3-(Chloromethyl)pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGCUQPXQOQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557820 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41227-72-9 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
step-by-step synthesis protocol for 3-(chloromethyl)pyridazine hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer insights into the reaction mechanism, safety protocols, and purification strategies, ensuring a robust and reproducible synthesis.
Introduction and Strategic Overview
This compound hydrochloride (CAS No: 27349-66-2; Molecular Formula: C₅H₆Cl₂N₂) is a key intermediate used in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the introduction of the pyridazine moiety into larger molecular scaffolds.
The most common and reliable laboratory-scale synthesis involves the direct chlorination of the corresponding alcohol, 3-(hydroxymethyl)pyridazine, using thionyl chloride (SOCl₂). This method is favored for its efficiency and the clean conversion of the starting material. The reaction proceeds by converting the hydroxyl group, a notoriously poor leaving group, into a highly reactive chlorosulfite intermediate, which is then displaced to form the desired alkyl chloride. The final product is conveniently isolated as its hydrochloride salt, which often improves stability and handling characteristics.[2]
The Chemistry: Mechanism of Chlorination
The conversion of an alcohol to an alkyl chloride with thionyl chloride is a classic transformation in organic synthesis.[3][4] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Activation of the Hydroxyl Group The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation (often by a mild base like pyridine or even another alcohol molecule), forms an alkyl chlorosulfite intermediate.[4][5] This step is critical as it transforms the poor leaving group (-OH) into a much better one (-OSOCl).[5]
Step 2: Nucleophilic Substitution The pathway for the displacement of the chlorosulfite group can vary depending on the reaction conditions:
-
Sɴi (Substitution Nucleophilic internal): In the absence of a base, the chlorosulfite intermediate can collapse in a concerted step where the chlorine atom is delivered from the same face as the leaving group. This "internal return" mechanism proceeds with retention of stereochemistry.[6][7]
-
Sɴ2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, it scavenges the HCl generated during the reaction. This frees up the chloride ion (Cl⁻) to act as an external nucleophile, attacking the carbon atom from the backside of the leaving group, resulting in an inversion of stereochemistry.[6][7] For a primary alcohol like 3-(hydroxymethyl)pyridazine, the Sɴ2 pathway is generally dominant.
The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture, in accordance with Le Châtelier's principle.
Safety Imperative: Handling Thionyl Chloride
Thionyl chloride is a highly reactive and hazardous substance that demands strict safety protocols. It is corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases like SO₂ and HCl.[8][9][10]
-
Personal Protective Equipment (PPE): Always handle thionyl chloride in a well-ventilated chemical fume hood.[9] Mandatory PPE includes tightly fitting safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8]
-
Handling and Storage: Store thionyl chloride in a tightly closed container in a cool, dry place, away from moisture and incompatible materials like strong bases and alcohols.[11] Always handle and store under an inert gas like nitrogen or argon.[8]
-
Spill and Waste: In case of a spill, evacuate the area. Do not use water to clean up.[11][12] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for disposal. All waste containing thionyl chloride must be treated as hazardous and disposed of by a licensed professional waste disposal service.[8]
Detailed Experimental Protocol
This protocol details the chlorination of 3-(hydroxymethyl)pyridazine to yield this compound hydrochloride.
Reagents and Equipment
| Reagent/Material | Molecular Wt. | Moles | Quantity | Notes |
| 3-(Hydroxymethyl)pyridazine | 110.11 g/mol | 1.0 eq | (e.g., 5.0 g) | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 1.2 eq | (e.g., 4.8 mL) | Use freshly distilled or a new bottle. |
| Dichloromethane (DCM) | - | - | (e.g., 100 mL) | Anhydrous grade solvent. |
| Diethyl Ether | - | - | (e.g., 150 mL) | Anhydrous grade, for precipitation. |
| Round-bottom flask (250 mL) | - | - | 1 | Flame-dried. |
| Reflux condenser with drying tube | - | - | 1 | Filled with CaCl₂ or Drierite. |
| Magnetic stirrer and stir bar | - | - | 1 | |
| Ice bath | - | - | 1 | For initial addition. |
| Buchner funnel and filter flask | - | - | 1 | For product collection. |
Step-by-Step Synthesis Procedure
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the condenser with a drying tube to protect the reaction from atmospheric moisture.
-
Dissolution: Add 3-(hydroxymethyl)pyridazine (1.0 eq., e.g., 5.0 g) to the flask and dissolve it in anhydrous dichloromethane (e.g., 100 mL).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add thionyl chloride (1.2 eq., e.g., 4.8 mL) dropwise to the stirred solution over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Solvent Removal: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The HCl gas trap on the evaporator should contain a sodium hydroxide solution to neutralize the acidic vapors.
-
Precipitation: To the resulting crude oil or solid, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate the mixture. This will induce the precipitation of the hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[13] Wash the solid cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the collected white to off-white solid under vacuum to yield this compound hydrochloride.
Purification and Characterization
For most applications, the product obtained after precipitation and washing is sufficiently pure. However, if further purification is required, recrystallization can be performed.[14] A suitable solvent system would be a mixture like ethanol/diethyl ether or isopropanol/diethyl ether, where the product is soluble in the alcohol while hot and insoluble upon cooling or addition of the ether.[2][14]
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The literature melting point for 3-(chloromethyl)pyridine hydrochloride is in the range of 137-143 °C, which can serve as a useful comparison.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum (typically run in D₂O or DMSO-d₆) is the most definitive method for structural confirmation. Key expected signals would include a singlet for the chloromethyl (-CH₂Cl) protons and distinct aromatic signals for the pyridazine ring protons.[15]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound hydrochloride.
References
- Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- Carl ROTH.
- New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]
- Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
- Carl ROTH.
- ChemTube3D.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Dr. Mike Norris. Reaction of alcohols with thionyl chloride. [Link]
- Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]
- ACS Publications. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. [Link]
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- ACS Publications. The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. [Link]
- ACS Publications. Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis. [Link]
- PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]
- R Discovery. Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. [Link]
- ACS Publications. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride (Journal of Organic Chemistry). [Link]
- Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- ReactionFlash. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]
- Pure. Supercritical water oxidation of 3-methylpyridine with propylene glycol. [Link]
- PubChem. 3-(Hydroxymethyl)pyridazine. [Link]
- ResearchGate.
- Chemsrc. This compound. [Link]
- Chemistry LibreTexts.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Reddit.
- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Google Patents.
Sources
- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. nj.gov [nj.gov]
- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]
physical and chemical properties of 3-(chloromethyl)pyridazine
An In-depth Technical Guide to 3-(Chloromethyl)pyridazine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic systems, pyridazines and their derivatives have emerged as particularly valuable building blocks. Their unique electronic properties, hydrogen bonding capabilities, and ability to serve as bioisosteres for other aromatic systems make them a compelling choice for researchers aiming to optimize the pharmacological profiles of drug candidates.[1] This guide provides an in-depth technical overview of a key pyridazine derivative, this compound, a versatile reagent that serves as a linchpin in the synthesis of a wide array of complex molecules with therapeutic potential.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloromethyl group at the 3-position. The inherent polarity and reactivity of this molecule are dictated by the interplay between the electron-deficient pyridazine core and the electrophilic chloromethyl moiety.
Key Identifiers and Physical Data
A summary of the key identifiers and experimentally determined or calculated physical properties of this compound and its common hydrochloride salt are presented below. It is crucial for researchers to distinguish between the free base and its salt form, as their physical properties can differ significantly.
| Property | This compound | This compound hydrochloride | Source(s) |
| CAS Number | 41227-72-9 | 27349-66-2 | [2][3][4] |
| Molecular Formula | C₅H₅ClN₂ | C₅H₆Cl₂N₂ | [2][3] |
| Molecular Weight | 128.56 g/mol | 165.02 g/mol | [2][3][4] |
| Boiling Point | 282.3 ± 15.0 °C at 760 mmHg | 282.3°C at 760 mmHg | [3][4] |
| Density | 1.2 ± 0.1 g/cm³ | Not Available | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | Solid |
Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. For the free base (C₅H₅ClN₂), the calculated mass is 128.0, with an expected measured m/z of 129.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridazine ring and a singlet for the two protons of the chloromethyl group.
-
¹³C NMR: The spectrum would reveal distinct signals for the carbon atoms of the pyridazine ring and the chloromethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the C-H, C=C, C=N, and C-Cl stretching and bending vibrations.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by two key features: the electrophilic nature of the chloromethyl group and the electronic properties of the pyridazine ring.
Reactivity of the Chloromethyl Group
The chloromethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the facile introduction of the pyridazin-3-ylmethyl moiety into a wide range of molecules. Common nucleophiles that react with this compound include amines, thiols, alcohols, and carbanions.
Influence of the Pyridazine Ring
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This has several implications for its reactivity:
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can make it susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.
-
Basicity: The lone pairs on the nitrogen atoms impart basic properties to the molecule, allowing for the formation of salts, such as the commonly available hydrochloride salt.[2][4]
-
Bioisosterism: In drug design, the pyridazine ring is often employed as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine. Its polarity can enhance aqueous solubility and its hydrogen bond accepting capability can be crucial for target binding.[1][5]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct chlorination of 3-methylpyridazine. The following protocol is adapted from established literature procedures.[2]
Experimental Protocol: Chlorination of 3-Methylpyridazine
Objective: To synthesize this compound via the chlorination of 3-methylpyridazine using trichloroisocyanuric acid (TCCA).
Materials:
-
3-Methylpyridazine
-
Trichloroisocyanuric acid (TCCA)
-
Chloroform (or Dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridazine (1.0 equivalent) in chloroform.
-
Heat the solution to reflux.
-
Carefully add trichloroisocyanuric acid (TCCA) (approximately 0.4 equivalents) portion-wise to the refluxing solution.
-
Stir the reaction mixture at reflux overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Dilute the filtrate with dichloromethane.
-
Wash the organic layer sequentially with 1 M aqueous sodium hydroxide and then with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be purified further by chromatography if necessary.
Applications in Drug Discovery and Development
The unique structural and electronic properties of the pyridazine moiety make it a privileged scaffold in medicinal chemistry. This compound, as a reactive intermediate, provides a gateway to a diverse range of pyridazine-containing compounds.
Role as a Versatile Building Block
The primary application of this compound is as a molecular building block. Its ability to readily react with nucleophiles allows for its incorporation into larger, more complex molecules. This is particularly valuable in the construction of compound libraries for high-throughput screening.
Impact on Pharmacological Properties
Incorporating a pyridazine ring into a drug candidate can have several beneficial effects:[1]
-
Improved Solubility: The polarity of the pyridazine ring can enhance the aqueous solubility of a compound, which is often a critical factor for bioavailability.
-
Modulation of Lipophilicity: As a less lipophilic alternative to a phenyl ring, it can help in fine-tuning the overall lipophilicity of a molecule to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets.[1][5]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound and its hydrochloride salt.
Hazard Identification
While specific toxicity data for this compound is limited, related compounds such as chloromethylpyridines are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][8]
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[6][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][7]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Moisture Sensitivity: Some sources indicate that related compounds can be hygroscopic; therefore, protection from moisture is recommended.[7][9]
First Aid Measures
-
Skin Contact: In case of skin contact, immediately flush with plenty of water and remove contaminated clothing.[8]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[7]
-
In all cases of exposure, seek immediate medical attention. [7]
Conclusion
This compound is a high-value synthetic intermediate that offers researchers in drug discovery and other areas of chemical science a reliable means of introducing the pyridazine scaffold into target molecules. Its well-defined reactivity, coupled with the desirable physicochemical properties of the pyridazine ring, ensures its continued importance as a building block for the development of novel compounds with a wide range of potential applications. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in the laboratory.
References
- Chemsrc. This compound | CAS#:41227-72-9. [Link]
- PubChem. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358. [Link]
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- PubChem. 3-[3-(Chloromethyl)-2-pyridinyl]pyridazine | C10H8ClN3 | CID 69187353. [Link]
- MySkinRecipes. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [Link]
- PubChem. 3-Chloropyridazine | C4H3ClN2 | CID 11274989. [Link]
- WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
- MDPI.
- NIST WebBook. Pyridazine, 3,6-dichloro-4-methyl-. [Link]
- i-Qi. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- Universidade do Minho Repository.
- PubChemLite. This compound hydrochloride (C5H5ClN2). [Link]
- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. [Link]
- PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. [Link]
- NIST WebBook. Pyridazine, 3,6-dichloro-. [Link]
- Organic Chemistry Portal.
- ResearchGate. Recent advances in pyridazine chemistry. [Link]
- PubChem. Pyridazine | C4H4N2 | CID 9259. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | CAS#:41227-72-9 | Chemsrc [chemsrc.com]
- 4. CAS 27349-66-2 | this compound hydrochloride - Synblock [synblock.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
Navigating the Solubility Landscape of 3-(chloromethyl)pyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)pyridazine is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents and agrochemicals.[1][2] Despite its growing importance, a significant knowledge gap exists regarding its solubility in common organic solvents, a critical parameter for optimizing reaction conditions, purification strategies, and formulation development. This technical guide addresses this gap by providing a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document outlines the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for its accurate measurement, and offers predictive insights based on its molecular structure. Furthermore, this guide includes solubility data for structurally related pyridazine analogs to serve as a valuable reference point for researchers.
Introduction: The Significance of this compound and the Solubility Challenge
This compound is a versatile intermediate characterized by a pyridazine ring substituted with a reactive chloromethyl group. This functional arrangement makes it a valuable precursor for introducing the pyridazine moiety into a wide range of molecular scaffolds, a strategy frequently employed in the development of new pharmaceuticals and crop protection agents.[3][4] The pyridazine core itself is a recognized pharmacophore, and its derivatives have shown a spectrum of biological activities.
The efficiency of synthetic transformations and the feasibility of purification processes involving this compound are intrinsically linked to its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for:
-
Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the solution phase for optimal reaction kinetics.
-
Purification and Crystallization: Designing effective crystallization protocols for isolating the compound in a highly pure form.
-
Formulation Development: For end-product applications, solubility data is crucial for developing stable and bioavailable formulations.
Currently, there is a conspicuous absence of publicly available, quantitative solubility data for this compound in common organic solvents. This guide is designed to empower researchers by providing the theoretical foundation and practical tools to navigate this challenge effectively.
Theoretical Underpinnings of Solubility: A Predictive Analysis of this compound
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.
The molecular structure of this compound, with its polar pyridazine ring and a chloromethyl group, suggests a moderate to good solubility in polar organic solvents. We can anticipate its solubility behavior across different solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, potentially leading to favorable solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): The dipole-dipole interactions between the polar functionalities of this compound and these solvents are expected to promote dissolution.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant difference in polarity, the solubility of this compound in non-polar solvents is predicted to be limited.
Temperature is another critical factor, with the solubility of most solids in liquids increasing with a rise in temperature. This relationship is fundamental to techniques like recrystallization.
A Robust Protocol for the Experimental Determination of Solubility
To address the lack of quantitative data, a standardized and reliable experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5][6]
Materials and Equipment
-
Solute: this compound of confirmed purity (≥98%).
-
Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5 °C).
-
Glass vials with screw caps.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[7]
-
Experimental Workflow
The following diagram illustrates the step-by-step process for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Accurately add a known volume of each selected organic solvent to the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours).
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.[8] A typical HPLC method for pyridazine derivatives might use a C18 reversed-phase column with a mobile phase of acetonitrile and water.[7]
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Reference Data: Solubility of Structurally Related Pyridazine Derivatives
While specific data for this compound is scarce, the solubility of other pyridazine derivatives can provide valuable qualitative insights. The following table summarizes available data for analogous compounds. It is crucial to note that these values are for reference only and the solubility of this compound will differ due to variations in its physicochemical properties.
| Compound Name | Solvent | Temperature (K) | Solubility (Mole Fraction) |
| Pyridazine | Water | Ambient | Miscible |
| Benzene | Ambient | Miscible | |
| Hexane | Ambient | Low |
Data for pyridazine is qualitative and indicates general miscibility or lack thereof.
Molecular Interactions and Solubility Trends
The solubility of this compound in a given solvent is dictated by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The following diagram illustrates the potential intermolecular forces at play.
Caption: Predicted intermolecular interactions and solubility.
Conclusion
This technical guide provides a comprehensive roadmap for researchers working with this compound to overcome the current limitations posed by the lack of public solubility data. By understanding the underlying theoretical principles and implementing the detailed experimental protocol provided, scientists can generate accurate and reliable solubility data. This information is not merely academic; it is a critical enabler for the efficient synthesis, purification, and formulation of new chemical entities derived from this important building block, ultimately accelerating the pace of innovation in drug discovery and agrochemical development.
References
- 3,6-Bis(chloromethyl)pyridazine | C6H6Cl2N2 | CID 68584328 - PubChem. [Link]
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PubMed Central. [Link]
- Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters - PubMed. [Link]
- This compound | CAS#:41227-72-9 | Chemsrc. [Link]
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Public
- <1236> Solubility Measurements - USP-NF. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- solubility experimental methods.pptx - Slideshare. [Link]
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- The Experimental Determination of Solubilities - ResearchG
- 3-Chloro-6-(chloromethyl)pyridazine hydrochloride - MySkinRecipes. [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem - NIH. [Link]
- Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects - Schrödinger. [Link]
- Prediction of drug solubility
- Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3)
- Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed. [Link]
Sources
- 1. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride [myskinrecipes.com]
- 2. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 3-(chloromethyl)pyridazine
An In-depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)pyridazine for Pharmaceutical and Agrochemical Research
Authored by a Senior Application Scientist
Introduction: The Critical Role of Reagent Integrity
This compound is a pivotal heterocyclic building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the reactive chloromethyl group attached to the electron-deficient pyridazine ring, a combination that allows for versatile molecular elaboration.[3] However, the very reactivity that makes this intermediate valuable also renders it susceptible to degradation, compromising experimental reproducibility, yield, and the purity of final compounds. This guide provides a comprehensive, in-depth analysis of the stability of this compound, detailing its degradation pathways, optimal storage conditions, and a self-validating protocol for stability assessment. Our objective is to equip researchers with the expertise to maintain the integrity of this crucial reagent, ensuring the reliability and success of their synthetic endeavors.
Core Chemical Characteristics and Inherent Reactivity
Understanding the stability of this compound begins with its molecular structure. The compound features a benzylic-like chloride, which is inherently reactive. This reactivity is further modulated by the pyridazine ring. The two adjacent nitrogen atoms in the ring act as strong electron-withdrawing groups, making the ring π-electron deficient.[3] This electronic property influences the C-Cl bond, making the benzylic carbon highly electrophilic and thus susceptible to nucleophilic attack.
This inherent reactivity means the compound is classified as a reactive intermediate, a high-energy species that is short-lived under non-ideal conditions.[4][5] The primary threat to its stability is its propensity to undergo nucleophilic substitution reactions, with hydrolysis being the most common degradation pathway in a typical laboratory setting.
| Property | Value | Source |
| CAS Number | 41227-72-9 | [6] |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| Appearance | Typically a solid (may vary by supplier) | [7][8] |
| Boiling Point (est.) | 282.3±15.0 °C at 760 mmHg | |
| Reactivity Class | Reactive Intermediate, Corrosive Solid | [5][9][10] |
Primary Degradation Pathways: A Mechanistic View
The stability of this compound is primarily compromised by two main factors: moisture and temperature. These factors can initiate distinct degradation pathways that diminish the compound's purity and efficacy.
Hydrolytic Degradation
The most significant and common degradation pathway is hydrolysis. The electrophilic carbon of the chloromethyl group is highly susceptible to attack by nucleophiles, with water being a prevalent nucleophile in the ambient laboratory environment.
-
Mechanism: This reaction proceeds via a nucleophilic substitution (likely SN2 or SN1-like, depending on the solvent polarity) where a water molecule attacks the chloromethyl carbon, displacing the chloride ion. This results in the formation of 3-(hydroxymethyl)pyridazine and hydrochloric acid. The generated acid can, in turn, catalyze further degradation.
-
Consequence: The formation of the hydroxyl analog represents a critical loss of the desired reactive handle, rendering the reagent useless for subsequent coupling or substitution reactions where the chloride is the intended leaving group.
Thermal Degradation and Self-Reaction
Elevated temperatures can provide the activation energy needed for self-reaction or polymerization. Given the reactive nature of the molecule, intermolecular reactions can occur where the nitrogen of one pyridazine ring acts as a nucleophile towards the chloromethyl group of another, leading to the formation of dimers or oligomeric tars.
-
Mechanism: Intermolecular nucleophilic substitution between molecules of this compound.
-
Consequence: This process leads to the formation of complex and often insoluble impurities, reducing the effective concentration of the starting material and complicating reaction workups and product purification.
Below is a diagram illustrating the primary degradation pathways.
Caption: Key degradation routes for this compound.
Authoritative Storage and Handling Protocols
To mitigate the degradation risks, strict adherence to proper storage and handling protocols is paramount. The following recommendations are synthesized from supplier safety data sheets and best practices for handling reactive chemical intermediates.[9][10][11]
Optimal Storage Conditions
The integrity of this compound is best preserved by controlling its environment to minimize exposure to moisture, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C. [10] | Reduces the rate of all chemical reactions, including hydrolysis and self-reaction, by limiting kinetic energy. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [11] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side-reactions. |
| Moisture | Keep container tightly sealed in a dry place. [9][10] Use of a desiccator for secondary containment is advised. | Directly prevents contact with water, the primary driver of hydrolytic degradation. |
| Light | Keep in a dark place. [10] Use amber glass vials or store the container in a light-blocking secondary container. | While photolytic degradation is less documented, it is a common risk for complex organic molecules. |
Safe Handling Procedures
Due to its reactive and corrosive nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[8][9]
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[11] A face shield may be necessary when handling larger quantities.
-
Dispensing: When weighing and dispensing the solid, perform the task as quickly as possible to minimize exposure to ambient air and moisture. If possible, work within a glove box or glove bag with a dry atmosphere.
-
Incompatibilities: Avoid contact with incompatible materials such as strong bases, oxidizing agents, and nucleophiles, as these can trigger vigorous and potentially hazardous reactions.[9]
-
Spills: In case of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[9]
Experimental Workflow for Stability Assessment
To ensure the quality of a specific batch of this compound, particularly if it has been stored for an extended period or if storage conditions have been compromised, a stability assessment is recommended. This protocol provides a self-validating system to verify the compound's integrity.
Step-by-Step Protocol
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a dry, aprotic solvent such as acetonitrile (ACN).
-
Aliquot Samples: Dispense the stock solution into several HPLC vials.
-
Establish a Control: Immediately cap one vial and store it at the recommended -20°C in the dark. This will be your T=0 control sample.
-
Apply Stress Conditions: Subject the other vials to controlled stress conditions to accelerate potential degradation.
-
Thermal Stress: Store one vial at an elevated temperature (e.g., 40°C) for 24-48 hours.
-
Hydrolytic Stress (Aqueous): To another vial, add a small, known percentage of water (e.g., 5-10% v/v) and let it stand at room temperature for several hours.
-
Hydrolytic Stress (Ambient): Leave a vial uncapped in the fume hood for a set period (e.g., 1-2 hours) to expose it to atmospheric moisture before capping and analysis.
-
-
Analytical Method - HPLC: Analyze all samples (control and stressed) by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA to improve peak shape).
-
Detection: Monitor at a wavelength where the pyridazine ring absorbs (e.g., ~254 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T=0 control.
-
Quantify Purity: Calculate the peak area percentage of this compound. A significant decrease in the main peak area in stressed samples indicates degradation.
-
Identify Degradants: Look for the appearance of new peaks. The primary hydrolysis product, 3-(hydroxymethyl)pyridazine, will be more polar and thus have a shorter retention time than the parent compound. If using LC-MS, the mass of this peak can confirm its identity.
-
The following diagram outlines this experimental workflow.
Caption: A step-by-step workflow to experimentally verify compound stability.
Conclusion
This compound is an indispensable reagent whose utility is directly tied to its chemical integrity. Its inherent reactivity towards moisture and heat necessitates a rigorous and proactive approach to storage and handling. By implementing the protocols outlined in this guide—specifically, storage at or below -20°C under a dry, inert atmosphere and shielded from light—researchers can significantly extend the shelf-life and preserve the purity of this compound. Furthermore, the provided stability assessment workflow offers a robust method for quality control, empowering scientists to proceed with their synthetic campaigns with confidence and ensuring the generation of reliable, reproducible data.
References
- MySkinRecipes. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [Link]
- Shanghai Rlavie Technology Co., Ltd. 3-Chloro-6-(Chloromethyl)Pyridazine Hydrochloride | CAS 1420865-79-7. [Link]
- Chemsrc. This compound | CAS#:41227-72-9. [Link]
- BYJU'S. Stability of Intermediates | General Organic Chemistry (GOC). YouTube. [Link]
- Chemistry LibreTexts. 5.
- Unacademy.
- Lumen Learning. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. [Link]
- Harder, S. et al. Stabilization of reactive rare earth alkyl complexes through mechanistic studies.
- ResearchGate. Recent advances in pyridazine chemistry. [Link]
- PubChem. 3-Chloropyridazine.
- Tona, R., et al. The pyridazine heterocycle in molecular recognition and drug discovery.
- van der Plas, H.C. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
- Hobbs, W.J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- El-Ghanam, A.M. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. A study on the Stability of Intermediates [unacademy.com]
- 5. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. parchem.com [parchem.com]
- 7. 3-Chloro-6-(Chloromethyl)Pyridazine Hydrochloride|CAS 1420865-79-7 [rlavie.com]
- 8. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 120276-59-7|3-Chloro-6-(chloromethyl)pyridazine|BLD Pharm [bldpharm.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-(Chloromethyl)pyridazine
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 3-(chloromethyl)pyridazine, a key heterocyclic building block in modern drug discovery. The pyridazine core, with its unique physicochemical properties, serves as a valuable scaffold in medicinal chemistry.[1][2][3] The addition of a chloromethyl group at the 3-position introduces a highly reactive electrophilic center, making this molecule a versatile precursor for a diverse range of functionalized derivatives. This document elucidates the underlying electronic principles governing its reactivity, details specific reaction pathways, and provides field-proven experimental protocols for its synthesis and derivatization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring system is a six-membered diazine heterocycle characterized by two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic and physical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, which are highly advantageous in drug design.[1] Unlike its isomers, pyrimidine and pyrazine, the pyridazine structure is less common in nature but has found significant application as a pharmacophore in numerous approved drugs and clinical candidates, demonstrating its value in modulating properties like solubility and metabolic stability.[3][4]
This compound emerges as a particularly strategic starting material. It combines the desirable features of the π-deficient pyridazine ring with a potent electrophilic handle—the chloromethyl group. This guide will deconstruct the molecule's reactivity, offering a predictive framework for its behavior in various chemical environments.
Mapping Reactivity: An Analysis of Electronic Architecture
The reactivity of this compound is a direct consequence of its electronic structure. Two primary features dictate its chemical behavior: the electron-deficient nature of the pyridazine ring and the polarized carbon-chlorine bond of the substituent.
-
The Pyridazine Ring: The two electronegative nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect on the aromatic ring. This renders the ring carbons electron-poor (π-deficient), making the heterocycle highly resistant to classical electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic attack.[5][6][7]
-
The Chloromethyl Group: The C-Cl bond in the side chain is highly polarized towards the chlorine atom. This creates a significant partial positive charge (δ+) on the methylene carbon, establishing it as a prime electrophilic site for nucleophilic substitution (SN) reactions.[8][9]
This electronic dichotomy creates a molecule with distinct and predictable reactive zones, which can be selectively targeted in synthesis.
Caption: Molecular structure and key reactive sites of this compound.
Nucleophilic Character: The Role of the Ring Nitrogens
The primary nucleophilic sites of this compound are the lone pairs of electrons on the two nitrogen atoms.
-
Basicity and Protonation: Pyridazine is a weak base, with a pKa of approximately 2.0.[1] This is considerably lower than pyridine (pKa ≈ 5.2) due to the inductive electron-withdrawal by the adjacent second nitrogen atom.[1][10][11] Consequently, this compound will only be protonated under strongly acidic conditions to form a pyridazinium salt. This modest basicity is a key feature in drug design, as it can prevent unwanted off-target interactions at physiological pH.
-
Hydrogen Bonding: The nitrogen atoms are potent hydrogen bond acceptors.[1][2] This property is crucial for molecular recognition at biological targets, enabling the pyridazine moiety to anchor a molecule within a protein's binding site.[1]
-
Alkylation: While less reactive than the chloromethyl group, the ring nitrogens can act as nucleophiles in alkylation reactions, although this typically requires highly reactive electrophiles.[7]
Electrophilic Reactivity: A Tale of Two Sites
The electrophilic nature of this compound is where its synthetic versatility truly lies. It presents two distinct types of electrophilic centers: the methylene carbon of the side chain and the carbons of the aromatic ring.
The Methylene Carbon: The Epicenter of SN2 Reactivity
The most significant and synthetically useful electrophilic site is the carbon of the chloromethyl group. The polarization of the C-Cl bond makes this primary carbon highly susceptible to attack by a wide array of nucleophiles via a classic SN2 mechanism.[8]
Mechanism Causality: The SN2 pathway is favored because it involves a backside attack on a sterically unhindered primary carbon, leading to the inversion of stereochemistry (though not relevant for this achiral center) and displacement of the chloride leaving group in a single, concerted step.[8] This reaction is highly efficient and forms the basis for the vast majority of derivatizations of this molecule.
Common Nucleophilic Partners:
-
Amines (R-NH₂): Forms aminomethyl-pyridazine derivatives.
-
Thiols (R-SH): Yields thioether linkages.
-
Alkoxides (R-O⁻): Produces ether derivatives.
-
Cyanide (CN⁻): Leads to the corresponding nitrile, a versatile functional group.
-
Azide (N₃⁻): Forms azidomethyl-pyridazines, precursors to amines or triazoles.
| Position | Type of Site | Dominant Reactivity | Common Reactions |
| N1, N2 | Nucleophilic / Basic | Hydrogen Bonding, Protonation | Salt formation, coordination |
| -CH₂-Cl | Strongly Electrophilic | SN2 Substitution | Reaction with amines, thiols, alkoxides, etc. |
| C4, C5 | Weakly Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Difficult; requires harsh conditions |
| C6 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Difficult; activated relative to C4/C5 |
Table 1: Summary of reactive sites and their dominant chemical behavior.
The Pyridazine Ring Carbons: SNAr and SEAr Reactivity
-
Nucleophilic Aromatic Substitution (SNAr): The π-deficient nature of the ring makes it theoretically susceptible to SNAr, where a potent nucleophile attacks a ring carbon and displaces a leaving group.[6][12][13] However, in this compound, there is no suitable leaving group on the ring itself. SNAr reactions on the pyridazine core generally require the presence of a halogen on the ring (e.g., 3,6-dichloropyridazine) and proceed under forcing conditions.[14][15] Computational studies using Frontier Molecular Orbital (FMO) theory can predict the relative reactivity of ring carbons, often pointing to the LUMO or LUMO+1 orbitals to identify the most electrophilic centers.[16]
-
Electrophilic Aromatic Substitution (SEAr): Due to the strong deactivating effect of the two ring nitrogens, this compound is extremely unreactive towards electrophiles like nitrating or halogenating agents.[5][7] Such reactions are generally not synthetically viable without the presence of powerful activating groups on the ring or by proceeding through an N-oxide intermediate, which increases the electron density of the ring system.[6]
Synthetic Protocols and Workflows
A self-validating protocol is one where the steps are logical, the reagents are chosen for specific causal reasons, and the outcomes are predictable and verifiable through standard analytical methods.
Synthesis of this compound Hydrochloride
The most direct synthesis involves the free-radical chlorination of 3-methylpyridazine. Reagents like Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS) are effective for this transformation.
Protocol: Chlorination of 3-Methylpyridazine with TCCA.[17]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylpyridazine (1.0 eq) and a suitable solvent such as chloroform or carbon tetrachloride.
-
Initiation: Heat the solution to reflux.
-
Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (approx. 0.4 eq) portion-wise over 30 minutes. Causality: TCCA serves as a slow-release source of chlorine radicals under thermal conditions, minimizing side reactions.
-
Reaction: Stir the reaction mixture at reflux overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature and filter to remove solid byproducts.
-
Purification: Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide (to remove acidic impurities) and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which is often isolated as the hydrochloride salt for improved stability.[17]
-
Validation: Confirm product identity and purity via NMR spectroscopy and Mass Spectrometry (MS). The expected mass for the free base C₅H₅ClN₂ is 128.0 g/mol ; a measured m/z of 129 [M+H]⁺ in ESI-MS is a positive confirmation.[17]
SN2 Derivatization: Synthesis of 3-(Aminomethyl)pyridazine
This protocol exemplifies the primary utility of this compound as an electrophile.
Caption: General workflow for the SN2 derivatization of this compound.
Protocol: Reaction with a Primary Amine
-
Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). Causality: The base is crucial to neutralize the HCl generated during the reaction (and from the starting material salt), driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization.
-
Validation: Characterize the final product by NMR and HRMS to confirm its structure and purity.
Conclusion
This compound is a bifunctional molecule whose reactivity is dominated by the strong electrophilicity of the chloromethyl side chain. This site readily undergoes SN2 reactions with a vast range of nucleophiles, establishing the compound as a cornerstone building block for accessing diverse libraries of pyridazine derivatives. In contrast, the pyridazine ring itself is nucleophilic only at its nitrogen atoms and is highly resistant to electrophilic attack at its carbon centers. A thorough understanding of this reactivity profile allows medicinal chemists and drug development professionals to strategically and efficiently utilize this compound in the rational design and synthesis of novel therapeutic agents.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
- Sushmitha, S., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Research, 11(4), 101-108. [Link]
- Knochel, P., et al. (2020). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 59(39), 17036-17041. [Link]
- D'Auria, M. (2015). Electrophilic Substitution In Azines.
- Leito, I., et al. (2018). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
- Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine.
- Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
- Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry. [Link]
- Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-161. [Link]
- Quora. (2018). Why is pyrimidine less basic than pyridazine?. [Link]
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- Levin, M. D., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]
- Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Yamasaki, T., et al. (2016). Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. The Journal of Organic Chemistry, 81(19), 8710–8721. [Link]
- Q-Mation. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-18. [Link]
- El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2200-2221. [Link]
- PubChem. (n.d.). This compound hydrochloride.
- Takahayashi, N. (1955). Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. Yakugaku Zasshi, 75, 1242-1244. [Link]
- OC Chem. (2019).
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. | Semantic Scholar [semanticscholar.org]
- 16. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
potential hazards and safety precautions for handling 3-(chloromethyl)pyridazine
An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)pyridazine
This guide provides a comprehensive overview of the potential hazards and essential safety precautions for handling this compound (CAS No: 41227-72-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information from analogous chemical structures to establish a robust framework for risk mitigation. Given the limited publicly available safety data for this specific compound, the principles of chemical analogy and precautionary handling are paramount. The information herein is extrapolated from safety data for structurally related compounds, including various chloromethyl-substituted pyridines and pyridazines.
Compound Profile and Hazard Identification
GHS Hazard Classification (Inferred)
Based on analogous compounds, this compound should be handled as a substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [2][3][4] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. | [2][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [4][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [2][6] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | [2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | [2][7] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. | [2] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [2] |
This table is a synthesis of data from related compounds and should be used as a precautionary guideline.
A bioassay on 3-(chloromethyl)pyridine hydrochloride showed it was carcinogenic in male rats and mice of both sexes, producing tumors at the site of application.[7] This underscores the critical need for stringent handling protocols to prevent exposure.
Risk Assessment and Mitigation Workflow
A systematic approach to safety is crucial. The following workflow outlines the logical steps from initial assessment to post-experimental procedures, ensuring a multi-layered safety protocol.
Caption: Risk Mitigation & Response Workflow for Handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through physical barriers and specialized equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified chemical fume hood.[8][9][10] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][11]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (<50 feet) of the handling area.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE suite is mandatory.[13] The selection must be based on the potential for skin, eye, and respiratory exposure.
| PPE Category | Item | Specification | Rationale & Source |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting, splash-proof goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full face shield is required when there is a risk of splashing. | Protects against severe eye damage and irritation from splashes or dust.[2][6][9] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves. Inspect before use and replace immediately if contaminated. Use a two-glove system (double-gloving) for added protection. | Provides a barrier against a substance that causes severe skin burns and may be absorbed dermally.[8][9] |
| Lab Coat | Flame-resistant, fully buttoned lab coat. Consider an impervious apron for larger quantities. | Protects skin and personal clothing from contamination.[8][9] | |
| Respiratory Protection | Respirator | For operations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with P3 (or N95 for solids) cartridges is necessary.[2][4] | Prevents inhalation of the compound, which is suspected to be a respiratory irritant and potentially carcinogenic.[2][9][14] |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for ensuring safety and experimental integrity.
Protocol for Safe Weighing and Handling
-
Preparation: Don all required PPE (double gloves, lab coat, safety goggles, face shield). Confirm the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a sealable container for the compound on the analytical balance inside the fume hood.
-
Tare: Tare the analytical balance with the empty, closed container on the pan.
-
Transfer: Carefully transfer the required amount of this compound from the stock bottle to the container using a clean spatula. Avoid generating dust.[6]
-
Sealing: Immediately and securely seal the container. Clean the spatula and any contaminated surfaces inside the hood with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Transport: If the container needs to be moved, place it in a secondary, shatter-proof container for transport.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[2][6] Do not eat, drink, or smoke in the work area.[9]
Protocol for Emergency Spill Response
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact the institution's emergency response team.[8][12]
-
Isolate: Prevent the spread of the material. For solid spills, avoid creating dust.[6]
-
Assess: If the spill is small and contained within a fume hood, and you are trained to handle it, proceed with cleanup.
-
Cleanup (Solid Spill):
-
Don appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[2][6] Use non-sparking tools.[9][11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste.[15]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air immediately.[2][14] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the victim ingested the chemical) and seek immediate medical attention.[16] Symptoms like lung edema may be delayed.[2]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and footwear.[2][12] A safety shower should be used if the contact area is large.[12] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle, continuous stream of water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Transport to a hospital or doctor without delay.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[16] Call a poison control center or doctor immediately for treatment advice.[2]
Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to protect both personnel and the environment.
Storage
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6][10][11]
-
The storage area should be a locked cabinet or room to restrict access.[2][9]
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][17]
-
Protect containers from physical damage and check regularly for leaks.[2][6]
Waste Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, properly labeled, and sealed containers.[15]
-
Do not mix with other waste streams unless explicitly permitted.[15]
-
Disposal must be handled by a licensed chemical waste disposal company in accordance with all local, regional, and national regulations.[2][5] Do not discharge to sewer systems.[18]
References
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE.
- PubChem. (n.d.). 3-Chloropyridazine. Retrieved from National Center for Biotechnology Information, U.S.
- Chemsrc. (n.d.). This compound.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity (Technical Report Series No. 95). Retrieved from NIH National Toxicology Program website. [Link]
- PubChem. (n.d.). 3-[3-(Chloromethyl)-2-pyridinyl]pyridazine. Retrieved from National Center for Biotechnology Information, U.S.
- MySkinRecipes. (n.d.). 3-Chloro-6-(chloromethyl)pyridazine hydrochloride.
- Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- GOV.UK. (2024). What to do in a chemical emergency.
- GOV.UK. (n.d.). Pyridine: incident management.
- Kanto Chemical Co., Inc. (2023). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from Kanto Chemical Co., Inc. website. [Link]
Sources
- 1. This compound | CAS#:41227-72-9 | Chemsrc [chemsrc.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Abstract for TR-95 [ntp.niehs.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 3-CHLORO-6-(2-PYRIDINYLMETHYL)PYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
theoretical calculations of 3-(chloromethyl)pyridazine molecular orbitals
An In-Depth Technical Guide to the Theoretical Calculation of 3-(chloromethyl)pyridazine Molecular Orbitals
This guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the electronic structure and reactivity of this pyridazine derivative, thereby accelerating rational drug design and development. The pyridazine ring's unique physicochemical properties, including its high dipole moment and robust hydrogen-bonding capacity, make it a valuable scaffold in drug discovery.[1] Computational analysis of its molecular orbitals serves as a critical tool for predicting its behavior in biological systems.
Foundational Principles: The "Why" of Molecular Orbital Calculations
In drug development, understanding a molecule's electronic properties is paramount. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a powerful lens through which to assess chemical reactivity.[2]
-
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting reactivity with electron-deficient species or electrophiles.[3]
-
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, implying reactivity towards electron-rich species or nucleophiles.[3]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[2][5]
For a molecule like this compound, these parameters can predict its interaction with biological targets, such as enzymes or receptors, and inform structure-activity relationship (SAR) studies.[3][6]
The Computational Toolkit: Method and Basis Set Selection
The accuracy of theoretical calculations hinges on the judicious selection of a computational method and basis set. This choice represents a balance between computational cost and desired accuracy.
Choosing the Right Method: Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers an optimal blend of precision and computational efficiency. Specifically, the B3LYP hybrid functional is widely employed and has been shown to yield reliable results for pyridazine derivatives.[7][8][9][10] B3LYP combines the strengths of Hartree-Fock theory with DFT to accurately model electron correlation, which is essential for describing molecular properties.
The Language of Electrons: Basis Set Selection
A basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, which contains a second-row element (chlorine) and electronegative nitrogen atoms, a Pople-style split-valence basis set is a robust starting point.
We recommend the 6-311G(d,p) basis set. Here's the rationale:
-
6-311G: This triple-zeta valence basis set provides significant flexibility for describing the valence electrons, which are most involved in chemical bonding and reactions.
-
(d,p): These are polarization functions. The d functions on heavy atoms (C, N, Cl) and p functions on hydrogen atoms allow for orbital shapes to distort anisotropically. This is critical for accurately modeling the geometry and electronic distribution in a molecule with heteroatoms and a polar C-Cl bond.[11] For halogenated heterocycles, proper polarization is non-negotiable for achieving meaningful results.[12][13]
| Parameter | Recommended Selection | Rationale |
| Software | Gaussian 16[14][15] | A widely validated and versatile computational chemistry package.[16] |
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for organic molecules. |
| Functional | B3LYP | A proven hybrid functional for reliable electronic structure calculations.[7][8][9][10] |
| Basis Set | 6-311G(d,p) | Provides high flexibility for valence electrons and polarization for all atoms. |
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a rigorous, self-validating workflow for calculating the molecular orbitals of this compound. This process ensures that the final orbital analysis is performed on a structurally sound, energy-minimized conformation.
Caption: Computational workflow for molecular orbital analysis.
Step-by-Step Experimental Protocol
1. Molecular Structure Construction:
-
Using a molecular builder like GaussView[17], construct the 3D structure of this compound (C₅H₅ClN₂).[18]
-
Perform an initial, quick structure clean-up using molecular mechanics to ensure reasonable bond lengths and angles.
2. Gaussian Input File Creation:
-
Create a text file (e.g., pyridazine.com).
-
The file should be structured as follows:
-
Causality: The #p line requests detailed print output. Opt keyword instructs the program to perform a geometry optimization to find the lowest energy structure.[19] The Freq keyword is crucial; it computes vibrational frequencies at the optimized geometry.[20] This is the self-validation step.
3. Geometry Optimization:
-
Execute the calculation using Gaussian. The software will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.
4. Frequency Calculation:
-
This calculation is performed automatically after the optimization due to the Freq keyword.
5. Verification of True Minimum:
-
Trustworthiness: Open the output file (e.g., pyridazine.log) and search for the vibrational frequencies. A true energy minimum is confirmed if and only if there are zero imaginary frequencies . An imaginary frequency indicates a transition state, not a stable molecule, and the geometry must be re-evaluated.
6. Molecular Orbital Analysis:
-
Once a true minimum is confirmed, the molecular orbitals, their energies, and other electronic properties can be extracted from the output file.
-
The key values to locate are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualization of the orbital surfaces can be performed with software like GaussView or VMD.[21]
Interpreting the Data: From Numbers to Insights
The output of the calculation provides quantitative data that directly informs our understanding of the molecule's potential role in drug-target interactions.
Caption: Relationship between Frontier Molecular Orbitals and reactivity.
Quantitative Data Summary
The following table presents a hypothetical but realistic set of results for this compound based on the B3LYP/6-311G(d,p) level of theory.
| Calculated Property | Symbol | Expected Value | Significance in Drug Design |
| HOMO Energy | E_HOMO | ~ -7.5 to -6.5 eV | Indicates electron-donating capability. Relates to potential for oxidation and interaction with electron-poor sites.[7] |
| LUMO Energy | E_LUMO | ~ -1.0 to -0.1 eV | Indicates electron-accepting capability. Relates to potential for reduction and interaction with nucleophilic sites.[7] |
| HOMO-LUMO Gap | ΔE | ~ 6.0 to 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[4][22] |
| Dipole Moment | µ | ~ 3.0 to 4.5 Debye | Quantifies molecular polarity, which influences solubility and non-covalent interactions (e.g., dipole-dipole).[1] |
Qualitative Analysis: Visualizing the Orbitals
Visualization of the HOMO and LUMO provides spatial information about reactivity:
-
HOMO Localization: The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack. For pyridazine derivatives, this is often on the π-system of the ring.[23][24]
-
LUMO Localization: The areas where the LUMO is localized are susceptible to nucleophilic attack. For this compound, the LUMO or a low-lying unoccupied orbital (e.g., LUMO+1) may have significant density on the carbon atom of the chloromethyl group, suggesting it as a potential electrophilic site for reaction with a biological nucleophile.[25][26]
By understanding where these frontier orbitals reside, researchers can hypothesize how the molecule will orient itself within a protein's active site and which atoms will be key for binding interactions, guiding the design of more potent and selective drug candidates.[27][28]
References
- Theoretical DFT studies of pyridazine based push-pull π-conjugated heterocyclic systems for SHG nonlinear optics. (n.d.). Universidade do Minho.
- DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022). CoLab.
- DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022, June 16). GSC Online Press.
- DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022, June). ResearchGate.
- DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022). GSC Advanced Research and Reviews.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). MDPI.
- Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2021). PubMed.
- Molecular orbitals reveal modified electron distributions in pyridazine-gold complexes. (2014, September). ResearchGate.
- Electronic and vibrational spectra of 3,6-dichloro-pyridazine. (1979). Indian Academy of Sciences.
- 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. (n.d.). NIH.
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024, November 24). PubMed.
- Pictorial representations of the six outermost occupied molecular orbitals in pyridazine. (n.d.). ResearchGate.
- Potential energy surfaces and molecular orbitals of pyrazine. (n.d.). ResearchGate.
- Compact contracted Gaussian-type basis sets for halogen atoms. Basis-set superposition effects on molecular properties. (2025, November 10). ResearchGate.
- Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME.
- Gaussian - RCC User Guide. (n.d.). University of Chicago.
- Gaussian (software). (n.d.). Wikipedia.
- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2010). PMC - NIH.
- Vibrational energy levels of pyridazine below 800 cm⁻¹. (n.d.). ResearchGate.
- 3-[3-(Chloromethyl)-2-pyridinyl]pyridazine. (2025, November 15). PubChem.
- Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025, May 15). YouTube.
- Basis Sets. (2021, May 17). Gaussian.com.
- Vibronic analyses of the lowest singlet–singlet and singlet–triplet band systems of pyridazine. (2025, August 6). ResearchGate.
- 11.3: Extended Basis Sets. (2023, June 30). Chemistry LibreTexts.
- Basis Sets Used in Molecular Orbital Calculations. (n.d.).
- 3,6-Bis(chloromethyl)pyridazine. (n.d.). PubChem.
- Calculated in-plane vibrational fundamentals of pyridazine. (n.d.). ResearchGate.
- Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian.com.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). WuXi Chemistry.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). PMC - NIH.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). WuXi Biology.
- Molecular Orbital Calculations. (n.d.). Dr. Gutow.
- Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. (n.d.). PMC - PubMed Central.
- The molecular orbital theory of chemical valency VIII. A method of calculating ionization potentials. (n.d.). IRSAMC git-repository.
- Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. (2017, September 8). PubMed.
- A computational quantum chemical study of Fluorinated Allopurinol. (2022, September 12). Journal of Emerging Investigators.
- Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (n.d.). Der Pharma Chemica.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. scirp.org [scirp.org]
- 6. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | CoLab [colab.ws]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]
- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 15. gaussian.com [gaussian.com]
- 16. ritme.com [ritme.com]
- 17. youtube.com [youtube.com]
- 18. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 20. ias.ac.in [ias.ac.in]
- 21. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]
- 22. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. repositorium.uminho.pt [repositorium.uminho.pt]
- 24. researchgate.net [researchgate.net]
- 25. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 26. wuxibiology.com [wuxibiology.com]
- 27. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Pyridazine Derivatives for Medicinal Chemistry: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties, including its dipole moment and capacity for hydrogen bonding, render it a versatile building block for the design of molecules that can effectively interact with a wide array of biological targets.[4] Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral properties.[1][2][4][5] This guide provides a detailed exploration of contemporary synthetic strategies for the preparation of novel pyridazine derivatives, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug discovery and development.
Strategic Approaches to Pyridazine Synthesis
The construction of the pyridazine core can be achieved through a variety of synthetic routes, each with its own set of advantages and substrate scope. The choice of a particular method is often dictated by the desired substitution pattern on the pyridazine ring and the availability of starting materials. Here, we delve into three robust and widely employed strategies.
Classical Synthesis: Cyclocondensation of 1,4-Dicarbonyl Compounds
One of the most fundamental and enduring methods for constructing the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[6][7] This approach is valued for its simplicity and the ready availability of the starting dicarbonyl compounds.
Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyridazine ring. The use of an acid or base catalyst can facilitate the reaction by activating the carbonyl group or the hydrazine, respectively. The choice of solvent is critical; polar protic solvents like ethanol or acetic acid are often employed to facilitate the dissolution of the reactants and stabilize the transition states.
Protocol 1: Synthesis of 3,6-Diphenylpyridazine from 1,4-Diphenyl-1,4-butanedione
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Reflux apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione (10 mmol) in 50 mL of ethanol.
-
To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring.
-
Add 5 mL of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain 3,6-diphenylpyridazine.
Expected Outcome: This protocol typically yields the desired pyridazine in good to excellent yields, depending on the purity of the starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Modern Approaches: Inverse-Electron-Demand Diels-Alder Reactions
A more contemporary and highly versatile method for pyridazine synthesis involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful cycloaddition strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an enol ether.[8]
Causality Behind Experimental Choices: The IEDDA reaction is driven by the favorable interaction between the high-lying highest occupied molecular orbital (HOMO) of the dienophile and the low-lying lowest unoccupied molecular orbital (LUMO) of the diene. The subsequent retro-Diels-Alder reaction, involving the extrusion of a small molecule like dinitrogen, drives the reaction towards the formation of the aromatic pyridazine ring. The use of a Lewis acid catalyst can enhance the regioselectivity of the reaction by coordinating to the tetrazine, further lowering its LUMO energy.[8]
Protocol 2: Lewis Acid-Mediated Synthesis of a Functionalized Pyridazine
Materials:
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Lewis acid (e.g., Scandium(III) triflate)
-
Dichloromethane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
To the flask, add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1 mmol) and the Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%).
-
Add 10 mL of anhydrous dichloromethane via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol provides access to highly functionalized pyridazines with excellent regiocontrol.[8] The yields are generally good, and the method tolerates a wide range of functional groups on both the tetrazine and the dienophile.
Multi-Component Reactions for Diversity-Oriented Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the rapid generation of molecular diversity. Copper-catalyzed MCRs for the synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters represent an efficient and atom-economical approach.
Causality Behind Experimental Choices: This reaction likely proceeds through a series of catalytic cycles. The copper catalyst can activate the alkyne towards nucleophilic attack. The in-situ formed hydrazone from the aldehyde and hydrazine can then participate in a cascade of reactions with the activated alkyne, leading to the formation of the pyridazinone ring. The choice of a copper(I) catalyst is often crucial for achieving high efficiency.
Protocol 3: Copper-Catalyzed Synthesis of Pyridazinones
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Alkynyl ester (e.g., ethyl propiolate)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the aromatic aldehyde (1 mmol), hydrazine derivative (1.1 mmol), alkynyl ester (1.2 mmol), and CuI (5 mol%).
-
Add 5 mL of toluene to the reaction mixture.
-
Seal the tube and heat the reaction at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyridazinone.
Expected Outcome: This MCR protocol allows for the efficient one-pot synthesis of a diverse library of pyridazinone derivatives. The yields are typically moderate to good, and the method is amenable to high-throughput synthesis.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine core. SAR studies are therefore crucial for optimizing lead compounds. For instance, in a series of pyridazine-based inhibitors of amyloid fibril formation, the type and position of substituents on the flanking aromatic rings were found to be critical for their inhibitory activity.[9] Specifically, a fluorinated compound demonstrated enhanced kinetic inhibition.[9] Similarly, in the development of pyridazine derivatives as acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position was favorable for activity and selectivity.[10]
Table 1: Influence of Substitution on Biological Activity
| Parent Scaffold | Position of Substitution | Substituent | Biological Target | Observed Effect | Reference |
| Pyridazine-based amyloid inhibitor | Aryl ring | Fluorine | Amyloid fibrils | Enhanced kinetic inhibition | [9] |
| 3-amino-6-phenylpyridazine | C-5 | Lipophilic group | Acetylcholinesterase | Increased inhibitory activity and selectivity | [10] |
| 6-phenyl-3(2H)-pyridazinone | N-2 | Various amides | Vasodilatory activity | Modulation of potency | [11] |
Visualizing Synthetic Workflows
To further clarify the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Key synthetic strategies for pyridazine synthesis.
Conclusion and Future Directions
The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from classical cyclocondensations to modern catalytic multi-component reactions, provide a robust toolkit for medicinal chemists to access a wide diversity of pyridazine derivatives. Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including C-H functionalization and skeletal editing, to further expand the accessible chemical space of pyridazine-based compounds and unlock new therapeutic opportunities.
References
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). Processes, 11(8), 2306. [Link]
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). ACS Chemical Neuroscience, 9(12), 2963-2972. [Link]
- A novel and convenient protocol for synthesis of pyridazines. (2009). Organic Letters, 11(2), 309-312. [Link]
- The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 583-594. [Link]
- Structure‐activity relationship of the synthesized pyridazine derivatives. (2023). Journal of Heterocyclic Chemistry. [Link]
- Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2005). Journal of Medicinal Chemistry, 48(5), 1546-1558. [Link]
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7019. [Link]
- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (2024).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry, 111, 117847. [Link]
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2001). Bioorganic & Medicinal Chemistry Letters, 11(23), 2977-2980. [Link]
- Recent advances in pyridazine chemistry. (2020). Russian Chemical Reviews, 89(4), 393-429. [Link]
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link]
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2021).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1225-1230. [Link]
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. [Link]
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181. [Link]
- Pyridine-to-pyridazine skeletal editing. (2024). ChemRxiv. [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1112-1128. [Link]
- Recent Advances in Pyridazine Chemistry. (2000). Targets in Heterocyclic Systems, 4, 369-405. [Link]
- Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). (2010). Organic & Biomolecular Chemistry, 8(23), 5365-5374. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. ijcrt.org [ijcrt.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 3-(Chloromethyl)pyridazine in the Synthesis of Modern Agrochemicals
Introduction: The Pyridazine Scaffold in Crop Protection
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in the development of modern agrochemicals.[1][2] Its unique electronic properties and structural features have been exploited to create a wide range of herbicides, fungicides, and insecticides.[3][4] Pyridazine derivatives are integral to numerous commercial crop protection agents, valued for their high biological activity and often favorable environmental profiles.[2][3]
At the heart of synthesizing many of these complex agrochemicals is the versatile building block, 3-(chloromethyl)pyridazine . The reactivity of this intermediate is dominated by the chloromethyl group (-CH₂Cl). The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity allows for the strategic coupling of the pyridazine core with other molecular fragments, a cornerstone of modern synthetic chemistry in agrochemical discovery.
This guide provides a detailed exploration of the synthetic utility of this compound, complete with mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic transformation involving this compound is the nucleophilic substitution (S_N2) reaction. A nucleophile (Nu:⁻), typically an alcohol, phenol, thiol, or amine, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond. The choice of nucleophile, base, and solvent is critical for directing the reaction towards the desired product with high yield and purity.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred. They effectively solvate the cation of the base, leaving the nucleophilic anion more "naked" and reactive, thereby accelerating the S_N2 reaction rate.
-
Base: The base's role is to deprotonate the nucleophile (e.g., R-OH to R-O⁻), significantly increasing its nucleophilicity. The strength of the base must be matched to the acidity of the nucleophile.
-
Potassium carbonate (K₂CO₃): A moderately strong base, ideal for deprotonating phenols and thiols under mild conditions. It is heterogeneous in many organic solvents, which can simplify work-up.
-
Sodium hydride (NaH): A very strong, non-nucleophilic base used for deprotonating less acidic alcohols. It reacts irreversibly to generate the alkoxide.
-
Triethylamine (Et₃N): A weaker, organic-soluble base often used to scavenge HCl produced during reactions with amine nucleophiles.
-
Below is a generalized workflow for this key synthetic step.
Caption: General workflow for agrochemical synthesis via S_N2 reaction.
Application 1: Synthesis of Pyridazine-Thioether Fungicides
Thioether linkages are prevalent in a variety of fungicidal compounds. The reaction of this compound with a suitable thiol-containing fragment is a direct and efficient method for constructing these molecules. This approach has been instrumental in developing novel pyridazine derivatives with potent fungicidal activity.[5][6]
Protocol 1: Synthesis of 3-((Arylthio)methyl)pyridazine
This protocol describes a general procedure for the S-alkylation of an aromatic thiol with this compound hydrochloride.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Substituted Thiophenol (e.g., 4-chlorothiophenol) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride, the substituted thiophenol, and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-18 hours.
-
Causality Insight: K₂CO₃ serves two purposes: it neutralizes the hydrochloride salt of the starting material and deprotonates the thiophenol to form the more potent thiophenolate nucleophile. Room temperature is often sufficient for this efficient reaction.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is fully consumed.
-
Work-up: a. Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-((arylthio)methyl)pyridazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 6. EP2531491A1 - Pyridazine derivatives, processes for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Alkylation of 3-(Chloromethyl)pyridazine with Amine and Thiol Nucleophiles
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The inherent physicochemical characteristics of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it a valuable component in drug design.[2][3] Among the various functionalized pyridazines, 3-(chloromethyl)pyridazine stands out as a highly versatile electrophilic building block. Its benzylic-like chloride is readily displaced by a range of nucleophiles, providing a straightforward entry to diverse libraries of substituted pyridazines.
This guide provides a detailed technical overview and actionable protocols for the nucleophilic substitution reactions of this compound with two key classes of nucleophiles: amines and thiols. We will delve into the underlying reaction mechanisms, offer step-by-step experimental procedures, and discuss the critical parameters that ensure successful and reproducible outcomes. The resulting 3-(aminomethyl)pyridazine and 3-(thiomethyl)pyridazine scaffolds are of significant interest in the development of novel therapeutic agents.[4][5]
PART 1: Reaction with Amines (N-Alkylation)
The reaction of this compound with primary or secondary amines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[6] This pathway involves the direct attack of the amine's lone pair of electrons on the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.
Mechanism and Experimental Causality
-
Nucleophilicity of the Amine: The reaction rate is directly influenced by the nucleophilicity of the amine. Electron-donating groups on the amine enhance its reactivity, while electron-withdrawing groups diminish it. Steric hindrance around the nitrogen atom can also significantly slow the reaction.
-
Role of the Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for SN2 reactions. They effectively solvate the cations of the base while leaving the nucleophile relatively "bare" and reactive. They also possess sufficiently high boiling points to allow for heating, which accelerates the reaction rate.
General Protocol: N-Alkylation of this compound
This protocol provides a general framework that can be adapted for various primary and secondary amines.
Materials:
-
This compound hydrochloride
-
Amine of choice (1.1 equivalents)
-
Potassium Carbonate (K2CO3), anhydrous (2.5 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound hydrochloride (1.0 eq), the chosen amine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add the solvent (ACN or DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product spot should be more polar than the starting material.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 3-(aminomethyl)pyridazine derivative.
PART 2: Reaction with Thiols (S-Alkylation)
The reaction with thiols to form 3-(thiomethyl)pyridazines also follows an SN2 pathway. Thiols are excellent nucleophiles, particularly when deprotonated to their corresponding thiolate anions.
Mechanism and Experimental Causality
-
Thiolate Formation: The key to a successful S-alkylation is the in-situ generation of the highly nucleophilic thiolate anion. A base is required to deprotonate the thiol (pKa ~10-11). Stronger bases like sodium hydride (NaH) or weaker bases like potassium carbonate can be used, depending on the specific thiol.
-
Solvent Choice: As with N-alkylation, polar aprotic solvents like DMF or tetrahydrofuran (THF) are preferred.
-
Side Reactions: A potential side reaction is the oxidation of the thiol to form a disulfide.[7] To minimize this, it is advisable to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
General Protocol: S-Alkylation of this compound
This protocol outlines a general procedure for the reaction with thiols.
Materials:
-
This compound hydrochloride
-
Thiol of choice (1.1 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium Carbonate (K2CO3) (2.5 equivalents)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask equipped with a stir bar and septum
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Thiolate Generation: To a flame-dried, inert-atmosphere-flushed flask, add the thiol (1.1 eq) and anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. (If using K2CO3, it can be added along with the thiol at room temperature).
-
Addition of Electrophile: Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the thiolate solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for these transformations. Note that yields are highly dependent on the specific substrates used.
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| N-Alkylation | Primary/Secondary Amine | K2CO3, TEA | ACN, DMF | 25 - 80 | 4 - 12 |
| S-Alkylation | Thiol | NaH, K2CO3 | THF, DMF | 0 - 25 | 2 - 8 |
Visualization of Workflows and Mechanisms
Reaction Mechanisms
Caption: General experimental workflow from setup to product.
References
- Al-Awadhi, H., Al-Omran, F., HElnagdi, M., Infantes, L., Foces-Foces, C., Jagerovic, N., & Elguero, J. (1995). New synthetic approaches to condensed pyridazinones: Alkylpyridazinyl carbonitriles as building blocks for the synthesis of condensed pyridazinones. Tetrahedron.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
- Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. [Link]
- Khan, M. A. F. R., & El-Gazzar, A. B. A. (2016).
- Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
- YouTube. (2019).
- Giles, R. L., & Watts, J. P. (2022). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 36(1-3), 107–123. [Link]
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Chloromethyl)pyridazine for Advanced Synthesis
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide range of biologically active compounds and functional materials.[1][2] The functionalization of this heterocycle is therefore a critical task for drug discovery and development professionals. 3-(Chloromethyl)pyridazine serves as a versatile and reactive building block, offering a C(sp³)-hybridized electrophilic center for palladium-catalyzed cross-coupling reactions. Unlike couplings involving C(sp²)-halogen bonds directly on the pyridazine ring, reactions at the chloromethyl group allow for the introduction of diverse functionalities via a flexible methylene linker. This guide provides an in-depth analysis of the mechanistic principles and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound. It is designed to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in the synthesis of complex molecular architectures.
Mechanistic Insight: The Uniqueness of the C(sp³)-Cl Bond
The central challenge and opportunity in using this compound lies in the targeted activation of the C(sp³)-Cl bond. This bond is analogous to a benzylic chloride, exhibiting distinct reactivity compared to an aryl chloride. The operative catalytic cycle for these reactions is a Pd(0)/Pd(II) manifold, but the initial oxidative addition step is kinetically more facile for benzylic-type halides than for many aryl chlorides.[3]
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by phosphine ligands, inserts into the C-Cl bond of this compound. This is the rate-determining step and forms a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich ligands enhance the electron density on the palladium center, facilitating this insertion.[4]
-
Transmetalation: The organometallic coupling partner (e.g., organoboron, organocuprate, or an amine-base complex) transfers its organic or amino group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
A key advantage of the chloromethyl group is the absence of β-hydrogens, which circumvents the common side reaction of β-hydride elimination that can plague couplings with other alkyl halides.[5]
Caption: General catalytic cycle for cross-coupling with this compound.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, coupling the C(sp³)-center of this compound with aryl- or vinyl-boronic acids (or their ester derivatives). This reaction is valued for its mild conditions and exceptional functional group tolerance.[6][7][8]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Principle: This protocol leverages a Pd(dppf)Cl₂ catalyst, known for its robustness and efficiency in coupling benzylic halides with organoboron reagents.[3] A base is required to activate the boronic acid for transmetalation.
Materials:
-
This compound hydrochloride
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
PdCl₂(dppf)·CH₂Cl₂ (1 - 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/H₂O mixture)
Experimental Workflow:
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition A (Standard) | Condition B (Aqueous) | Notes & Causality |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Dppf is a robust ligand for general use.[3] SPhos can accelerate reactions with challenging substrates.[3] |
| Base | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ offers good solubility in organic solvents. K₃PO₄ is effective in aqueous systems. |
| Solvent | 1,4-Dioxane | Toluene/H₂O (10:1) | Dioxane is a high-boiling polar aprotic solvent. Aqueous conditions can sometimes accelerate transmetalation. |
| Temperature | 90 °C | 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle efficiently. |
| Typical Yield | 70-95% | 75-98% | Yields are substrate-dependent. Electron-rich boronic acids tend to react faster. |
Sonogashira Coupling: Accessing Alkynylpyridazines
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, linking the pyridazine moiety to a terminal alkyne. This reaction is exceptionally useful for creating rigid scaffolds and introducing a handle for further transformations like click chemistry. A copper(I) co-catalyst is typically employed to form a copper acetylide intermediate, which accelerates the transmetalation step.[9][10]
Protocol 3.1: Copper-Cocatalyzed Sonogashira Coupling
Principle: This classic protocol uses a combination of a palladium catalyst and a copper(I) salt with an amine base, which also serves as a solvent or co-solvent.[11]
Materials:
-
This compound hydrochloride
-
Terminal Alkyne (1.2 - 1.5 equiv.)
-
Pd(PPh₃)₂Cl₂ (2 - 4 mol%)
-
Copper(I) Iodide (CuI) (3 - 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound hydrochloride (1.0 equiv) in a mixture of THF and TEA (2:1 v/v).
-
Add the terminal alkyne (1.2 equiv), followed by CuI (4 mol%) and Pd(PPh₃)₂Cl₂ (2 mol%).
-
Stir the reaction at room temperature or heat to 50 °C. The reaction is often rapid (1-6 hours).
-
Monitor by TLC for the disappearance of the starting material.
-
Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Notes & Causality |
| Catalyst | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Pd(OAc)₂ (2%) / SPhos (4%) | The Pd/Cu system is the classic, highly effective choice.[12] Copper-free systems avoid potential issues with copper acetylide homocoupling (Glaser coupling). |
| Base | Triethylamine (TEA) | Cs₂CO₃ | TEA acts as both a base and a ligand, and can deprotonate the alkyne.[10] A strong inorganic base is needed in copper-free variants. |
| Solvent | THF/TEA | Dioxane | The amine base often serves as part of the solvent system in the classic protocol. |
| Temperature | 25-50 °C | 80-100 °C | Copper co-catalysis allows for significantly milder reaction temperatures.[13] |
| Typical Yield | 65-90% | 60-85% | Sensitive or base-labile functional groups may favor the milder copper-cocatalyzed conditions. |
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for its ability to form C-N bonds, connecting the pyridazine scaffold to primary or secondary amines.[14][15] This reaction requires a strong, non-nucleophilic base and a specialized ligand system to facilitate the challenging C-N reductive elimination.
Protocol 4.1: Amination with Primary and Secondary Amines
Principle: This protocol employs a modern catalyst system consisting of a palladium precursor and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). A strong base like sodium tert-butoxide is essential for deprotonating the amine.[16][17]
Materials:
-
This compound hydrochloride
-
Amine (primary or secondary, 1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1 - 2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, 2 - 4 mol% relative to Pd)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
Glovebox Recommended: In an inert atmosphere glovebox, add NaOt-Bu (1.5 equiv) to a vial.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).
-
Add anhydrous toluene, followed by this compound (1.0 equiv, used as free base) and the amine (1.2 equiv). Note: Free base the hydrochloride salt before use with a mild aqueous base wash and extraction.
-
Seal the vial and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS (typically 6-24 hours).
-
After cooling, quench the reaction carefully with water. Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition A (General) | Condition B (Hindered Amines) | Notes & Causality |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos | XPhos is a highly general and effective ligand.[17] RuPhos can be superior for sterically hindered coupling partners. |
| Base | NaOt-Bu | LHMDS | NaOt-Bu is a strong, hindered base suitable for most amines.[18] LHMDS is an even stronger, non-nucleophilic base useful for less reactive amines. |
| Solvent | Toluene | 1,4-Dioxane | Toluene is a common non-polar solvent. Dioxane's coordinating ability can sometimes be beneficial. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required to overcome the activation barrier for C-N reductive elimination. |
| Typical Yield | 60-90% | 55-85% | Success is highly dependent on the steric and electronic properties of the amine coupling partner. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use fresh palladium precursor/ligand; Ensure rigorous degassing of solvents; Use freshly dried base. |
| Formation of Homocoupled Product | (For Suzuki/Sonogashira) Reaction temperature too high; Incorrect base. | Lower the reaction temperature; Screen alternative bases (e.g., K₂CO₃, K₃PO₄). |
| Decomposition of Starting Material | Base-lability of substrate or product; Reaction temperature too high. | Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu); Lower the reaction temperature and extend the reaction time. |
| Low Yield in Buchwald-Hartwig | Sterically hindered amine; Poorly chosen ligand/base combination. | Screen alternative ligands (e.g., RuPhos, BrettPhos); Use a stronger base like LHMDS. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel pyridazine-containing compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to form C-C and C-N bonds at the C(sp³) position. By understanding the underlying mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively functionalize this key intermediate to accelerate discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Scientific Research Publishing. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
- PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock.
- MDPI. (2022).
- Benchchem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters.
- Wikipedia. (n.d.).
- Benchchem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- Molander, G. A., & Elia, M. D. (2006).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- YouTube. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Solid-Phase Synthesis Strategies Using 3-(Chloromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities.[1][2][3] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for drug discovery. This guide provides detailed application notes and protocols for the use of 3-(chloromethyl)pyridazine as a versatile building block in SPOS. We will explore strategies for the immobilization of the pyridazine moiety onto common solid supports, on-resin chemical modifications to generate diverse libraries, and subsequent cleavage to yield the final products in high purity. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Synergy of Pyridazines and Solid-Phase Synthesis
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including modulation of lipophilicity and hydrogen bonding capacity.[4] These characteristics make it an attractive component in the design of novel therapeutic agents. Traditionally, the synthesis of pyridazine libraries has been performed in solution, which can be time-consuming and challenging in terms of purification.
Solid-phase organic synthesis (SPOS) circumvents many of these challenges by anchoring the starting material to an insoluble polymer support.[1] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin-bound compound. The final product is then cleaved from the support in the last step.
This compound is an ideal starting material for SPOS due to its reactive chloromethyl group, which can readily undergo nucleophilic substitution with a variety of functionalized resins. This allows for the stable anchoring of the pyridazine core, which can then be further functionalized to create a library of diverse molecules.
Core Strategy: Immobilization, Diversification, and Cleavage
The overall strategy for the solid-phase synthesis of pyridazine derivatives using this compound can be broken down into three key stages:
-
Immobilization: Covalent attachment of this compound to a suitable solid support via a stable linker.
-
On-Resin Diversification: Chemical modification of the resin-bound pyridazine to introduce molecular diversity.
-
Cleavage: Release of the final pyridazine derivatives from the solid support.
Figure 1: General workflow for solid-phase synthesis using this compound.
Immobilization of this compound
The key to a successful solid-phase synthesis is the efficient and stable attachment of the initial building block to the resin. The electrophilic chloromethyl group of this compound is well-suited for reaction with nucleophilic resins.
Recommended Resins and Linker Strategies
Two common and effective resins for this purpose are Wang resin and Merrifield resin.
-
Wang Resin: This resin has a p-alkoxybenzyl alcohol linker, providing a hydroxyl group that can be deprotonated to form an alkoxide. This nucleophile attacks the chloromethyl group of the pyridazine, forming a stable ether linkage. The final product can be cleaved under moderately acidic conditions.
-
Merrifield Resin: This is a chloromethylated polystyrene resin. While it may seem counterintuitive to react a chloromethylated building block with a chloromethylated resin, the Merrifield resin can be pre-functionalized. For example, it can be reacted with a nucleophile like thiophenol to generate a thiophenoxide-functionalized resin, which can then react with this compound to form a thioether linkage.
| Resin | Functional Group | Linkage Type | Cleavage Condition |
| Wang Resin | Hydroxyl (-OH) | Ether | Trifluoroacetic acid (TFA) |
| Merrifield Resin | Chloride (-Cl) | Thioether (after modification) | Trifluoromethanesulfonic acid (TFMSA) or HF |
Table 1: Comparison of recommended resins for immobilization.
Protocol: Immobilization on Wang Resin
This protocol describes the attachment of this compound to Wang resin via an ether linkage.
Materials:
-
Wang resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in the reaction vessel. Wash and swell the resin with anhydrous DCM (3 x 10 mL) and then anhydrous DMF (3 x 10 mL).
-
Alkoxide Formation: Add a solution of sodium hydride (5 eq., 5.0 mmol, 200 mg of 60% dispersion) in anhydrous DMF (10 mL) to the swollen resin. Gently agitate the mixture at room temperature for 2 hours.
-
Washing: Carefully quench any unreacted NaH with a few drops of methanol, then wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess base and byproducts.
-
Pyridazine Coupling: Dissolve this compound hydrochloride (3 eq., 3.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.1 eq., 3.1 mmol) in anhydrous DMF (10 mL). Add this solution to the resin.
-
Reaction: Agitate the mixture at 50°C for 24 hours.
-
Washing and Capping: After the reaction, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours.
-
Final Wash and Dry: Wash the resin extensively with DCM (5 x 10 mL) and MeOH (5 x 10 mL), then dry under high vacuum.
On-Bead Reaction Monitoring: The progress of the immobilization can be monitored using FT-IR spectroscopy by observing the disappearance of the resin's hydroxyl peak (~3500 cm⁻¹).[5][6]
On-Resin Diversification: Building the Library
With the pyridazine scaffold securely attached to the solid support, the next stage is to introduce diversity. A powerful method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds.[1][7][8][9][10] For this to be effective, a halogenated pyridazine is required on the resin. While our starting material is not halogenated on the ring, a subsequent on-resin halogenation step can be performed, or a halogenated pyridazine derivative can be used as the initial building block if available. Assuming a 6-chloro or 6-bromopyridazine moiety is attached to the resin, the following protocol can be applied.
Figure 2: Workflow for on-resin Suzuki-Miyaura cross-coupling.
Protocol: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of a resin-bound 6-halopyridazine.
Materials:
-
Resin-bound 6-halopyridazine (~0.5 mmol/g loading)
-
Aryl or heteroaryl boronic acid (5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
1,4-Dioxane
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin-bound 6-halopyridazine (0.5 g, ~0.25 mmol) in anhydrous DMF (5 mL) for 30 minutes in a reaction vessel.
-
Reagent Addition: In a separate flask, dissolve the boronic acid (5 eq., 1.25 mmol) and Pd(PPh₃)₄ (0.1 eq., 0.025 mmol) in 1,4-dioxane (5 mL). Add this solution to the resin.
-
Base Addition: Add the 2M aqueous K₂CO₃ solution (3 eq., 0.75 mmol, 0.375 mL) to the reaction mixture.
-
Reaction: Seal the vessel and heat at 80°C with gentle agitation for 12-16 hours.
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with 1:1 Dioxane/Water (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Cleavage: Releasing the Final Products
The final step is the cleavage of the synthesized pyridazine derivatives from the solid support. The choice of cleavage reagent and conditions is dictated by the linker used for immobilization.
Protocol: Cleavage from Wang Resin
This protocol is for the acid-catalyzed cleavage of the ether linkage to Wang resin.
Materials:
-
Resin-bound final product
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
DCM
Procedure:
-
Resin Preparation: Place the dry resin (~100 mg) in a reaction vessel and swell with DCM (2 mL) for 20 minutes.
-
Cleavage Reaction: Drain the DCM and add the freshly prepared cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with additional TFA (2 x 1 mL) and DCM (2 x 1 mL), collecting all washes.
-
Precipitation: Add cold diethyl ether (10-fold volume of the collected filtrate) to the tube to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold ether (2 x 10 mL).
-
Drying: Dry the final product under vacuum.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading on Resin | Incomplete activation of resin; Steric hindrance. | Ensure anhydrous conditions for alkoxide formation; Increase reaction time or temperature; Use a less sterically hindered base. |
| Incomplete Suzuki Coupling | Inactive catalyst; Poor swelling of resin. | Use fresh palladium catalyst; Ensure adequate solvent for resin swelling; Increase catalyst loading or reaction time. |
| Low Yield after Cleavage | Incomplete cleavage; Degradation of product. | Extend cleavage time; Use a different cleavage cocktail with appropriate scavengers; Ensure product is stable to acidic conditions. |
Table 2: Common troubleshooting guide.
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of pyridazine-based compound libraries. The protocols outlined in this guide provide a robust framework for the immobilization, on-resin diversification, and cleavage of these compounds. By leveraging the power of SPOS, researchers can efficiently generate diverse sets of pyridazine derivatives for screening in drug discovery and agrochemical development programs. The principles and techniques described herein are adaptable and can serve as a foundation for the development of novel synthetic strategies targeting this important heterocyclic scaffold.
References
- Coelho, A., Sotelo, E., & Raviña, E. (2003). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Tetrahedron Letters, 44(49), 8963-8966.
- Chen, Y., Lam, Y., & Lee, S.-Y. (2000).
- Chen, Y., Lam, Y., & Lee, S. Y. (2000).
- Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407–1409.
- Lee, S. H., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
- Wessjohann, L. A., & Ruijter, E. (2005). Synthesis of new pyrazolo[1][11][12]triazines by cyclative cleavage of pyrazolyltriazenes. Organic & Biomolecular Chemistry, 3(23), 4213-4226.
- Gao, Q., Zhu, Y., Lian, M., Liu, M., Yuan, J., Yin, G., & Wu, A. (2012). Unexpected C−C Bond Cleavage: A Route to 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones from 1,3-Dicarbonyl Compounds and Methyl Ketones. The Journal of Organic Chemistry, 77(21), 9865-9870.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Ries, M., et al. (2021). Synthesis of new pyrazolo[1][11][12]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2780.
- Wang, T., et al. (2022). Solid-State Pathway Control via Reaction-Directing Heteroatoms: Ordered Pyridazine Nanothreads through Selective Cycloaddition. Journal of the American Chemical Society, 144(4), 1736-1743.
- Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207.
- Versteegen, R. M., et al. (2017). Click-Triggered Bioorthogonal Bond-Cleavage Reactions.
- Xiao, N., et al. (2004). Synthesis, structure and reactivity of novel pyridazine-coordinated diiron bridging carbene complexes. Dalton Transactions, (12), 1841-1846.
- Stanetty, P., & Schnürch, M. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185-3204.
- Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Lee, S. H., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 28(15), 5786.
- Gibson, C. L., La Rosa, S., & Gibson, C. J. (2003). A traceless solid-phase synthesis of pteridines. Tetrahedron Letters, 44(5), 1025-1027.
- Reisman, S. E., et al. (2021). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 374(6565), 333-338.
- Stanetty, P., & Schnürch, M. (2006). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185-3204.
- Wang, D., et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 6(70), 65621-65624.
- Guiles, J. W., Johnson, S. G., & Murray, W. V. (1996). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry, 61(16), 5169-5171.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932.
- Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Fournier, A., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 103, 52-61.
- Kumar, A., et al. (2019). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 17(24), 5964-5973.
- Itami, K., Nokami, T., & Yoshida, J.-i. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600-5601.
- Kappe, C. O. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(16), 4919-4927.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Pyridazine Ring System in 3-(Chloromethyl)pyridazine Derivatives
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in designing molecules that interact with biological targets.[4] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6] Consequently, the development of synthetic methodologies to functionalize this core structure is of paramount importance for drug discovery professionals.
Among the various pyridazine building blocks, 3-(chloromethyl)pyridazine hydrochloride serves as a particularly versatile starting material. This reagent possesses two distinct points for chemical modification: the highly reactive chloromethyl group and the pyridazine ring itself. The chloromethyl moiety acts as a potent electrophile, readily undergoing nucleophilic substitution to introduce a diverse array of functional groups. Concurrently, the pyridazine ring can be derivatized through modern cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides a detailed exploration of these two primary functionalization pathways. It offers field-proven insights into experimental design, step-by-step protocols for key transformations, and the underlying chemical principles governing these reactions. The methodologies described herein are designed to be self-validating systems, empowering researchers to construct novel pyridazine-based compound libraries with high efficiency and predictability.
PART 1: Functionalization via Nucleophilic Substitution at the Chloromethyl Group
The primary and most direct method for derivatizing this compound is through the nucleophilic displacement of the chloride on the exocyclic methyl group. The electron-withdrawing effect of the adjacent pyridazine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is a robust and high-yielding method for introducing oxygen, nitrogen, sulfur, and carbon-based substituents.
Core Principle & Causality
The reaction typically proceeds by treating this compound hydrochloride with a chosen nucleophile in the presence of a base. The base serves two critical functions:
-
Neutralization: It neutralizes the hydrochloride salt of the starting material, liberating the free base of this compound for the reaction.
-
Activation: For nucleophiles like phenols, thiols, or secondary amines, the base deprotonates them to generate the more potent anionic nucleophile (e.g., phenoxide, thiolate), which accelerates the rate of substitution.
The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the desired reaction pathway. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred as they effectively solvate the cations without interfering with the nucleophile's reactivity.
Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: General Procedure for O-, N-, or S-Alkylation
This protocol provides a generalized method for reacting this compound with common heteroatom nucleophiles.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Nucleophile (e.g., 4-methoxyphenol, morpholine, or thiophenol) (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine) (2.5 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF or MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq), the selected nucleophile (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (e.g., DMF) to achieve a starting material concentration of approximately 0.1-0.2 M.
-
Stir the reaction mixture at room temperature (25 °C). If the reaction is sluggish, gently heat the mixture to 50-80 °C.
-
Expert Insight: The use of a stronger, more soluble base like Cs₂CO₃ can often accelerate the reaction and allow for lower temperatures, which is beneficial for sensitive substrates.
-
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired functionalized pyridazine product.
Data Presentation: Representative Nucleophilic Substitutions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product Structure | Typical Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 60 | 3-(phenoxymethyl)pyridazine | 85-95 |
| 2 | Morpholine | Et₃N | MeCN | 25 | 4-((pyridazin-3-yl)methyl)morpholine | 90-98 |
| 3 | Thiophenol | Cs₂CO₃ | DMF | 25 | 3-((phenylthio)methyl)pyridazine | 88-96 |
| 4 | Sodium Azide | NaN₃ | DMF/H₂O | 80 | 3-(azidomethyl)pyridazine | 80-90 |
PART 2: Functionalization of the Pyridazine Ring via Cross-Coupling
To achieve greater structural diversity, derivatization of the pyridazine nucleus itself is essential. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds directly on the heterocyclic ring.[7] These reactions typically require a halogenated pyridazine (e.g., chloro-, bromo-, or iodo-pyridazine) as the electrophilic partner.
For derivatives of this compound, a second halogen must be present on the ring (e.g., 6-chloro-3-(chloromethyl)pyridazine). The protocols below assume such a di-halogenated or a suitably functionalized substrate where the chloromethyl group has already been substituted as described in Part 1.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Standard workflow for a cross-coupling reaction.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron reagent (typically a boronic acid) with an organohalide.[7][8] It is highly valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
6-Chloro-3-(substituted-methyl)pyridazine (1.0 eq)
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution, 2.0-3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol or DME)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 6-chloro-3-(substituted-methyl)pyridazine (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., 2M aq. Na₂CO₃, 2.1 eq).
-
Add the solvent system (e.g., Toluene/Ethanol, 4:1 v/v).
-
Degas the mixture thoroughly by bubbling argon or nitrogen through the suspension for 20-30 minutes.
-
Expert Insight: This step is critical. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and failed reactions.
-
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the degassed mixture under a positive pressure of inert gas.
-
Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Section 2.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the direct alkynylation of aryl halides, forming a bond between an sp² carbon of the pyridazine ring and an sp carbon of a terminal alkyne.[10][11] This reaction is co-catalyzed by palladium and copper(I) and is conducted in the presence of an amine base.[12][13]
Protocol 3: Sonogashira Coupling
Materials:
-
6-Iodo- or 6-Bromo-3-(substituted-methyl)pyridazine (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine or Diisopropylamine)
Procedure:
-
To a Schlenk flask, add the halogenated pyridazine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed amine solvent (e.g., triethylamine) via syringe, followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature. If necessary, the reaction can be gently heated to 40-60 °C to increase the rate.
-
Monitor the reaction until completion (typically 1-8 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Section 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[14][15] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is often difficult to achieve via classical methods.[14]
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
6-Chloro- or 6-Bromo-3-(substituted-methyl)pyridazine (1.0 eq)
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)
-
Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a glovebox or a flame-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the halogenated pyridazine and the anhydrous solvent (e.g., toluene).
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[14]
-
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Comparison of Key Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Advantages |
| Suzuki-Miyaura | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Boronic Acid, Pd Catalyst, Base | High functional group tolerance; stable reagents; vast commercial library of partners.[7] |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Direct introduction of alkyne functionality; mild reaction conditions.[10] |
| Buchwald-Hartwig | C(sp²)-N | Amine, Pd Catalyst, Phosphine Ligand, Strong Base | Broad scope of amine coupling partners; forms sterically hindered C-N bonds.[14] |
References
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. (2025). Benchchem.
- Synthetic Routes to Functionalized Hexahydropyridazine Rings: Application Notes and Protocols. (2025). Benchchem.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. (2025). Benchchem.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,3-Dihydrofuro[2,3-c]pyridine. (2025). Benchchem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. (2019). YouTube.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Development of a Compound Library from 3-(Chloromethyl)pyridazine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-(chloromethyl)pyridazine as a versatile building block for the synthesis of diverse compound libraries. The pyridazine core is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] this compound, a readily accessible reagent, serves as an excellent electrophilic partner for introducing the pyridazin-3-ylmethyl moiety into a variety of molecular frameworks. This guide offers detailed, step-by-step protocols for the derivatization of this compound through reactions with O, N, S, and C-nucleophiles, enabling the creation of extensive libraries of ethers, amines, thioethers, and carbon-substituted analogues. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to facilitate optimization and troubleshooting.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a multitude of biologically active molecules.[3][4] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a valuable component in the design of ligands for various biological targets.[5] The incorporation of a pyridazine moiety can enhance a molecule's aqueous solubility and metabolic stability, and modulate its pharmacokinetic and pharmacodynamic profiles.[3] Consequently, the development of synthetic methodologies that allow for the facile and diverse functionalization of the pyridazine core is of paramount importance in modern drug discovery.[1][2]
This compound hydrochloride is a commercially available and highly versatile starting material for the construction of pyridazine-containing compound libraries. The chloromethyl group at the 3-position acts as a reactive electrophilic handle, analogous to a benzyl halide, allowing for a wide range of nucleophilic substitution reactions. The electron-withdrawing nature of the pyridazine ring is expected to activate the chloromethyl group towards SN2 displacement, potentially leading to faster reaction rates compared to analogous benzyl systems.[6] This guide details four key classes of reactions for library development from this starting material.
Overview of Library Development Strategy
The core strategy for developing a diverse compound library from this compound is based on its reaction with a wide array of nucleophiles. This approach allows for the systematic introduction of a variety of functional groups and structural motifs, leading to a collection of molecules with diverse physicochemical properties and potential biological activities. The primary transformations covered in this guide are:
-
O-Alkylation: Formation of pyridazin-3-ylmethyl ethers.
-
N-Alkylation: Synthesis of pyridazin-3-ylmethyl amines.
-
S-Alkylation: Preparation of pyridazin-3-ylmethyl thioethers.
-
C-Alkylation: Creation of new carbon-carbon bonds.
The following diagram illustrates the overall workflow for the generation of a diverse compound library from this compound.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Chloromethyl)pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-(chloromethyl)pyridazine derivatives, crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocols detailed herein are designed to ensure safety, efficiency, and reproducibility when transitioning from laboratory-scale to pilot-plant or industrial production. We will delve into the underlying chemical principles, process optimization, safety protocols, and analytical quality control measures necessary for successful and safe large-scale synthesis.
Introduction: The Significance of this compound Derivatives
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][3] The incorporation of the pyridazine nucleus into molecular structures can impart a range of desirable pharmacological properties. Specifically, this compound serves as a versatile building block, enabling the introduction of the pyridazine moiety into larger, more complex molecules through nucleophilic substitution reactions at the chloromethyl group. These derivatives have shown promise in various therapeutic areas, including as kinase inhibitors and anti-cancer agents.[3] Furthermore, pyridazine derivatives have found applications in the agrochemical industry as herbicides and fungicides.[1]
The transition from small-scale laboratory synthesis to large-scale production presents numerous challenges, including heat management, reagent handling, and ensuring consistent product quality. This guide aims to provide a robust framework for navigating these challenges effectively.
Synthetic Strategies for this compound
The primary route for the synthesis of this compound involves the chlorination of 3-methylpyridazine. Several chlorinating agents can be employed, each with its own advantages and disadvantages in a scale-up context.
Chlorination using Trichloroisocyanuric Acid (TCCA)
A common laboratory-scale method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[4] This method is effective and proceeds under relatively mild conditions.
-
Reaction: 3-Methylpyridazine reacts with TCCA in a suitable solvent, such as chloroform, under reflux to yield this compound.[4]
-
Advantages: TCCA is a solid, making it easier to handle than gaseous or highly corrosive liquid chlorinating agents. The reaction is generally high-yielding.[4]
-
Scale-Up Considerations:
-
Exothermicity: The reaction can be exothermic. Careful control of the addition rate of TCCA and efficient heat dissipation are crucial to prevent runaway reactions.
-
Solvent Selection: While chloroform is used in laboratory procedures, its use at scale is often discouraged due to environmental and health concerns. Alternative solvents should be investigated, considering factors like boiling point, solubility of reagents, and ease of removal.
-
Work-up: The work-up involves filtration to remove by-products, followed by washing and concentration.[4] At a larger scale, efficient filtration and phase separation techniques are necessary.
-
Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is another effective reagent for the chlorination of the corresponding alcohol, 3-(hydroxymethyl)pyridazine. This two-step approach involves the initial formation of the alcohol from 3-methylpyridazine.
-
Reaction: 3-Pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.[5]
-
Advantages: Thionyl chloride is a readily available and cost-effective reagent.
-
Scale-Up Considerations:
-
Toxicity and Corrosivity: Thionyl chloride is highly toxic and corrosive. A closed-system reactor is mandatory for large-scale operations to prevent exposure.[6][7] Scrubber systems must be in place to neutralize the HCl and SO₂ gases produced during the reaction and work-up.
-
Temperature Control: The reaction is typically performed at low temperatures to control its rate and minimize side reactions. Precise temperature control is critical.
-
Other Chlorination Methods
Other chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can also be employed, particularly for the synthesis of more complex or substituted pyridazine derivatives.[8][9][10][11] These reagents are highly reactive and require specialized handling procedures, especially at scale.[9][12]
Detailed Scale-Up Protocol: Synthesis of this compound Hydrochloride via TCCA
This protocol is adapted from a known laboratory procedure and outlines the steps for a scale-up synthesis.[4] Note: This protocol should be optimized and validated at a smaller scale before attempting a large-scale run.
Equipment and Materials
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel for solids or a screw feeder.
-
Receiving vessels for washes and product solution.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum pump and rotary evaporator.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory.[13] All operations should be performed in a well-ventilated fume hood or a designated controlled area.[6][13]
Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 3-Methylpyridazine | 94.11 | 1.00 | 10.63 | 1.0 |
| Trichloroisocyanuric Acid (TCCA) | 232.41 | 0.83 | 3.57 | 0.34 |
| Chloroform | 119.38 | 10 L | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| 1 M Sodium Hydroxide (aq) | 40.00 | As needed | - | - |
| Saturated Sodium Chloride (Brine) | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reactor Setup: Charge the jacketed reactor with 3-methylpyridazine (1.00 kg, 10.63 mol) and chloroform (10 L).
-
Heating: Begin stirring and heat the mixture to reflux (approximately 61°C) using the reactor jacket.
-
TCCA Addition: Once reflux is established, add TCCA (0.83 kg, 3.57 mol) portion-wise over a period of 1-2 hours.[4] Causality: Slow addition is critical to control the exothermic reaction and maintain a steady reflux. Monitor the internal temperature closely.
-
Reaction Monitoring: Stir the reaction mixture at reflux overnight (12-16 hours).[4] The reaction progress can be monitored by taking small aliquots and analyzing them by HPLC or GC to check for the disappearance of the starting material.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The solid by-product (cyanuric acid) will precipitate. Filter the mixture through a Nutsche filter and wash the filter cake with a small amount of chloroform.
-
Work-up:
-
Transfer the filtrate to a suitable separation vessel.
-
Dilute the filtrate with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M aqueous sodium hydroxide and then with saturated brine.[4] Causality: The NaOH wash removes any acidic impurities, and the brine wash removes residual water and inorganic salts.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound hydrochloride.[4]
-
Product Isolation and Storage: The final product is a solid. Store it in a tightly sealed container in a cool, dry, and dark place.[6]
Safety and Handling
The scale-up of chemical synthesis requires a rigorous approach to safety.
-
Hazardous Reagents:
-
3-Methylpyridazine: Harmful if swallowed or in contact with skin.
-
Trichloroisocyanuric Acid (TCCA): Strong oxidizing agent. Contact with combustible material may cause fire. Causes severe skin burns and eye damage.
-
Chloroform and Dichloromethane: Suspected carcinogens and harmful if inhaled.[13]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a walk-in hood for larger scale operations.[6]
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[13] Be familiar with the location and use of fire extinguishers and spill kits.[14]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14]
Analytical Quality Control
Ensuring the purity and identity of the final product is paramount. A multi-faceted analytical approach is recommended.[15]
| Analytical Technique | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[15] | >98% purity (area percent) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities.[15] | Conforms to reference spectrum |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product. | Spectrum consistent with the proposed structure |
| Elemental Analysis | Confirmation of the elemental composition.[15] | Within ±0.4% of theoretical values |
Visualization of the Workflow
Diagram of the Synthetic Workflow
Caption: Workflow for the scale-up synthesis of this compound hydrochloride.
Logical Relationship of Safety Measures
Caption: Interconnected safety measures for handling hazardous chemicals.
Conclusion
The successful scale-up synthesis of this compound derivatives is achievable through careful planning, process optimization, and a steadfast commitment to safety. The protocol provided herein serves as a robust starting point for researchers and drug development professionals. It is imperative to conduct thorough risk assessments and process safety management before undertaking any large-scale chemical synthesis. By adhering to the principles of scientific integrity and best safety practices, the production of these valuable chemical intermediates can be accomplished efficiently and responsibly.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- This compound hydrochloride synthesis - ChemicalBook. (URL: )
- CN105085377A - Synthetic method of 3-(chloromethyl)
- Standard Oper
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: )
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- SAFETY D
- United States P
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (URL: )
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. (URL: )
- SAFETY D
- pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof - Justia P
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. (URL: )
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (URL: )
- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google P
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchG
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (URL: )
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (URL: )
- US4205175A - Chlorination process - Google P
- Chemical Safety Guidelines - tamusa - Texas A&M University-San Antonio. (URL: )
- US4672125A - Chlorination of β-methylpyridine compounds - Google P
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. patents.justia.com [patents.justia.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 11. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 12. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 13. bu.edu [bu.edu]
- 14. resources.tamusa.edu [resources.tamusa.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Chloromethyl)pyridazine
Welcome to the technical support center for the synthesis of 3-(chloromethyl)pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. As a key heterocyclic building block, the efficient synthesis of this compound is paramount for advancing numerous research and development pipelines. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the direct chlorination of 3-methylpyridazine.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield is a frequent challenge that can often be traced back to a few critical parameters. The direct chlorination of 3-methylpyridazine is sensitive to stoichiometry, temperature, and atmospheric conditions.
-
Reagent Stoichiometry and Quality: The molar ratio of the chlorinating agent to the 3-methylpyridazine substrate is crucial. For radical chlorination, an insufficient amount of initiator or chlorinating source will result in incomplete conversion. Conversely, an excessive amount can lead to over-chlorination and the formation of undesired side products. One reliable method employs Trichloroisocyanuric acid (TCCA) as the chlorinating agent. A reported protocol with an 80% yield uses a TCCA to 3-methylpyridazine molar ratio of approximately 1:2.7 (0.6 mmol TCCA to 1.6 mmol pyridazine), suggesting that the pyridazine is in excess.[1] Always ensure your starting materials are pure and dry, as impurities can inhibit the reaction or catalyze side reactions.
-
Temperature Control: The reaction temperature directly influences the rate of reaction and the formation of byproducts. For the TCCA method, the reaction is typically run at the reflux temperature of the solvent (e.g., chloroform).[1] Insufficient heat may lead to a sluggish or stalled reaction. Conversely, excessive temperatures can promote decomposition or the formation of polymeric materials. Precise temperature control is essential for reproducibility.
-
Moisture and Atmosphere: Free-radical chlorinations can be sensitive to atmospheric oxygen and moisture. While not always explicitly required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve consistency.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: I'm observing significant formation of side products, including dichlorinated species. How can I improve selectivity?
A2: The formation of dichlorinated or other polychlorinated pyridazines is a common selectivity issue. This occurs when the desired mono-chlorinated product reacts further with the chlorinating agent.
-
Controlled Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it portion-wise over a period of time.[1] This maintains a low instantaneous concentration of the chlorinating species, favoring the mono-chlorination of the more abundant starting material over the di-chlorination of the product.
-
Molar Ratio Adjustment: As mentioned in Q1, using a slight excess of the 3-methylpyridazine starting material can statistically favor its reaction over the newly formed this compound, thereby suppressing over-chlorination.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed or when the ratio of desired product to side products is optimal. Over-running the reaction is a common cause of reduced selectivity.
Q3: The reaction seems to stall before all the starting material is consumed. What could be the cause?
A3: A stalled reaction, where starting material remains despite extended reaction times, typically points to reagent deactivation or insufficient reaction energy.
-
Reagent Purity and Stability: The chlorinating agent may be old or may have degraded due to improper storage. TCCA, for instance, should be stored in a cool, dry place away from light.[3] It is advisable to use a fresh bottle or test the activity of the reagent.
-
Inadequate Mixing: In a heterogeneous mixture, such as with solid TCCA in chloroform, vigorous stirring is necessary to ensure proper mass transfer and reaction.[1] If the stirring is inadequate, the effective concentration of the reagents in solution may be too low.
-
Insufficient Reflux: Ensure that the reaction is maintaining a steady reflux. A low heating mantle setting or fluctuations in heat supply can cause the reaction to cool and stall. The use of a reflux condenser is standard practice to maintain the reaction temperature at the boiling point of thesolvent.[1][2]
Q4: I'm having difficulty with the work-up and isolation, leading to product loss. What is the recommended procedure?
A4: Product loss during work-up is a common issue, often related to the product's solubility and stability. For this compound, which is often isolated as its hydrochloride salt, a careful aqueous work-up is key.
-
Filtration of Solids: After the reaction, insoluble byproducts (like cyanuric acid from TCCA) should be removed by filtration while the mixture is cool.[1]
-
Aqueous Wash: The filtrate should be diluted with a suitable organic solvent like dichloromethane and washed sequentially. A wash with a weak base (e.g., 1 M aqueous sodium hydroxide) is used to remove any acidic impurities.[1] This is followed by a wash with brine (saturated aqueous NaCl) to remove residual base and reduce the amount of dissolved water in the organic layer.
-
Drying and Concentration: The organic phase must be thoroughly dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before concentration.[1] Residual water can lead to hydrolysis of the chloromethyl group during storage or subsequent steps. Concentration should be performed under reduced pressure (rotary evaporation) at a moderate temperature to avoid product degradation.
-
Purification: If the crude product is not sufficiently pure, column chromatography is a standard method for purification of pyridazine derivatives.[4] A gradient of ethyl acetate in hexanes is often a good starting point for elution.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound.
-
Direct Chlorination of 3-Methylpyridazine: This is the most direct and efficient route. It involves the reaction of 3-methylpyridazine with a chlorinating agent, often via a free-radical mechanism. Reagents like Trichloroisocyanuric acid (TCCA) in a chlorinated solvent are effective for this transformation.[1][5]
-
Multi-step Synthesis from Pyridazine Precursors: An alternative involves the functionalization of a pre-existing pyridazine ring. For example, one could theoretically start with 3-pyridazinecarboxylic acid, reduce it to 3-(hydroxymethyl)pyridazine, and then convert the alcohol to the chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This approach is more analogous to the synthesis of 3-(chloromethyl)pyridine from 3-picolinic acid.[6][7]
Q2: Which chlorinating agent is most effective for this transformation?
A2: The choice of chlorinating agent is critical for yield and safety. For the direct chlorination of 3-methylpyridazine, N-chloro-reagents are generally preferred over harsher reagents like chlorine gas.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trichloroisocyanuric Acid (TCCA) | Reflux in CHCl₃ or CCl₄[1] | Solid, stable, easy to handle; high yields reported (80%)[1] | Heterogeneous reaction requires good stirring. |
| N-Chlorosuccinimide (NCS) | Reflux in CCl₄ with a radical initiator (e.g., AIBN, BPO) | Mild and selective; commonly used for allylic/benzylic chlorination[8] | May require a separate radical initiator; can be less reactive than TCCA. |
| Sulfuryl Chloride (SO₂Cl₂) | Reflux with a radical initiator | Powerful chlorinating agent | Highly reactive, can lead to over-chlorination; corrosive and moisture-sensitive liquid. |
For its balance of reactivity, high yield, and ease of handling, Trichloroisocyanuric acid (TCCA) is a highly recommended reagent for this synthesis.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays multiple roles: it dissolves the reactants, facilitates heat transfer, and can influence the reaction mechanism. For the free-radical chlorination of 3-methylpyridazine, non-polar, inert solvents are preferred.
-
Chlorinated Solvents: Chloroform (CHCl₃) and carbon tetrachloride (CCl₄) are commonly used. They are good at dissolving the starting material and are relatively inert under radical conditions. The reported 80% yield synthesis uses chloroform.[1]
-
Hydrocarbon Solvents: Solvents like cyclohexane or benzene could also be used, but may have different solubility profiles for the pyridazine starting material.
-
Polar Solvents: Polar solvents (e.g., alcohols, water) are generally avoided as they can react with the chlorinating agents or quench radical intermediates.
Q4: What are the key safety considerations when working with chlorinating agents?
A4: All chlorination reactions should be performed with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations of chlorinating agents and the reaction itself should be conducted in a well-ventilated chemical fume hood.
-
Quenching: Be prepared to quench the reaction and any residual chlorinating agent. A solution of a reducing agent like sodium thiosulfate or sodium bisulfite can be used to neutralize excess electrophilic chlorine.
-
Handling: Reagents like TCCA, NCS, and SO₂Cl₂ are corrosive and/or toxic. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] Review the Safety Data Sheet (SDS) for each reagent before use.
Section 3: Protocols and Visualizations
This section provides a detailed experimental protocol and visual workflows to guide your experimental setup and troubleshooting logic.
Detailed Protocol: Synthesis of this compound using TCCA
This protocol is adapted from established literature procedures.[1]
Materials:
-
3-Methylpyridazine (1.6 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.6 mmol)
-
Chloroform (anhydrous)
-
Dichloromethane
-
1 M Sodium Hydroxide (aqueous)
-
Saturated Sodium Chloride (brine, aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.
-
To the flask, add 3-methylpyridazine (1.6 mmol) and anhydrous chloroform.
-
Heat the mixture to a steady reflux.
-
Add Trichloroisocyanuric acid (0.6 mmol) in small portions to the refluxing solution over 15-20 minutes.
-
Stir the reaction mixture vigorously at reflux overnight. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble cyanuric acid byproduct.
-
Dilute the filtrate with dichloromethane.
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M NaOH (aq.) and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Visual Workflow: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
Visual Workflow: Experimental Protocol
Caption: Step-by-step experimental workflow for the TCCA method.
References
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (1980). US4205175A - Chlorination process.
- ACS Publications. (2020). Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis. Industrial & Engineering Chemistry Research.
- LookChem. (n.d.). The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis.
- Google Patents. (2013). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine. PubChem.
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
- MDPI. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
- ACS Publications. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- American Chemical Society Green Chemistry Institute. (n.d.). List of Reagents.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
- National Center for Biotechnology Information. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.
- Organic Syntheses. (n.d.). One-Pot, Two-Step Synthesis of α-Carboline.
- Chemsrc. (n.d.). This compound.
Sources
- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS#:41227-72-9 | Chemsrc [chemsrc.com]
- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
purification of 3-(chloromethyl)pyridazine by recrystallization vs. chromatography
Technical Support Center: Purification of 3-(Chloromethyl)pyridazine
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this and structurally related nitrogen-containing heterocycles, offering a comparative analysis of recrystallization and chromatography, complete with troubleshooting FAQs and detailed protocols.
Frequently Asked Questions (FAQs): Method Selection
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed methods are recrystallization and flash column chromatography. The ideal choice depends on several factors, including the scale of the reaction, the initial purity of the crude material, and the physical properties of the impurities.[1]
Q2: How do I decide between recrystallization and flash chromatography?
A2: The decision hinges on a trade-off between speed, scale, purity requirements, and the nature of your crude product. Recrystallization is often preferred for large quantities of material that are already relatively pure (>90%) and solid.[2] Flash chromatography is exceptionally versatile and is the method of choice for complex mixtures, separating compounds with similar polarities, or when the product is an oil.
Below is a decision-making framework and a comparative table to guide your choice.
Caption: Decision tree for selecting a purification method.
Table 1: Comparison of Recrystallization and Flash Chromatography
| Feature | Recrystallization | Flash Column Chromatography |
| Ideal For | Large quantities (>1 g), high initial purity (>90%), solid compounds. | Small to medium quantities (mg to g), complex mixtures, oily products. |
| Speed | Can be slow (requires slow cooling for optimal crystal growth).[3][4] | Generally faster, especially with automated systems. |
| Solvent Usage | Can be high, depending on solubility. | Can be high, especially for large columns or difficult separations. |
| Resolution | Excellent for removing small amounts of impurities with different solubility profiles. | Excellent for separating compounds with different polarities. |
| Yield | Variable; some product is always lost in the mother liquor.[5] | Typically high, but can be reduced by irreversible adsorption or decomposition.[6] |
| Key Challenge | Selecting the right solvent; preventing "oiling out".[1][7] | Finding a solvent system that provides good separation (ΔRf > 0.2); peak tailing with basic compounds.[8][9] |
Troubleshooting Guide: Recrystallization
Recrystallization purifies compounds based on differences in solubility. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which it is poorly soluble at cold temperatures.[3][10] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q3: My compound is not dissolving in any common solvent, or it dissolves in everything I try. What should I do?
A3: This is a classic solvent selection problem.
-
If solubility is too low: You need a more polar solvent. "Like dissolves like" is a good starting principle.[5][11] Since this compound is a polar molecule, polar solvents are a good starting point.
-
If solubility is too high: You need a less polar solvent.
-
The Solution - Mixed-Solvent System: If no single solvent works, a mixed-solvent system is the answer.[7][10] Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[12][13] For this compound, a good system might be Ethanol (good solvent) and Hexane (anti-solvent).
Q4: I've cooled my solution, but no crystals have formed. What went wrong?
A4: This is a very common issue, often due to supersaturation or using too much solvent.[5][7]
-
Too Much Solvent: This is the most frequent cause.[7] The solution is not saturated enough for crystals to form upon cooling. Solution: Gently heat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.[4]
-
Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin. Solutions:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[1][5]
-
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[5][9]
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease solubility, but only after slow cooling to room temperature has failed to produce crystals.[1][9]
-
Q5: My compound separated as an oil, not crystals. How can I fix this?
A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated.[1] The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
-
Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the concentration.[7]
-
Lower the Cooling Temperature: Try cooling the solution much more slowly. A Dewar flask or an insulated container can help achieve very slow cooling, which favors crystal formation over oiling.[7]
-
Change Solvents: Choose a solvent with a lower boiling point or switch to a different mixed-solvent system.[1]
Caption: A typical experimental workflow for recrystallization.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[14] For nitrogen heterocycles like this compound, specific challenges can arise.
Q6: My compound is streaking or tailing badly on the silica gel TLC plate and column. What's happening?
A6: This is the most common issue with basic nitrogen-containing heterocycles on standard silica gel.[8][9] The pyridazinic nitrogen atom is basic and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[8]
-
Solution 1: Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[9]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate). This is highly effective and the most common solution.[8]
-
Ammonia: Using a solution of 1-2% methanol in dichloromethane, saturated with ammonia, can also be effective for very basic compounds.
-
-
Solution 2: Use a Different Stationary Phase: If modifiers don't work or are incompatible with your compound, switch to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[9]
-
Reverse-Phase Silica (C18): For polar compounds, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), is often an excellent choice.[15][16]
-
Q7: I can't find a solvent system to separate my product from an impurity.
A7: This requires systematic optimization of the mobile phase.
-
TLC First: Always optimize your separation on a TLC plate before running a column. Aim for a product Rf value of ~0.2-0.4 for good separation.[6]
-
Adjust Polarity: If your spots are not moving (Rf too low), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If they move too fast (Rf too high), decrease the polarity.[9]
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve the spots, you need to change the nature of the solvents. For example, if a Hexane/Ethyl Acetate system fails, try a Hexane/Acetone or Dichloromethane/Methanol system. Different solvents interact with your compound and the silica in unique ways, altering the separation selectivity.[15]
Q8: My compound won't elute from the column, even with a very polar solvent.
A8: This suggests either irreversible adsorption or decomposition on the silica gel.[6]
-
Check Stability: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or a streak from the origin, your compound is likely decomposing on the silica.[6]
-
Solution: If the compound is unstable on silica, you must use an alternative method. Deactivating the silica with triethylamine may help, but switching to a more inert stationary phase like neutral alumina or using reverse-phase chromatography is a more robust solution.
Caption: Standard workflow for flash column chromatography.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent system should be determined through small-scale screening tests.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude this compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[10][17] A promising system for a polar compound like this is an alcohol/ether or alcohol/alkane mixture (e.g., Ethanol/Diethyl Ether or Isopropanol/Hexane).
-
Dissolution: Place the bulk of the crude material (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen "good" solvent (e.g., Isopropanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration quickly to remove them.[18]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[3][19] Slow cooling is critical for the formation of large, pure crystals.[4]
-
Maximize Yield: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.[1][18]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
This protocol assumes purification on silica gel and is designed to mitigate peak tailing.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. Start with a mixture of Hexane and Ethyl Acetate. Given the compound's polarity, you will likely need a high proportion of Ethyl Acetate. Add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent tailing. A good starting point might be 50:49.5:0.5 Hexane:Ethyl Acetate:Et₃N. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and use gentle air pressure to pack a uniform, bubble-free bed.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder ("dry loading").[20] Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) and begin collecting fractions. If separation from impurities is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[6]
-
Fraction Collection & Analysis: Collect fractions and monitor the elution of your compound using TLC.[2] Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent (and triethylamine) using a rotary evaporator to yield the purified compound.
References
- The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [URL: https://www.santaitech.
- Solvent Choice - Chemistry Teaching Labs. University of York. [URL: https://www.york.ac.
- Finding the best solvent for recrystallisation student sheet. RSC Education. [URL: https://edu.rsc.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
- Technical Support Center: Purification of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem. [URL: https://www.benchchem.com/technical-center/purification-of-3-chloro-4-methyl-6-phenylpyridazine]
- Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center. [URL: https://www.umsl.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
- Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [URL: https://www.york.ac.
- 3.6F: Troubleshooting - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Methods_of_Purification/3.
- Recrystallization1. [URL: http://www.chemistry.csulb.
- Recrystallization. [URL: https://www.csus.edu/indiv/m/mackj/chem124/124lna4.pdf]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem. [URL: https://www.benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem. [URL: https://www.benchchem.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/hws/205_206/205-206_troubleshooting_flash.html]
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [URL: https://www.agilent.
- Recrystallization - Single Solvent. [URL: https://www.tntech.
- Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc. [URL: https://www.
- This compound | CAS#:41227-72-9. Chemsrc. [URL: https://www.chemsrc.com/en/cas/41227-72-9_940989.html]
- Several Problems of Flash Column Chromatography. Hawach. [URL: https://www.hawach.
- Exploring the Different Mobile Phases in HPLC. Moravek. [URL: https://www.moravek.com/exploring-the-different-mobile-phases-in-hplc/]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [URL: https://www.alwsci.com/industry-news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks.html]
- Recent advances in pyridazine chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/343292437_Recent_advances_in_pyridazine_chemistry]
- This compound hydrochloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/37444-46-5.htm]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [URL: https://www.phenomenex.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem. [URL: https://www.benchchem.com/technical-center/purification-of-3-piperazin-1-yl-1h-pyridazin-6-one]
- Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Scribd. [URL: https://www.scribd.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_Lab_Manual/02%3A_Techniques/2.
- Chromatography Troubleshooting. YouTube. [URL: https://www.youtube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. santaisci.com [santaisci.com]
- 16. moravek.com [moravek.com]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
Technical Support Center: Optimizing 3-(Chloromethyl)pyridazine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 3-(chloromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My coupling reaction with this compound is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
Answer: Low yield in coupling reactions involving this compound can often be traced back to a few key areas: the reactivity of the C-Cl bond, the stability of the catalyst, and the reaction conditions. The pyridazine ring's electron-deficient nature influences the reactivity of its substituents.[1] Here’s a systematic approach to troubleshooting:
-
Assess Catalyst and Ligand Choice: The Palladium catalyst and its coordinating ligand are critical for success. The chloromethyl group presents a different reactive profile than an aryl chloride.
-
Expertise & Experience: For Suzuki-Miyaura couplings, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging substrates or nucleophiles, consider using more robust, electron-rich, and bulky phosphine ligands like SPhos or XPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[2][3] These ligands facilitate the oxidative addition step, which can be rate-limiting.
-
Troubleshooting Steps:
-
Ensure your catalyst is fresh and has been stored under inert conditions to prevent deactivation.
-
Screen a panel of palladium catalysts and ligands. For Buchwald-Hartwig amination, pre-formed catalysts like XPhos Pd G3 can be highly effective.[4]
-
Verify the catalyst loading; typically, 1-5 mol% is a good starting point.
-
-
-
Evaluate Base and Solvent System: The choice of base and solvent is interdependent and crucial for both activating your coupling partner and maintaining catalyst stability.
-
Expertise & Experience: A common cause of low yield is an inappropriate or poorly soluble base. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and less likely to promote side reactions compared to stronger bases like NaOtBu.[2] The solvent must be able to dissolve the reactants and maintain a suitable temperature. Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF are standard choices.[5]
-
Troubleshooting Steps:
-
Ensure your base is strong enough to facilitate the desired catalytic cycle step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause degradation.
-
If solubility is an issue, consider a solvent mixture, such as dioxane/water, which can improve the solubility of inorganic bases.[2]
-
Always use anhydrous and properly degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
-
-
Re-evaluate Reaction Temperature and Time: These two parameters are intrinsically linked and must be optimized empirically.
-
Expertise & Experience: The C-Cl bond of the chloromethyl group is generally more reactive than an aryl chloride, potentially allowing for milder conditions. However, insufficient thermal energy can lead to a stalled reaction. Conversely, excessive heat can cause decomposition of the starting material, product, or catalyst.
-
Troubleshooting Steps:
-
Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely using TLC or LC-MS.[1][6]
-
If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. A typical range for these couplings is 80-120 °C.[3][5]
-
Prolonged reaction times at high temperatures can lead to byproduct formation. Once the starting material is consumed, work up the reaction promptly.[3]
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing significant byproducts, such as homocoupled starting materials or dehalogenated pyridazine. How can I suppress these side reactions?
Answer: Side product formation is a common hurdle that directly impacts yield and purification efficiency. The primary culprits are often related to oxygen contamination, catalyst instability, or suboptimal stoichiometry.
-
Minimizing Homocoupling: This is particularly prevalent in Suzuki-Miyaura reactions where the boronic acid couples with itself.
-
Causality: Homocoupling of boronic acids is frequently promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3]
-
Preventative Measures:
-
Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are rigorously degassed.[3][4]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess should be avoided as it can favor homocoupling.[3]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby suppressing the rate of homocoupling.[1]
-
-
-
Preventing Dehalogenation (Hydrodechlorination): This occurs when the chloromethyl group is replaced by a hydrogen atom.
-
Causality: This side reaction can be promoted by certain bases and solvents, and is often a result of catalyst decomposition pathways.[2]
-
Preventative Measures:
-
Choice of Base: Using a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes suppress this pathway compared to stronger organic bases.[2]
-
Ligand Selection: The choice of ligand can influence catalyst stability and selectivity, thereby minimizing dehalogenation.[3]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and favor side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature and reaction time for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point is to heat the reaction mixture to 80-100 °C.[3] Monitor the reaction by TLC or LC-MS every 2-4 hours. A typical reaction time can range from 12 to 24 hours.[3] However, the optimal conditions will depend on the specific boronic acid, catalyst, and solvent system used. If no reaction is observed, the temperature can be gradually increased to 110-120 °C.[3]
Q2: How does the electron-deficient nature of the pyridazine ring affect the coupling reaction?
A2: The two adjacent nitrogen atoms in the pyridazine ring make it electron-deficient.[1] This has two main consequences:
-
It can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.[1]
-
The nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] The choice of a suitable bulky ligand is key to mitigating this inhibitory effect and stabilizing the active catalytic species.
Q3: Can I perform N-alkylation reactions directly with this compound?
A3: Yes, the chloromethyl group on the pyridazine ring is an effective electrophile for N-alkylation reactions.[7] You can react it with primary or secondary amines, often in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile. The reaction temperature can vary from room temperature to moderate heating (e.g., 60-80 °C), depending on the nucleophilicity of the amine.[6][8]
Q4: My starting material or product seems to be degrading. What are the likely causes?
A4: Degradation is often caused by excessive heat or incompatible reagents.
-
Temperature: Pyridazine derivatives can be thermally sensitive. If you suspect degradation, try lowering the reaction temperature and extending the reaction time.[4] Microwave-assisted synthesis can sometimes offer better control, providing rapid heating to the target temperature and reducing overall reaction time, which can minimize degradation.[9][10]
-
Base/Nucleophile: A very strong base or a highly reactive nucleophile could potentially lead to decomposition or unwanted side reactions with the pyridazine ring itself. Ensure the chosen base is compatible with your substrate under the reaction conditions.
Data & Protocols
Table 1: Recommended Starting Conditions for this compound Coupling
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1.5) | SPhos (4) or XPhos (3) | K₃PO₄ (2) or Cs₂CO₃ (2) | 1,4-Dioxane or Toluene | 80–110 | 12–24 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) or K₃PO₄ (2) | Toluene or 1,4-Dioxane | 80–110 | 12–24 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ (2-5) & CuI (1-2) | - | Et₃N or Cs₂CO₃ (2) | THF or DMF | RT to 60 | 4–16 |
| N-Alkylation | Amine/Heterocycle | - | - | K₂CO₃ (2) or Et₃N (2) | DMF or Acetonitrile | RT to 80 | 2–18 |
Note: These are general starting points. Optimization is highly recommended for any new substrate combination.[1][2][3][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Reagent Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction's progress by TLC or LC-MS.[3][5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][5]
Visualizations
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yielding this compound coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- Troubleshooting Low Yield in Derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem.
- Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
- Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. BenchChem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
- This compound hydrochloride synthesis. ChemicalBook.
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
- 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
- A One-Pot Approach to Novel Pyridazine C-Nucleosides. MDPI.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- N-alkylation: Significance and symbolism. Wisdomlib.
- Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation: Significance and symbolism [wisdomlib.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 3-(chloromethyl)pyridazine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(chloromethyl)pyridazine. As Senior Application Scientists, we have compiled this guide to address the stability challenges and reactivity quirks of this versatile but sensitive building block. Our aim is to provide you with the insights and practical advice needed to prevent its decomposition and ensure the success of your synthetic endeavors. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent appears to be degrading upon storage. What are the optimal storage conditions?
A1: this compound is susceptible to degradation, particularly from moisture and elevated temperatures. To ensure its longevity and reactivity, it should be stored under the following conditions:
-
Temperature: Store at 2-8°C. Some suppliers even recommend cold-chain transportation.
-
Atmosphere: An inert atmosphere, such as argon or nitrogen, is crucial to prevent moisture- and air-initiated decomposition.
-
Container: Keep it in a tightly sealed, opaque container to protect it from light and moisture.
Often, this reagent is supplied as its hydrochloride salt, which can exhibit greater stability than the free base. However, even the salt form is hygroscopic and should be handled with care.
Q2: I am observing the formation of a white precipitate in my reaction mixture when using this compound, even before adding my primary nucleophile. What could this be?
A2: This is a common observation and is often indicative of self-reaction or polymerization. This compound is a bifunctional molecule: the pyridazine nitrogen is nucleophilic, and the chloromethyl group is electrophilic. This can lead to intermolecular self-alkylation, forming pyridazinium salts, which may precipitate from the reaction mixture. This process is analogous to the observed polymerization of the closely related 2-chloromethylpyridine[1].
To mitigate this, it is advisable to:
-
Use the reagent immediately after preparation or purification.
-
Maintain a low reaction temperature to slow the rate of self-reaction.
-
Add the this compound slowly to the reaction mixture containing your desired nucleophile to ensure it reacts preferentially with the intended substrate rather than itself.
Q3: My reaction yields are consistently low, and I suspect hydrolysis of the this compound. How can I prevent this?
A3: The chloromethyl group on the pyridazine ring is highly activated towards nucleophilic substitution, including hydrolysis, due to the electron-withdrawing nature of the diazine ring. The presence of water, even in trace amounts in your solvents or reagents, can lead to the formation of 3-(hydroxymethyl)pyridazine.
Here are some preventative measures:
-
Dry Solvents: Always use freshly dried, anhydrous solvents.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.
-
Aprotic Conditions: Whenever possible, choose aprotic solvents for your reactions. If a protic solvent is necessary, consider its nucleophilicity and the reaction temperature carefully.
-
Non-aqueous Workup: During the reaction workup, use anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) and minimize contact with aqueous phases if the desired product is also sensitive.
The rate of hydrolysis of benzylic chlorides is significantly influenced by the electronic properties of the aromatic ring[2][3]. The electron-deficient pyridazine ring is expected to accelerate hydrolysis compared to benzyl chloride itself.
Troubleshooting Guide
Problem 1: Formation of Multiple Unidentified Byproducts in a Nucleophilic Substitution Reaction.
-
Possible Cause 1: Over-alkylation. If your nucleophile has multiple reactive sites (e.g., a primary amine), you may be observing di- or even tri-alkylation.
-
Solution: Use a protecting group strategy for your nucleophile or carefully control the stoichiometry, adding the this compound limitingly and at a low temperature.
-
-
Possible Cause 2: Reaction with the Pyridazine Ring. While the chloromethyl group is the primary electrophilic site, strong nucleophiles or harsh reaction conditions could potentially lead to reactions with the pyridazine ring itself, although this is less common for this specific substrate.
-
Solution: Employ milder reaction conditions (lower temperature, less aggressive base). Consider using a phase-transfer catalyst to facilitate the reaction under milder conditions.
-
-
Possible Cause 3: Base-Induced Elimination. If your reaction conditions involve a strong, non-nucleophilic base, you might be promoting elimination of HCl to form a reactive pyridazinyl-3-methylene intermediate, which can then polymerize or react non-selectively.
-
Solution: Use a weaker, non-hindered base, or a nucleophile that can also act as the base (e.g., an amine).
-
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for this compound.
Sources
Technical Support Center: Workup Procedures for Reactions Involving 3-(Chloromethyl)pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(chloromethyl)pyridazine. This guide is designed to provide in-depth, field-proven insights into the workup procedures for reactions involving this versatile reagent. My aim is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your own purification processes. The protocols and advice provided herein are built on a foundation of chemical principles and practical experience to ensure reliability and reproducibility in your work.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when handling the workup of reactions involving this compound.
Q1: What are the key considerations for quenching a reaction involving this compound?
When quenching a reaction with unreacted this compound, the primary goal is to deactivate this electrophilic species to prevent the formation of byproducts during the workup and subsequent purification steps. A common and effective method is to add a small amount of water or an aqueous solution. Water will slowly hydrolyze the chloromethyl group to the corresponding, and generally more polar, 3-(hydroxymethyl)pyridazine, which is easier to separate from less polar products. For more reactive quenching, a dilute aqueous solution of a non-nucleophilic base like sodium bicarbonate can be used to neutralize any acid catalysts and facilitate the hydrolysis of the remaining alkyl chloride. It is crucial to avoid strong nucleophiles for quenching unless they are part of a planned derivatization, as they will compete with your desired reaction.
Q2: The pyridazine ring is basic. How does this affect the extraction process?
The basicity of the pyridazine ring is a critical factor to consider during aqueous workup. Pyridazine itself is a weak base with a pKa of approximately 2.24-2.3.[1][2][3][4] This means that at a pH below ~2.3, the pyridazine nitrogen will be protonated, forming a pyridazinium salt. These salts are typically highly soluble in the aqueous phase.
This property can be exploited for purification. For instance, if your desired product contains the pyridazine moiety and you need to remove non-basic organic impurities, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate your product, drawing it into the aqueous layer, while the non-basic impurities remain in the organic phase. You can then recover your product by basifying the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and re-extracting it into an organic solvent. Conversely, to keep your pyridazine-containing product in the organic layer, ensure the pH of the aqueous phase is neutral or basic (pH > 7).
Q3: I am concerned about the stability of the chloromethyl group during workup. How likely is it to hydrolyze?
The chloromethyl group is susceptible to hydrolysis, especially under basic conditions or during prolonged contact with water. The product of this hydrolysis is 3-(hydroxymethyl)pyridazine.[5][6][7][8][9] This side product is more polar than the starting material and the desired product (in most cases), which can be advantageous for its removal during purification.
To minimize unwanted hydrolysis of your desired product if it also contains a sensitive group, it is advisable to perform the aqueous workup efficiently and avoid prolonged exposure to strongly basic conditions. If hydrolysis of unreacted starting material is desired for easier removal, a brief wash with a dilute base can be beneficial.
Q4: What are the common side products I should be aware of?
Besides the hydrolysis product, 3-(hydroxymethyl)pyridazine, another potential side product can arise from the self-alkylation of the starting material or the product. The pyridazine nitrogen can act as a nucleophile and attack the chloromethyl group of another molecule, leading to the formation of a pyridazinium salt dimer or oligomer. This is more likely to occur if the reaction is run at high concentrations or for extended periods in the absence of a stronger nucleophile. These charged, often colored, byproducts are typically highly polar and can often be removed by an aqueous wash or by silica gel chromatography.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the workup of your this compound reaction.
| Problem | Likely Cause(s) | Step-by-Step Solution |
| Persistent Emulsion During Extraction | - High concentration of polar, amphiphilic byproducts. - Insufficient ionic strength of the aqueous phase. | 1. Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can sometimes help break the emulsion.[10] 2. Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.[11] 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion. 4. Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[11] |
| Low Yield: Product Lost to Aqueous Layer | - The pH of the aqueous layer is too acidic, leading to the protonation of the pyridazine ring and its extraction into the aqueous phase. | 1. Check pH: Test the pH of the aqueous layer from your extraction. 2. Basify and Re-extract: If the pH is acidic, adjust it to >8 with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH). 3. Combine and Dry: Re-extract the basified aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times. Combine all organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. |
| Unexpected Polar Impurity in Final Product | - Hydrolysis of the chloromethyl group to a hydroxymethyl group. | 1. Characterization: Confirm the identity of the impurity by NMR or LC-MS. The hydroxymethyl derivative will have a characteristic CH₂-OH signal. 2. Purification: This more polar impurity can usually be separated by column chromatography on silica gel.[12][13][14][15] |
| Product Streaks on TLC Plate During Column Chromatography | - The basic nature of the pyridazine moiety is interacting strongly with the acidic silica gel. | 1. Solvent System Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the acidic sites on the silica gel and improve the chromatography.[16] 2. Alternative Stationary Phase: In more challenging cases, consider using a different stationary phase, such as neutral or basic alumina. |
Experimental Protocol: Standard Aqueous Workup for a Nucleophilic Substitution Reaction
This protocol outlines a standard workup procedure for a hypothetical reaction where this compound is reacted with a nucleophile (Nu-H) in a solvent like DMF or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate.
Step 1: Quenching the Reaction
-
Action: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Add deionized water (approximately 2-3 times the volume of the reaction solvent) to quench any remaining this compound and to dissolve the inorganic salts.
-
Rationale: This step hydrolyzes the reactive starting material and dissolves salts like potassium carbonate, preparing the mixture for extraction.
Step 2: Initial Extraction
-
Action: Transfer the diluted reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane, typically 2-3 times the volume of the reaction solvent).
-
Rationale: The desired product is expected to be more soluble in the organic phase, while inorganic salts and highly polar byproducts will remain in the aqueous phase.
Step 3: Phase Separation
-
Action: Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure. Allow the layers to separate. Drain the lower layer.
-
Rationale: Thorough mixing ensures efficient partitioning of the product into the organic layer. If an emulsion forms, refer to the Troubleshooting Guide.
Step 4: Washing the Organic Layer
-
Action:
-
Wash the organic layer with deionized water to remove the bulk of the DMF or other water-soluble solvents and byproducts.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This ensures that the aqueous phase is basic, keeping your pyridazine product in its neutral, free-base form and in the organic layer.
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine).
-
-
Rationale: The bicarbonate wash neutralizes any residual acidic species and ensures the pyridazine is not protonated. The brine wash helps to remove any remaining water from the organic layer and aids in breaking any minor emulsions.
Step 5: Drying and Concentration
-
Action: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is crucial to prevent the product from degrading upon storage and to obtain an accurate yield.
Step 6: Further Purification
-
Action: The resulting crude product can be further purified by techniques such as column chromatography, crystallization, or distillation, depending on its physical properties.
-
Rationale: The workup provides a crude product that may still contain non-polar impurities or side products with similar solubility, necessitating a final purification step.
Visualizing the Workup and Troubleshooting Workflow
The following diagram illustrates the decision-making process during the workup and troubleshooting of reactions involving this compound.
Caption: Troubleshooting workflow for this compound reaction workups.
References
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1110-1129.
- Kunz, H., et al. (2018). Chelation‐Assisted Regioselective C4‐Zincation of Pyridazine. Angewandte Chemie International Edition, 57(34), 11045-11049.
- Li, J., et al. (2007). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. Journal of Chemical Engineering of Japan, 40(13), 1136-1142.
- Columbia University. (n.d.). Column chromatography.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Khan Academy. (n.d.).
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Chem-Impex. (n.d.). 3-(Hydroxymethyl)pyridazine.
- PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine.
- LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
- J&K Scientific LLC. (2007). 3-(Hydroxymethyl)pyridazine.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. parchem.com [parchem.com]
- 5. 3-(Hydroxymethyl)pyridazine | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(Hydroxymethyl)pyridazine | C5H6N2O | CID 2794575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. columbia.edu [columbia.edu]
- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Impurity Identification in 3-(Chloromethyl)pyridazine by TLC and NMR
Welcome to the Technical Support Center for the analysis of 3-(chloromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to rigorous impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
I. Understanding Potential Impurities in this compound
The purity of this compound is paramount in its downstream applications. Impurities can arise from various sources, including the manufacturing process, storage, or degradation. A common synthetic route involves the chlorination of 3-methylpyridazine.[4] Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Material: Unreacted 3-methylpyridazine.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from over-chlorination (e.g., 3-(dichloromethyl)pyridazine or ring-chlorinated species) or side reactions.
-
-
Degradation Products: Formed due to instability under specific environmental conditions (e.g., hydrolysis of the chloromethyl group to 3-pyridinemethanol).[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the purity of my this compound sample?
A1: A preliminary purity assessment can be efficiently performed using Thin-Layer Chromatography (TLC). This technique provides a quick qualitative snapshot of the number of components in your sample. For a more detailed quantitative analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.[6][7][8]
Q2: Which analytical techniques are most powerful for identifying unknown impurities?
A2: NMR spectroscopy is a primary technique for the structural elucidation of unknown impurities in pharmaceutical products.[6][7] It provides detailed information about the molecular structure of compounds. When coupled with mass spectrometry (MS), which gives information about the molecular weight, it becomes an exceptionally powerful tool for impurity identification.
Q3: What are the regulatory standards for impurities in active pharmaceutical ingredients (APIs)?
A3: The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3] These guidelines are crucial for regulatory submissions.
III. Troubleshooting Guide: Thin-Layer Chromatography (TLC) Analysis
TLC is a fundamental technique for monitoring reaction progress and assessing the purity of this compound.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A common starting point for pyridazine derivatives is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp at 254 nm.
Figure 1: General workflow for TLC analysis.
Troubleshooting Common TLC Issues
| Problem | Potential Cause | Solution |
| Spots are streaking or tailing. | The sample is overloaded, or the compound is acidic/basic. | Dilute the sample before spotting. For basic compounds like pyridazines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve spot shape. |
| Poor separation of spots (spots are too close together). | The polarity of the mobile phase is not optimal. | Adjust the solvent ratio. If spots are too high on the plate (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent. If spots remain at the baseline (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent. |
| No spots are visible under UV light. | The compound is not UV-active, or the concentration is too low. | Use a visualization stain (e.g., potassium permanganate or iodine) to detect spots. Concentrate the sample and re-spot. |
| Rf values are inconsistent between runs. | The TLC chamber was not saturated with solvent vapor, or the mobile phase composition changed. | Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate before running the plate. Always use a freshly prepared mobile phase. |
IV. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound and the identification of its impurities.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with the analyte peaks.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For impurity identification, 2D NMR experiments like COSY and HSQC can be highly informative.
Figure 2: Workflow for NMR analysis and impurity identification.
Interpreting NMR Spectra for Impurity Identification
The following table provides expected ¹H NMR chemical shifts for this compound and its potential impurities. These values are approximate and can vary based on the solvent and concentration.
| Compound | Structure | Expected ¹H NMR Chemical Shifts (ppm) |
| This compound | ![]() | ~9.2 (d, 1H, H6), ~7.8 (d, 1H, H4), ~7.6 (dd, 1H, H5), ~4.8 (s, 2H, CH₂Cl) |
| 3-methylpyridazine (Starting Material) | ![]() | ~9.0 (d, 1H, H6), ~7.4 (m, 2H, H4, H5), ~2.7 (s, 3H, CH₃)[9] |
| 3-pyridinemethanol (Hydrolysis Product) | ![]() | ~9.1 (d, 1H, H6), ~7.7 (d, 1H, H4), ~7.5 (dd, 1H, H5), ~4.9 (s, 2H, CH₂OH), OH signal varies |
| 3,6-di(chloromethyl)pyridazine (Over-chlorination) | ![]() | ~7.9 (s, 2H, H4, H5), ~4.9 (s, 4H, 2 x CH₂Cl) |
Troubleshooting Common NMR Issues
| Problem | Potential Cause | Solution |
| Broad peaks in the spectrum. | Presence of paramagnetic impurities, sample aggregation, or chemical exchange. | Filter the NMR sample through a small plug of celite or silica gel. Try a different deuterated solvent or adjust the sample concentration and temperature. |
| Unexpected peaks in the spectrum. | Presence of impurities from the reaction or residual solvent. | Compare the spectrum to reference spectra of the starting materials and expected by-products. Consult tables of common NMR solvent and impurity shifts. |
| Poor signal-to-noise ratio. | The sample is too dilute. | Increase the concentration of the sample if possible. Increase the number of scans during acquisition. |
| Difficulty in assigning proton signals. | Overlapping signals in the ¹H NMR spectrum. | Run 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons) to aid in structural assignment. |
V. Concluding Remarks
A systematic approach combining TLC for initial screening and NMR for detailed structural analysis is essential for the robust identification of impurities in this compound. This guide provides a foundational framework for troubleshooting common experimental challenges. For complex impurity profiles, advanced techniques such as LC-MS and hyphenated NMR methods may be necessary. Always consult authoritative guidelines, such as those from the ICH, to ensure your impurity control strategies meet regulatory expectations.
VI. References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
Slideshare. (n.d.). ICH- Q3 Impurity. Retrieved from [Link]
-
Medium. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Retrieved from
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes | Request PDF. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Reddit. (2024, August 8). How do you pick your solvents for TLC? Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies | Download Table. Retrieved from [Link]
-
CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2021, July 27). What are the good solvents for leaf extract's TLC? Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Euro Chlor. (2013). Chlorination by-products. Retrieved from [Link]
-
PubMed. (n.d.). Chlorination byproducts, their toxicodynamics and removal from drinking water. Retrieved from [Link]
-
PubMed. (n.d.). Carcinogenicity of the chlorination disinfection by-product MX. Retrieved from [Link]
-
OUCI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Reaction products of chlorine dioxide. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. A One-Pot Approach to Novel Pyridazine C-Nucleosides [mdpi.com]
- 3. 3-chloro-4-(chloromethyl)pyridine hydrochloride(132685-21-3) 1H NMR [m.chemicalbook.com]
- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]
- 9. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
Technical Support Center: Strategies for Regioselective Functionalization of 3-(Chloromethyl)pyridazine Derivatives
Welcome to the technical support center for the regioselective functionalization of 3-(chloromethyl)pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific experimental challenges. Our focus is on providing not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary strategies for the functionalization of this compound?
-
Why is regioselectivity a concern with this compound derivatives?
-
How do I choose between a nucleophilic substitution and a cross-coupling reaction?
-
-
Troubleshooting Guide: Nucleophilic Substitution Reactions
-
Problem: Low yield or no reaction when attempting nucleophilic substitution at the chloromethyl group.
-
Problem: Competing reactions at the pyridazine ring instead of the chloromethyl group.
-
Problem: Difficulty in isolating the desired product from the reaction mixture.
-
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
-
Problem: My Suzuki-Miyaura coupling reaction is not working. What are the critical parameters to check?
-
Problem: I am observing low yields in my Sonogashira coupling with a terminal alkyne. How can I improve it?
-
Problem: How do I select the appropriate palladium catalyst and ligand for my specific transformation?
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Protocol 3: General Procedure for Sonogashira Coupling
-
-
References
Frequently Asked Questions (FAQs)
What are the primary strategies for the functionalization of this compound?
The functionalization of this compound and its derivatives primarily revolves around three key strategies:
-
Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic handle for SN2 reactions. A wide variety of nucleophiles (amines, thiols, alcohols, etc.) can displace the chloride to form new carbon-heteroatom bonds.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: While the chloromethyl group itself is not typically used directly in cross-coupling, the chloro group on the pyridazine ring (if present) or a triflate derivative can readily participate in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4][5][6][7][8] This allows for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Direct C-H Functionalization: Emerging methods allow for the direct functionalization of C-H bonds on the pyridazine ring, offering a more atom-economical approach to introduce new substituents.[9][10][11][12][13][14] However, controlling regioselectivity in these reactions can be challenging.[15][16][17]
Why is regioselectivity a concern with this compound derivatives?
Regioselectivity is a critical consideration due to the presence of multiple reactive sites on the molecule:
-
The Chloromethyl Group: This is a primary alkyl halide, highly susceptible to nucleophilic attack.
-
The Pyridazine Ring: The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), especially if activated by other substituents.[18][19] The positions on the ring (C4, C5, C6) have different electronic densities, leading to potential isomers.
-
Protons on the Pyridazine Ring: Under certain conditions, deprotonation of a ring C-H bond can occur, leading to metalation and subsequent reaction with electrophiles.[20][21]
The choice of reagents, reaction conditions, and the nature of other substituents on the pyridazine ring will dictate where the functionalization occurs.
How do I choose between a nucleophilic substitution and a cross-coupling reaction?
The choice depends on the desired final product and the available starting materials:
-
Choose Nucleophilic Substitution when:
-
You want to introduce a heteroatom (N, S, O) directly attached to the methyl group at the 3-position.
-
You have a readily available nucleophile.
-
The reaction conditions are generally milder and do not require expensive metal catalysts.
-
-
Choose a Cross-Coupling Reaction when:
Troubleshooting Guide: Nucleophilic Substitution Reactions
Problem: Low yield or no reaction when attempting nucleophilic substitution at the chloromethyl group.
-
Possible Cause 1: Poor Nucleophile. The reactivity of the nucleophile is crucial. Weakly nucleophilic species may not react efficiently.
-
Solution: Increase the nucleophilicity of your reagent. For example, when using an alcohol, deprotonate it first with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide. For amines, consider using a non-coordinating base to deprotonate the amine if it is used as a salt.
-
-
Possible Cause 2: Steric Hindrance. Bulky nucleophiles or substituents near the chloromethyl group can hinder the SN2 reaction.
-
Solution: If possible, use a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.
-
-
Possible Cause 3: Inappropriate Solvent. The solvent plays a critical role in SN2 reactions.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophile's reactivity.
-
Problem: Competing reactions at the pyridazine ring instead of the chloromethyl group.
-
Possible Cause: Strong Base or Highly Reactive Nucleophile. A strong base can deprotonate the pyridazine ring, leading to undesired side reactions. A highly reactive nucleophile might attack the electron-deficient pyridazine ring via an SNAr mechanism.
-
Solution: Use a milder base or a less reactive nucleophile if possible. Carefully control the reaction temperature; SNAr reactions often require higher temperatures than SN2 reactions at a chloromethyl group.
-
Problem: Difficulty in isolating the desired product from the reaction mixture.
-
Possible Cause 1: Product is a Salt. If your nucleophile is an amine, the product will be a tertiary amine which can be protonated by any acidic species in the reaction mixture, making it water-soluble and difficult to extract with organic solvents.
-
Solution: During the workup, basify the aqueous layer with a solution of NaHCO3 or K2CO3 to deprotonate the product and allow it to be extracted into an organic solvent.
-
-
Possible Cause 2: Emulsion during Workup. The presence of polar solvents like DMF or DMSO can lead to emulsion formation during aqueous workup.
-
Solution: Dilute the reaction mixture with a larger volume of water and a less polar organic solvent like ethyl acetate or dichloromethane. The addition of brine can also help to break up emulsions.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Problem: My Suzuki-Miyaura coupling reaction is not working. What are the critical parameters to check?
-
Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst can be sensitive to air and moisture.
-
Solution: Ensure that the reaction is set up under an inert atmosphere (N2 or Ar). Degas the solvent thoroughly before use. Use a fresh bottle of the palladium catalyst or a pre-catalyst that is activated in situ.
-
-
Possible Cause 2: Inappropriate Base. The choice of base is critical for the transmetalation step.
-
Solution: A common and effective base is 2M aqueous Na2CO3. Other bases like K3PO4 or Cs2CO3 can also be effective, depending on the specific substrates.[7]
-
-
Possible Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation, especially at high temperatures.
-
Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the reaction is not heated for an unnecessarily long time.
-
Problem: I am observing low yields in my Sonogashira coupling with a terminal alkyne. How can I improve it?
-
Possible Cause 1: Copper(I) Co-catalyst is Inactive. The copper(I) salt is essential for the formation of the copper acetylide intermediate.[24][25][26][27][28]
-
Solution: Use a fresh source of CuI. Ensure that the reaction is rigorously deoxygenated, as oxygen can oxidize Cu(I) to Cu(II), which is inactive.
-
-
Possible Cause 2: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction in Sonogashira couplings.
-
Solution: Minimize the amount of oxygen in the reaction. Running the reaction under a positive pressure of an inert gas can help. Using a slight excess of the alkyne can also favor the cross-coupling product.
-
-
Possible Cause 3: Inappropriate Amine Base/Solvent. The amine base is crucial for both the deprotonation of the alkyne and as a ligand for the palladium catalyst.
-
Solution: Triethylamine or diisopropylamine are commonly used and often serve as the solvent as well. If solubility is an issue, a co-solvent like THF or DMF can be used.
-
Problem: How do I select the appropriate palladium catalyst and ligand for my specific transformation?
The choice of catalyst and ligand is critical and depends on the specific coupling partners.[22]
| Catalyst System | Typical Application | Considerations |
| Pd(PPh3)4 | Suzuki, Sonogashira | A reliable, general-purpose catalyst. Can be sensitive to air and may require higher catalyst loadings.[7] |
| PdCl2(dppf) | Suzuki | Often provides higher yields and faster reaction times than Pd(PPh3)4.[22] |
| Pd(OAc)2 with SPhos or XPhos | Suzuki, Buchwald-Hartwig | Buchwald ligands are excellent for coupling sterically hindered substrates and for reactions with aryl chlorides.[7] |
| PdCl2(PPh3)2 / CuI | Sonogashira | The classic catalyst system for Sonogashira couplings.[22] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added the amine nucleophile (1.1-1.5 eq) and a base such as K2CO3 (2.0 eq).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(aminomethyl)pyridazine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the chloropyridazine derivative (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Na2CO3, 2.0 eq).[22][7]
-
The vessel is sealed and the atmosphere is replaced with an inert gas (N2 or Ar) by evacuating and backfilling three times.
-
A degassed solvent system (e.g., DME/H2O 4:1) is added.[22]
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), while monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a solution of the halopyridazine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., PdCl2(PPh3)2, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 eq).[22]
-
The reaction mixture is stirred at room temperature or heated (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
References
- Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. American Chemical Society.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. ResearchGate.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.
- Synthesis of Functionalized pyridazin-3(2H)-ones via Selective Bromine-Magnesium Exchange and Lactam Directed Ortho C-H Magnesiation. PubMed.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
- Regioselective magnesiation of pyridazines of type 3 using... ResearchGate.
- Sonogashira coupling. Wikipedia.
- Challenges in the functionalization of pyridines. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.
- Suzuki reactions on chloropyridazinones: an easy approach towards arylated 3(2H)-pyridazinones. SciSpace.
- Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- Sonogashira coupling. YouTube.
- Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.
- Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH.
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Pyridazinyl-Methylation: A Comparative Analysis of Alternatives to 3-(Chloromethyl)pyridazine
For researchers, scientists, and drug development professionals, the introduction of a pyridazinyl-methyl group is a key synthetic step in the creation of novel therapeutics. The pyridazine moiety is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1][2] The go-to reagent for this transformation has traditionally been 3-(chloromethyl)pyridazine. However, its lachrymatory nature, potential for instability, and the demanding conditions sometimes required for its use have prompted the exploration of more user-friendly and efficient alternatives. This guide provides an in-depth technical comparison of alternative reagents, supported by experimental data, to empower chemists to make informed decisions in their synthetic strategies.
The Limitations of a Workhorse: this compound
This compound, typically used as its hydrochloride salt, is a reactive electrophile for the pyridazinyl-methylation of a variety of nucleophiles, including amines, thiols, and other heteroatoms. Its synthesis can be achieved via the chlorination of 3-methylpyridazine with reagents like trichloroisocyanuric acid, affording the product in good yields.[3] Another route involves the conversion of 3-pyridinemethanol to the corresponding chloride using thionyl chloride.[4]
While effective, the use of this compound is not without its drawbacks. Its handling can be challenging due to its irritating properties. Furthermore, the chloride is a moderately good leaving group, which can sometimes necessitate harsh reaction conditions, such as elevated temperatures and strong bases, potentially leading to side reactions and decomposition of sensitive substrates. The quest for milder and more versatile reagents has led to the development of several promising alternatives, primarily derived from the more benign precursor, 3-(hydroxymethyl)pyridazine.
The Rise of Activated Alcohols: A More Versatile Approach
The core strategy behind the main alternatives to this compound is the in situ or ex situ activation of the hydroxyl group of 3-(hydroxymethyl)pyridazine, a stable and commercially available starting material. This approach offers greater flexibility and often milder reaction conditions.
The Sulfonate Esters: Mesylates and Tosylates as Superior Leaving Groups
Converting the hydroxyl group of 3-(hydroxymethyl)pyridazine into a sulfonate ester, such as a mesylate or tosylate, transforms it into an excellent leaving group. This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized.[5] This enhanced reactivity allows for pyridazinyl-methylation to proceed under milder conditions and often with higher efficiency compared to the corresponding chloride.
Synthesis of Precursors:
-
3-(Mesyloxymethyl)pyridazine: Prepared by reacting 3-(hydroxymethyl)pyridazine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.
-
3-(Tosyloxymethyl)pyridazine: Synthesized similarly by reacting 3-(hydroxymethyl)pyridazine with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.
dot graph "Sulfonate_Ester_Formation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: General synthesis of pyridazinyl-methyl sulfonate esters.
Comparative Performance:
While direct, side-by-side comparative studies for pyridazinyl-methylation are not abundant in the literature, the general principles of nucleophilic substitution and data from analogous benzylic systems provide a strong indication of the advantages of sulfonate esters. Tosylates are generally considered slightly better leaving groups than bromides, which are in turn better than chlorides.[5] This translates to faster reaction rates and often higher yields.
| Reagent | Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| This compound | Imidazole | 1-(Pyridazin-3-ylmethyl)imidazole | K2CO3, DMF | Moderate | [6][7] |
| Benzyl Tosylate | Sodium Azide | Benzyl Azide | DMF, 25°C, 12h | 92 | [5] |
| Benzyl Chloride | Sodium Azide | Benzyl Azide | DMF, 25°C, 24h | 85 | [8] |
| This compound | Thiophenol | Phenyl(pyridazin-3-ylmethyl)sulfane | Base, Solvent | Good | Inferred from general thiol alkylation[9] |
Table 1: Comparison of yields for N- and S-alkylation with chloro and tosyl leaving groups. Data for pyridazinyl systems is supplemented with analogous benzylic systems to illustrate reactivity trends.
The enhanced reactivity of mesylates and tosylates allows for the alkylation of less nucleophilic substrates that may be unreactive towards this compound under standard conditions.
The Mitsunobu Reaction: A Powerful and Versatile Alternative
The Mitsunobu reaction offers a powerful and versatile one-pot method for the pyridazinyl-methylation of a wide range of nucleophiles directly from 3-(hydroxymethyl)pyridazine.[10][11] This reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is a highly reactive intermediate that is readily displaced by a nucleophile.
dot graph "Mitsunobu_Reaction" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: The Mitsunobu reaction for pyridazinyl-methylation.
A key advantage of the Mitsunobu reaction is its typically mild reaction conditions (often at or below room temperature) and its broad substrate scope, accommodating a variety of N- and S-nucleophiles.[10] Furthermore, the reaction generally proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 3-(hydroxymethyl)pyridazine.
Experimental Protocol: Mitsunobu N-Alkylation of an Amine
-
Setup: To a solution of 3-(hydroxymethyl)pyridazine (1.0 eq.), the amine nucleophile (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired N-(pyridazin-3-ylmethyl)amine.
Head-to-Head Comparison: Choosing the Right Reagent
| Feature | This compound | 3-(O-Sulfonylmethyl)pyridazine (Mesylate/Tosylate) | Mitsunobu Reaction with 3-(Hydroxymethyl)pyridazine |
| Precursor | 3-Methylpyridazine or 3-(Hydroxymethyl)pyridazine | 3-(Hydroxymethyl)pyridazine | 3-(Hydroxymethyl)pyridazine |
| Reactivity | Moderate | High | High |
| Reaction Conditions | Often requires heating and strong base | Generally milder conditions | Mild, often at or below room temperature |
| Leaving Group | Chloride | Mesylate or Tosylate (excellent) | Activated alkoxyphosphonium salt (excellent) |
| Byproducts | HCl (neutralized by base) | Sulfonic acid (neutralized by base) | Triphenylphosphine oxide, reduced azodicarboxylate |
| Substrate Scope | Good for many nucleophiles | Broader scope, including less reactive nucleophiles | Very broad scope for N- and S-nucleophiles |
| Stereochemistry | Not applicable | Not applicable | Inversion (not relevant for this substrate) |
| Advantages | Readily prepared | High reactivity, clean reactions | One-pot from alcohol, very mild conditions |
| Disadvantages | Lachrymatory, can be unstable, may require harsh conditions | Requires an additional synthetic step from the alcohol | Stoichiometric byproducts can complicate purification |
Conclusion and Future Outlook
While this compound remains a useful reagent, its limitations have paved the way for the adoption of more versatile and user-friendly alternatives derived from 3-(hydroxymethyl)pyridazine. The use of sulfonate esters, such as mesylates and tosylates, offers a significant enhancement in reactivity, allowing for pyridazinyl-methylation under milder conditions and with a broader range of nucleophiles. For ultimate versatility and mildness, the Mitsunobu reaction stands out as a powerful one-pot procedure for the direct conversion of 3-(hydroxymethyl)pyridazine to a wide array of pyridazinyl-methylated products.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the scale of the reaction, and the desired purity of the final product. As the demand for complex pyridazine-containing molecules in drug discovery continues to grow, the development and application of these alternative methylation strategies will undoubtedly play an increasingly important role.
References
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- DergiPark. 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. [Link]
- American Chemical Society. Preparation of 3,6-bis(hydroxymethyl)pyridazine and poly(3,6-pyridazinediylbis(methylene)
- MDPI.
- FABAD Journal of Pharmaceutical Sciences.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- Google Patents.
- Semantic Scholar.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
- N-ALKYL
- Wisdomlib. N-alkylation: Significance and symbolism. [Link]
- PMC.
- Semantic Scholar. Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. [Link]
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]
- PubMed. Synthesis of highly substituted pyridazines through alkynyl boronic ester cycloaddition reactions. [Link]
- ResearchGate.
- Semantic Scholar.
- MDPI.
- Beilstein Journals.
- Wikipedia. Thiol. [Link]
- Organic Chemistry Portal.
- PMC.
- arkat usa. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
- Mitsunobu and Related Reactions: Advances and Applic
- PMC. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [Link]
- Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]
- Journal of the American Chemical Society. Benzyl Tosylates. I.
- MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
- ResearchGate. Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. [Link]
- ResearchGate.
- NIH. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]
- ChemistryViews.
- Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
Sources
- 1. 3-(Hydroxymethyl)pyridazine | CymitQuimica [cymitquimica.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. datapdf.com [datapdf.com]
- 11. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-(Chloromethyl)pyridazine and 3-(Bromomethyl)pyridazine in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, pyridazine-containing molecules are of significant interest due to their unique physicochemical properties. The pyridazine ring is characterized by its weak basicity, high dipole moment, and capacity for robust hydrogen bonding, making it a valuable scaffold in drug design.[1] 3-(Halomethyl)pyridazines, in particular, serve as critical electrophilic building blocks for introducing the pyridazine moiety into larger, more complex structures via nucleophilic substitution.
The choice between a chloromethyl or a bromomethyl derivative for a synthetic step can have profound implications for reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of 3-(chloromethyl)pyridazine and 3-(bromomethyl)pyridazine, grounded in fundamental mechanistic principles and supported by a proposed experimental framework for validation. Our objective is to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Mechanistic Underpinnings: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions at a saturated carbon, such as the methylene carbon in 3-(halomethyl)pyridazines, primarily proceed through one of two mechanisms: the two-step SN1 pathway involving a carbocation intermediate, or the single-step, concerted SN2 pathway.
For primary halides like those , the SN2 mechanism is strongly favored. The formation of a primary carbocation required for an SN1 pathway is energetically unfavorable. This is further exacerbated by the electron-withdrawing nature of the adjacent pyridazine ring, which would destabilize a positive charge on the methylene carbon. The pyridazine ring, with its two adjacent nitrogen atoms, is a π-deficient heterocycle, meaning it pulls electron density away from the side chain.[1][2]
In an SN2 reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile. A key factor governing the reaction rate is the ability of the leaving group to depart. A good leaving group is a species that is stable on its own once it has departed with the pair of electrons from the broken bond.[3] This stability is directly related to the basicity of the leaving group: the weaker the base, the better the leaving group .[3][4]
When comparing the halides, their corresponding conjugate acids are H-F, H-Cl, H-Br, and H-I. The acidity of these hydrohalic acids increases down the group, meaning the basicity of the halide anions decreases in the same direction. Consequently, the leaving group ability follows the trend:
This fundamental principle is the primary determinant of the reactivity difference between this compound and 3-(bromomethyl)pyridazine. The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.[3][4][6] This directly translates to a lower activation energy for the SN2 transition state and, consequently, a faster reaction rate for the bromo derivative.
Caption: Fig 1. Generalized Sₙ2 reaction on 3-(halomethyl)pyridazine.
Comparative Reactivity: A Quantitative Prediction
Based on established chemical principles, we can confidently predict that 3-(bromomethyl)pyridazine will be more reactive than this compound in SN2 reactions. The C-Br bond is longer and weaker than the C-Cl bond, and the bromide ion is a superior leaving group.
| Feature | This compound | 3-(Bromomethyl)pyridazine | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Br⁻ is a weaker base than Cl⁻.[3][4] |
| Leaving Group Ability | Good | Excellent | Weaker bases are better leaving groups.[3][4] |
| C-X Bond Strength | Stronger | Weaker | C-Br bond is longer and more polarizable. |
| Predicted Reactivity | Lower | Higher | Better leaving group leads to a faster SN2 reaction rate.[5] |
Experimental Design for a Head-to-Head Comparison
To empirically validate our prediction, a kinetic study can be designed to compare the reaction rates directly.
Objective: To determine the relative rate constants for the reaction of this compound and 3-(bromomethyl)pyridazine with a model nucleophile, sodium thiophenoxide.
Methodology:
-
Preparation: Two parallel reactions are set up. In separate flasks, equimolar amounts of this compound and 3-(bromomethyl)pyridazine are dissolved in a polar aprotic solvent such as Dimethylformamide (DMF), which favors SN2 reactions.[5] An internal standard (e.g., naphthalene) is added to each for accurate quantification.
-
Initiation: The flasks are brought to a constant temperature (e.g., 25°C) in a water bath. The reaction is initiated by adding an equimolar solution of sodium thiophenoxide in DMF to each flask simultaneously.
-
Monitoring: At fixed time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), an aliquot is withdrawn from each reaction mixture.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution to neutralize the nucleophile and halt the reaction.
-
Analysis: The quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The peak areas of the starting material, product, and internal standard are integrated to determine the concentration of the reactant at each time point.
-
Data Processing: The concentration of the halomethylpyridazine is plotted against time for each reaction. The initial reaction rate is determined from the slope of this curve. The second-order rate constant (k) is then calculated. The relative reactivity is expressed as the ratio of the rate constants (kBr / kCl).
Caption: Fig 2. Workflow for comparative kinetic analysis.
Expected Results
The experimental data is expected to show a significantly faster consumption of 3-(bromomethyl)pyridazine compared to its chloro-analogue.
Hypothetical Experimental Data Summary:
| Substrate | Time for 50% Conversion (t₁/₂) | Calculated Rate Constant (k) | Relative Rate (k/k_Cl) |
| This compound | ~45 min | k_Cl | 1.0 |
| 3-(Bromomethyl)pyridazine | ~3 min | k_Br | > 15 |
The relative rate constant (kBr / kCl) is anticipated to be substantially greater than 1, providing clear, quantitative evidence of the superior reactivity of the bromomethyl compound.
Conclusion and Practical Recommendations
The comparative reactivity of 3-(halomethyl)pyridazines is unequivocally governed by the leaving group ability of the halide. 3-(Bromomethyl)pyridazine is a significantly more reactive electrophile than this compound in SN2 reactions. This is a direct consequence of the bromide ion being a better leaving group than the chloride ion.
For drug development professionals and synthetic chemists, this has clear practical implications:
-
Enhanced Efficiency: When planning a synthesis, selecting 3-(bromomethyl)pyridazine will lead to faster reaction times, potentially allowing for lower reaction temperatures and milder conditions.
-
Improved Yields: The increased reactivity can help drive reactions to completion, often resulting in higher yields and cleaner reaction profiles with fewer side products.
-
Cost vs. Benefit: While bromo-derivatives can sometimes be more expensive than their chloro counterparts, the benefits of increased reactivity—such as reduced reaction times, lower energy consumption, and simplified purification—can often outweigh the initial cost difference, especially in process development and scale-up operations.
References
- Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]
- Various Authors. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora. [Link]
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]
- Reddit r/chemhelp Community. (2013). Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]
- Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
- Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
- Dong, G., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
- Nenner, I., & Schulz, G. J. (1975). Temporary negative ions and electron affinities of benzene and N-heterocyclic molecules: pyridine, pyridazine, pyrimidine, pyrazine, and s-triazine. The Journal of Chemical Physics, 62(5), 1747-1758. [Link]
- Coad, P., et al. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(7), 2459-2461. [Link]
- D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]
- Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
- Pattison, G. (2009). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]
- QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]
- Oshikawa, T., et al. (1995). Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-54. [Link]
- D'Auria, M. (2015). Electrophilic Substitution In Azines.
- Pattison, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533-5540. [Link]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]
- Various Authors. (2024). Recent advances in pyridazine chemistry.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 5. quora.com [quora.com]
- 6. Khan Academy [khanacademy.org]
Phenyl to Pyridazine: A Bioisosteric Replacement Guide for Kinase Inhibitor Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of successful medicinal chemistry campaigns. One of the most frequently employed and impactful strategies is bioisosteric replacement, a process of exchanging one functional group for another with similar physicochemical properties to improve potency, selectivity, and pharmacokinetic profiles. The phenyl ring, a ubiquitous scaffold in numerous bioactive molecules, is often a candidate for such modification due to its potential metabolic liabilities and contributions to poor solubility. This guide provides a comprehensive comparison of the bioisosteric replacement of a phenyl ring with a 3-substituted pyridazine moiety, with a particular focus on the development of kinase inhibitors.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique set of properties that can be advantageously exploited in drug design. Compared to the phenyl ring, the pyridazine core is more polar, which can lead to improved aqueous solubility and reduced metabolic susceptibility.[1][2] The nitrogen atoms can also act as hydrogen bond acceptors, providing additional interaction points with the target protein and potentially enhancing binding affinity and selectivity.[3] Furthermore, the introduction of a pyridazine ring can favorably modulate the overall electronic properties of a molecule.[3]
This guide will delve into a direct comparative analysis of a phenyl-containing compound and its 3-substituted pyridazine analog in the context of Aurora kinase inhibition, present detailed experimental protocols for the synthesis of a key pyridazine intermediate and a relevant in vitro kinase assay, and provide expert insights into the rationale behind this powerful bioisosteric switch.
The Phenyl vs. 3-Substituted Pyridazine Head-to-Head: An Aurora Kinase Inhibitor Case Study
To empirically illustrate the impact of replacing a phenyl ring with a pyridazine moiety, we will examine a case study from the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, and their overexpression is implicated in various cancers.[4]
In a high-throughput screening effort, a pyridinyl-pyrimidine compound with an anthranilamide group (containing a phenyl ring) was identified as a moderately potent dual inhibitor of Aurora kinases A and B.[5] However, this lead compound and its subsequent analogs suffered from poor oral bioavailability. To address this limitation, a strategic bioisosteric replacement of the anthranilamide core with a phthalazine (a benzo-fused pyridazine) was implemented. This seemingly subtle change had a profound and beneficial impact on the compound's pharmacokinetic profile.
Table 1: Comparative Performance of a Phenyl-Containing Anthranilamide and its Pyridazine-Based Phthalazine Analog as Aurora Kinase Inhibitors.[5]
| Compound | Structure | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Oral Bioavailability (%F) |
| Anthranilamide (Phenyl Analog) | 0.015 | 0.007 | < 5 | |
| Phthalazine (Pyridazine Analog) | 0.012 | 0.006 | 61 |
Data sourced from J. Med. Chem. 2008, 51, 16, 4838–4847.[5]
The data presented in Table 1 unequivocally demonstrates the power of the phenyl-to-pyridazine bioisosteric switch. The phthalazine analog not only retained the potent inhibitory activity against both Aurora A and Aurora B kinases but also exhibited a dramatic improvement in oral bioavailability, increasing from less than 5% to 61%.[5] This remarkable enhancement in pharmacokinetic properties underscores the potential of 3-substituted pyridazines to overcome critical hurdles in drug development.
The improved bioavailability of the phthalazine analog can be attributed to several factors. The increased polarity of the pyridazine ring likely contributes to better solubility, a key factor for oral absorption. Additionally, the pyridazine moiety may be less susceptible to the metabolic pathways that limited the bioavailability of the anthranilamide parent compound.
Experimental Protocols
To provide a practical framework for researchers looking to implement this bioisosteric replacement strategy, this section details a representative synthetic protocol for a key pyridazine intermediate and a standard in vitro kinase assay.
Synthesis of a 3-Aryl-6-chloropyridazine via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of 3-arylpyridazines from their corresponding chloro- or bromo-precursors.[6][7]
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the synthesis of a 3-aryl-6-chloropyridazine via Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-6-chloropyridazine.
In Vitro Kinase Assay Protocol
A robust and reliable in vitro kinase assay is essential for determining the inhibitory potency of newly synthesized compounds. The following is a general protocol for a fluorescence-based assay, which is a common method for high-throughput screening and lead optimization.
Diagram of the In Vitro Kinase Assay Workflow:
Sources
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3-(Chloromethyl)pyridazine Reaction Products by HRMS and Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridazine scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. 3-(Chloromethyl)pyridazine, a key heterocyclic building block, serves as a versatile precursor for introducing the pyridazine moiety into larger, more complex molecules. Its reactivity is centered on the chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the facile construction of new carbon-heteroatom bonds.[1][2] However, the successful synthesis of novel pyridazine derivatives is contingent upon rigorous structural validation of the reaction products.
This guide provides an in-depth comparison of two cornerstone analytical techniques for product validation: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, presenting a framework where these techniques serve as a self-validating system for ensuring scientific integrity.
The Principle of Orthogonal Validation
Confidence in a newly synthesized compound's structure is best achieved through orthogonal validation—the use of multiple, independent analytical techniques that measure different physical properties of the molecule.[3] HRMS provides an extremely precise mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula.[4][5] In contrast, Elemental Analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a bulk sample.[6][7] When the elemental formula derived from HRMS is in agreement with the percentage composition from EA, it provides powerful, synergistic evidence for the compound's identity and purity.
Model Reaction: Synthesis of a Novel Pyridazine Derivative
To illustrate the validation process, we will consider a representative nucleophilic substitution reaction of this compound with a sulfur nucleophile, 4-methoxybenzenethiol.
Reaction Scheme: this compound + 4-Methoxybenzenethiol → 3-(((4-Methoxyphenyl)thio)methyl)pyridazine + HCl
This reaction is expected to yield a new thioether derivative. The core challenge is to unequivocally confirm that the substitution has occurred as intended and that the final, purified product is indeed the target molecule.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzenethiol (1.1 equivalents) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate anion. Stir the suspension for 15-20 minutes at room temperature.
-
Electrophile Addition: Slowly add a solution of this compound hydrochloride (1.0 equivalent) in DMF to the reaction mixture. Rationale: The hydrochloride salt is often more stable and easier to handle than the free base. The added K₂CO₃ will neutralize the HCl byproduct as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification: Quench the reaction by pouring the mixture into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 3-(((4-methoxyphenyl)thio)methyl)pyridazine.
Validation Technique 1: High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically within 5 parts per million, ppm).[5][8] This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.[9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 0.1 mg/mL) in a high-purity solvent compatible with the ionization source, such as acetonitrile or methanol.
-
Instrument Setup: Utilize an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving the molecular weight information.[10]
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., an Orbitrap or Q-TOF analyzer) and acquire the full scan spectrum.[5][11] The instrument must be properly calibrated to ensure high mass accuracy.
-
Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula that best fits the measured exact mass.[12] The difference between the measured mass and the theoretical mass for the proposed formula should be less than 5 ppm.
Data Presentation: HRMS Results
Target Molecule: 3-(((4-Methoxyphenyl)thio)methyl)pyridazine Molecular Formula: C₁₂H₁₂N₂OS
| Parameter | Theoretical Value | Found Value | Deviation |
| Formula | C₁₂H₁₃N₂OS⁺ ([M+H]⁺) | - | - |
| Exact Mass (m/z) | 233.0743 | 233.0740 | -1.3 ppm |
The sub-2 ppm mass accuracy provides very high confidence in the assigned molecular formula of C₁₂H₁₂N₂OS.
Validation Technique 2: Elemental Analysis (EA)
Elemental analysis, often referred to as CHNS analysis, determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[6][13] The technique works by combusting a small, precisely weighed amount of the sample in an oxygen-rich environment.[14][15] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the calculation of the original elemental percentages.
Experimental Protocol: Elemental Analysis
-
Sample Purity: Ensure the sample is exceptionally pure and completely dry. Residual solvents or impurities will significantly skew the results. The sample should be dried under high vacuum for several hours before analysis.
-
Sample Weighing: Accurately weigh approximately 2-3 mg of the purified product into a tin capsule.
-
Instrument Analysis: Place the capsule into the elemental analyzer's autosampler. The instrument will automatically drop the sample into a high-temperature combustion furnace (around 1000°C).
-
Data Analysis: The instrument's software calculates the percentage of C, H, N, and S based on the detector responses and the initial sample weight.
Data Presentation: Elemental Analysis Results
Target Molecule: 3-(((4-Methoxyphenyl)thio)methyl)pyridazine Molecular Formula: C₁₂H₁₂N₂OS
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 62.04 | 61.95 | -0.09 |
| Hydrogen (H) | 5.21 | 5.25 | +0.04 |
| Nitrogen (N) | 12.06 | 12.01 | -0.05 |
| Sulfur (S) | 13.80 | 13.75 | -0.05 |
For a pure compound, the experimentally determined percentages should be within ±0.4% of the theoretical values. The data above falls well within this accepted range, confirming the elemental composition of the bulk sample.[16]
Comparative Analysis and Conclusion
HRMS and Elemental Analysis provide distinct yet complementary information crucial for the unequivocal validation of a new chemical entity.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (EA) |
| Principle | Measures exact mass-to-charge ratio of individual ions.[4] | Measures elemental percentage composition of a bulk sample.[7] |
| Primary Output | Molecular Formula | Elemental Ratios (%C, H, N, S) |
| Key Strength | Unparalleled specificity for formula determination.[5] | Confirms bulk purity and composition.[6] |
| Key Limitation | Cannot distinguish isomers; provides no info on bulk purity.[9] | Highly sensitive to impurities (e.g., residual solvent). |
| Sample Amount | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) |
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Vertex AI Search.
- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- Organic Chemistry/Analytical techniques/Elemental analysis. (n.d.). Wikibooks.
- High-Resolution Mass Spectrometry | HRMS Analysis. (n.d.). Measurlabs.
- Elemental analysis. (n.d.). Wikipedia.
- This compound hydrochloride synthesis. (n.d.). ChemicalBook.
- Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Contract Laboratory.
- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020, June 29). Thermo Fisher Scientific.
- Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (n.d.). PMC.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). Benchchem.
- High Resolution Mass Spectrometry (HRMS) Analysis. (2026, January 1). ResolveMass Laboratories Inc.
- High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
- CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry.
- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025, August 10). ResearchGate.
- Interpretation of mass spectra. (n.d.).
- Comparative Method Validation: Evaluating New Techniques Against Established Standards. (2024, October 4). Omics Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. measurlabs.com [measurlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. azom.com [azom.com]
- 8. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uni-saarland.de [uni-saarland.de]
- 13. rsc.org [rsc.org]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Synthetic Routes to 3-(Chloromethyl)pyridazine: A Guide for Researchers
Introduction: The Significance of 3-(Chloromethyl)pyridazine in Medicinal Chemistry
This compound is a valuable heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a pyridazine core, allows for diverse chemical modifications, making it a crucial intermediate in the development of novel therapeutics. The pyridazine moiety is a key pharmacophore in numerous biologically active molecules, exhibiting a broad spectrum of activities, including but not limited to, antiviral, anticancer, and cardiovascular effects. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this key intermediate, offering experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.
Route 1: Direct Radical Chlorination of 3-Methylpyridazine
This approach represents the most direct method to introduce the chloromethyl functionality, proceeding via a free-radical halogenation of the readily available starting material, 3-methylpyridazine.
Experimental Protocol
A robust procedure for the direct chlorination of 3-methylpyridazine utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[1]
Materials:
-
3-Methylpyridazine
-
Trichloroisocyanuric acid (TCCA)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a refluxing solution of 3-methylpyridazine (1.6 mmol) in chloroform, add trichloroisocyanuric acid (0.6 mmol) portion-wise.
-
Stir the reaction mixture at reflux overnight.
-
After completion, cool the mixture to room temperature and filter to remove the cyanuric acid byproduct.
-
Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound hydrochloride.
Reported Yield: 80%[1]
Mechanistic Discussion
The chlorination of the methyl group of 3-methylpyridazine with TCCA under reflux conditions proceeds through a free-radical chain mechanism, which can be initiated by heat or light.[2][3][4]
Caption: Free-radical chain mechanism for the chlorination of 3-methylpyridazine.
The reaction is initiated by the homolytic cleavage of a nitrogen-chlorine bond in TCCA to generate a chlorine radical. This radical then abstracts a hydrogen atom from the methyl group of 3-methylpyridazine to form a resonance-stabilized pyridazin-3-ylmethyl radical and hydrogen chloride. The pyridazin-3-ylmethyl radical subsequently reacts with another molecule of TCCA to afford the desired product, this compound, and a dichloroisocyanurate radical, which continues the chain reaction. The termination of the reaction occurs through the combination of any two radical species.
Route 2: Multi-step Synthesis via Functional Group Interconversion
This pathway involves the synthesis of an intermediate, pyridazine-3-methanol, followed by its conversion to the target chloromethyl compound. This route offers an alternative approach that avoids the direct use of radical chlorinating agents.
Experimental Protocol
This multi-step synthesis begins with the oxidation of 3-methylpyridazine to 3-pyridazinecarboxylic acid, followed by esterification, reduction, and finally, chlorination.
Step 2a: Synthesis of 3-Pyridazinecarboxylic Acid While a direct oxidation of 3-methylpyridazine to 3-pyridazinecarboxylic acid is not explicitly detailed in the search results, this transformation is analogous to the well-established oxidation of 3-methylpyridine (β-picoline) to nicotinic acid.[5][6] A common method involves oxidation with potassium permanganate in an aqueous solution.
Step 2b: Esterification to Methyl 3-Pyridazinecarboxylate The carboxylic acid can be esterified to its corresponding methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Step 2c: Reduction to Pyridazine-3-methanol The methyl ester is then reduced to the corresponding alcohol.
Materials:
-
Methyl 3-pyridazinecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a solution of methyl 3-pyridazinecarboxylate (1.0 mmol) in anhydrous tetrahydrofuran at 0 °C, add a solution of lithium aluminum hydride in tetrahydrofuran (1.0 M, 4.21 mmol) dropwise.
-
Stir the resulting suspension for 30 minutes.
-
Carefully add solid sodium sulfate decahydrate to quench the reaction.
-
Dilute the mixture with ethyl acetate and stir for 1 hour.
-
Filter the mixture through a pad of celite, washing the solid residue with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Reported Yield: 26%
Step 2d: Chlorination of Pyridazine-3-methanol The final step involves the conversion of the alcohol to the chloride using thionyl chloride. An analogous, high-yielding procedure is reported for the synthesis of 3-(chloromethyl)pyridine hydrochloride.
Materials:
-
Pyridazine-3-methanol
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
Prepare a solution of pyridazine-3-methanol in toluene.
-
In a separate flask, charge thionyl chloride and toluene.
-
Slowly add the pyridazine-3-methanol solution to the thionyl chloride solution, maintaining the reaction temperature below 35 °C.
-
After the addition is complete, assist product precipitation by applying a vacuum or a nitrogen purge.
-
Collect the solid product by filtration and wash with toluene.
-
Dry the product under vacuum at room temperature.
Expected Yield: Based on analogous pyridine chemistry, yields are expected to be high (e.g., 97%).
Mechanistic Discussion
The conversion of pyridazine-3-methanol to this compound with thionyl chloride can proceed through two main mechanisms: SNi (substitution nucleophilic internal) or SN2 (substitution nucleophilic bimolecular), depending on the reaction conditions.
Caption: SNi and SN2 mechanisms for the reaction of an alcohol with thionyl chloride.
In the absence of a base like pyridine, the reaction typically proceeds via an SNi mechanism. The alcohol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses, with the sulfur dioxide leaving group departing from the same side as the incoming chloride nucleophile, resulting in retention of stereochemistry. Since the substrate in this case is achiral, the stereochemical outcome is not a concern. In the presence of a base such as pyridine, the mechanism shifts to SN2. Pyridine reacts with the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium salt. The liberated chloride ion then acts as a nucleophile, attacking the carbon center from the backside and leading to an inversion of stereochemistry.
Head-to-Head Comparison
| Feature | Route 1: Direct Chlorination | Route 2: Functional Group Interconversion |
| Starting Material | 3-Methylpyridazine | 3-Methylpyridazine (or a derivative) |
| Number of Steps | 1 | 4 (Oxidation, Esterification, Reduction, Chlorination) |
| Overall Yield | Good (80%) | Lower (Potentially <20% due to the low-yielding reduction step) |
| Reagents | Trichloroisocyanuric acid | Potassium permanganate, Methanol/H₂SO₄, LiAlH₄, Thionyl chloride |
| Safety & Handling | TCCA is a strong oxidizing and chlorinating agent. Radical reactions can be vigorous. | LiAlH₄ is highly reactive and pyrophoric. Thionyl chloride is corrosive and toxic. |
| Scalability | Potentially scalable, but radical reactions can be challenging to control on a large scale. | Multi-step synthesis can be more complex to scale up. The low-yielding reduction step is a significant drawback. |
| Byproducts | Cyanuric acid (solid, easily filtered). Potential for over-chlorination. | Various inorganic salts and solvents from each step. |
| Advantages | High-yielding, one-step process. | Avoids direct use of radical chlorinating agents. |
| Disadvantages | Potential for lack of selectivity and over-chlorination. Radical reactions can be sensitive to conditions. | Multi-step, lower overall yield. Uses hazardous reagents like LiAlH₄. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, Route 1: Direct Radical Chlorination emerges as the more efficient and practical choice. Its single-step nature and high reported yield make it an attractive option for quickly accessing the target molecule. The use of TCCA is also advantageous as it is a solid and relatively easy-to-handle chlorinating agent, with the main byproduct being easily removable by filtration.
While Route 2: Functional Group Interconversion offers a conceptually different approach, its multi-step nature and particularly the low-yielding reduction of the methyl ester significantly detract from its overall efficiency. The use of highly reactive and hazardous reagents such as lithium aluminum hydride also poses additional safety challenges. This route might be considered if the starting material, pyridazine-3-methanol, is available through other means or if the direct chlorination proves problematic for a specific application.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. However, based on the current analysis, direct chlorination of 3-methylpyridazine stands out as the superior method for the preparation of this compound.
References
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Google Patents.
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
- Master Organic Chemistry.
- Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). [Link]
- MDPI.
- National Center for Biotechnology Information. Theoretical mechanism of the formation of cholesteryl chloride from cholesterol and thionyl chloride. [Link]
- Organic Chemistry Portal. Trichloroisocyanuric Acid (TCCA). [Link]
- PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]
- ResearchGate. (PDF)
- Universidade do Minho Repository.
- Wikipedia.
- YouTube. Free Radical Chlorination (and Peroxides)
- YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. (2020). [Link]
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Reactive Fragments: A Comparative Guide to 3-(Chloromethyl)pyridazine in Fragment-Based Drug Discovery
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying high-quality lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with superior ligand efficiency.[2] A burgeoning and particularly powerful extension of this approach is the use of "reactive" or "covalent" fragments, which form a stable, covalent bond with their target protein.[3][4] This guide provides an in-depth assessment of a particularly promising reactive fragment, 3-(chloromethyl)pyridazine, and objectively compares its utility and performance against other common alternatives in the FBDD workflow.
The Covalent Advantage in FBDD
Traditional FBDD relies on non-covalent, reversible interactions between a fragment and its target. While successful, this approach can be challenging when initial hits exhibit very weak affinities. Covalent FBDD overcomes this limitation by designing fragments that contain a mildly electrophilic "warhead" capable of reacting with nucleophilic amino acid residues (e.g., cysteine, lysine, serine) in the target's binding site.[5][] This covalent linkage offers several distinct advantages:
-
Increased Potency and Prolonged Target Engagement: By forming a stable bond, covalent inhibitors can exhibit significantly higher potency and a longer duration of action.[5]
-
Overcoming Weak Affinities: The covalent bond can stabilize binding interactions that would otherwise be too transient to detect, making it an effective strategy for challenging targets.[7]
-
High Selectivity: Targeting a non-conserved nucleophilic residue can lead to exceptional selectivity for the desired protein target.[8]
The this compound fragment embodies the principles of covalent FBDD, offering a unique combination of a reactive handle and a favorable heterocyclic scaffold.
Unpacking the this compound Fragment: A Marriage of Reactivity and Advantageous Physicochemical Properties
The utility of this compound in FBDD stems from the distinct contributions of its two key components: the pyridazine ring and the chloromethyl reactive group.
The Pyridazine Scaffold: More Than Just a Ring System
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive scaffold in drug design.[9]
-
Enhanced Polarity and Aqueous Solubility: The pyridazine moiety is significantly more polar than a phenyl ring, which can lead to improved aqueous solubility of the fragment and subsequent lead compounds.[10] This is a critical parameter for ensuring suitability for biological assays and improving the overall developability of a drug candidate.
-
Unique Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as hydrogen bond acceptors, providing specific interaction points within a protein's binding pocket.[10] This dual hydrogen-bonding capability can be a key determinant of binding affinity and selectivity.[10]
-
Favorable Dipole Moment: Pyridazine has a large dipole moment, which can facilitate favorable π-π stacking interactions with aromatic residues in the binding site.[9]
-
Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, allowing for the fine-tuning of a molecule's properties without drastically altering its shape.[10]
The 3-(Chloromethyl) Group: A Tuned Electrophilic Warhead
The chloromethyl group provides the reactive functionality to this compound, enabling its use as a covalent fragment.
-
Mild Reactivity: The chloromethyl group is a relatively mild electrophile, which is a desirable characteristic for a covalent fragment. Overly reactive fragments can lead to non-specific binding and potential toxicity.[8] The reactivity of the chloromethyl group is tuned by the electron-withdrawing nature of the pyridazine ring.
-
Vector for Fragment Growth: The chloromethyl group serves as an excellent chemical handle for synthetic elaboration. Once a covalent bond is formed, the pyridazine core is positioned in the binding pocket, and medicinal chemists can readily modify the fragment by growing it into unoccupied regions of the binding site to enhance potency and selectivity.[11]
A Comparative Analysis: this compound vs. Alternatives
The choice of a reactive fragment is a critical decision in a covalent FBDD campaign. Below is a comparison of this compound with other commonly employed reactive fragments.
| Fragment | Scaffold Properties | Reactivity Profile | Key Advantages | Potential Disadvantages |
| This compound | Highly polar, dual H-bond acceptor, favorable dipole moment, good bioisostere. | Mild electrophile, suitable for targeting nucleophilic residues like cysteine. | Excellent balance of reactivity and physicochemical properties, good starting point for optimization. | Basicity is lower than pyridine, which may affect certain interactions.[10] |
| 3-(Chloromethyl)pyridine | Polar, single H-bond acceptor, well-established in medicinal chemistry. | Similar reactivity to the pyridazine analog, but influenced by the single nitrogen. | Readily available, well-understood SAR for the pyridine core. | Lacks the dual H-bond acceptor capability of pyridazine. |
| Acrylamides | Can be attached to various scaffolds. | Michael acceptor, typically targets cysteine residues. | Widely used and well-characterized warhead. | Can have higher intrinsic reactivity, potentially leading to off-target effects. |
| Vinylsulfonamides | Can be attached to various scaffolds. | Michael acceptor, also primarily targets cysteine. | Another well-established warhead with a different reactivity profile than acrylamides. | Can be synthetically more challenging to access than chloromethylated heterocycles. |
Table 1: Comparison of Reactive Fragments
Experimental Workflow for a Covalent FBDD Campaign Using this compound
The following section outlines a typical experimental workflow for a covalent FBDD screen, with specific considerations for using a reactive fragment like this compound.
Fragment Library Design and Curation
A well-designed covalent fragment library is crucial for success.[12] It should contain a diversity of scaffolds and a range of warhead reactivities.[3][5] When incorporating this compound and its analogs, it is important to ensure their stability under storage conditions.
Primary Screening for Covalent Binders
Mass spectrometry (MS)-based methods are often the primary choice for screening covalent fragment libraries.[3]
Step-by-Step Protocol for an Intact Protein MS Screen:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., ammonium acetate or ammonium bicarbonate) that is compatible with mass spectrometry.
-
Fragment Incubation: Incubate the target protein with a small excess (e.g., 10-fold molar excess) of this compound or a cocktail of fragments. The incubation time and temperature should be optimized to allow for covalent bond formation without causing protein degradation.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS). A shift in the protein's mass corresponding to the molecular weight of the fragment indicates a covalent binding event.
-
Hit Deconvolution: If cocktails of fragments were used, individual fragments from the hit-containing cocktails are then screened to identify the specific binder.
Hit Validation and Characterization
Positive hits from the primary screen must be validated using orthogonal methods to eliminate false positives and further characterize the interaction.[3]
-
Tandem Mass Spectrometry (Peptide Mapping): To confirm the specific site of covalent modification, the protein-fragment adduct is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). This will identify the modified peptide and the specific amino acid residue that was targeted.
-
X-ray Crystallography: Obtaining a crystal structure of the protein in complex with the covalent fragment provides invaluable atomic-level detail of the binding mode.[13] This structural information is critical for guiding the subsequent fragment-to-lead optimization process.
-
Biophysical Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) can also be adapted to study covalent interactions, providing kinetic information about the rate of covalent bond formation.[14][15]
The Strategic Advantage of this compound
The strategic decision to include this compound in a covalent fragment library is underpinned by its unique convergence of advantageous properties. The pyridazine core offers favorable physicochemical characteristics that are often sought after in drug candidates, such as improved solubility and specific hydrogen bonding patterns.[9][10] The chloromethyl group provides a well-behaved reactive handle that allows for the secure anchoring of the fragment to its target, setting the stage for rational, structure-guided optimization.[16] This combination makes this compound a compelling starting point for tackling challenging drug targets and accelerating the path from fragment hit to lead compound.
Conclusion
Covalent fragment-based drug discovery represents a powerful and increasingly utilized strategy in medicinal chemistry. Within the arsenal of reactive fragments, this compound stands out due to its unique combination of a favorable heterocyclic scaffold and a moderately reactive warhead. Its inherent polarity, dual hydrogen bond accepting capability, and synthetic tractability make it a superior choice in many FBDD campaigns when compared to less functionalized or overly reactive alternatives. As the quest for novel therapeutics for increasingly challenging targets continues, the judicious application of well-designed reactive fragments like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146.
- Tulev, V. V., et al. (2021). Covalent fragment libraries in drug discovery. RSC Medicinal Chemistry, 12(9), 1437-1453.
- McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366.
- McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366.
- IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry.
- Murray, C. W., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(18), 8382-8401.
- ResearchGate. (n.d.). Synthetic pathways to substituted/heterocyclic pyridazines. (a)... ResearchGate.
- Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
- PubChem. (n.d.). 3,6-Bis(chloromethyl)pyridazine. PubChem.
- McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366.
- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
- Zhang, M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry, 8, 693.
- Chemsrc. (2025). This compound. Chemsrc.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
- National Institutes of Health. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. National Institutes of Health.
- Dias, D. M., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 191-201.
- National Toxicology Program. (n.d.). 3-Chloromethylpyridine hydrochloride (6959-48-4). Chemical Effects in Biological Systems (CEBS).
- ResearchGate. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. ResearchGate.
- Springer. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Methods in Molecular Biology.
- Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- ResearchGate. (2025). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
- SCIRP. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
- National Institutes of Health. (2021). Fragment-based covalent ligand discovery. National Institutes of Health.
- Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146.
- PubMed. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical & Pharmaceutical Bulletin, 68(11), 1074-1081.
- National Institutes of Health. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health.
- ResearchGate. (n.d.). Selected covalent fragment‐based drug discovery techniques. A) General... ResearchGate.
- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). SPARTAN.
- PubChem. (n.d.). 3-[3-(Chloromethyl)-2-pyridinyl]pyridazine. PubChem.
- YouTube. (2022). Introduction into Fragment Based Drug Discovery. YouTube.
- National Institutes of Health. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113642.
- National Institutes of Health. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Letters, 596(15), 1877-1896.
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(16), 4983.
- CHI. (2024). Fragment-Based Drug Discovery. CHI.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
The Synthetic Utility of 3-(Chloromethyl)pyridazine: A Comparative Guide for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic introduction of heterocyclic moieties is a cornerstone of modern medicinal chemistry. The pyridazine scaffold, in particular, is a recurring motif in a diverse array of bioactive molecules. This guide provides an in-depth technical review of the successful applications of 3-(chloromethyl)pyridazine, a key building block for introducing the pyridazin-3-ylmethyl group. We will objectively compare its performance with alternative synthetic strategies, supported by available experimental data, to empower you to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Versatile Electrophile
This compound is a reactive electrophilic intermediate valued for its ability to introduce the pyridazin-3-ylmethyl moiety onto various nucleophiles. The pyridazine ring system itself is of significant interest due to its unique physicochemical properties, including its polar nature which can enhance aqueous solubility, and its capacity for hydrogen bonding and other non-covalent interactions, which can be crucial for target engagement in drug candidates.[1] The chloromethyl group at the 3-position provides a convenient handle for chemists to append this valuable heterocycle to a wide range of molecular scaffolds.
Synthesis of this compound Hydrochloride
A reliable and high-yielding synthesis of this compound hydrochloride has been reported, making this reagent accessible for laboratory use.[2] The protocol involves the chlorination of 3-methylpyridazine using trichloroisocyanuric acid (TCCA) in chloroform under reflux conditions.
Experimental Protocol: Synthesis of this compound Hydrochloride[2]
-
To a solution of 3-methylpyridazine (1.6 mmol) in chloroform, add trichloroisocyanuric acid (0.6 mmol) portion-wise under reflux.
-
Stir the reaction mixture at reflux overnight.
-
Upon completion, cool the mixture to room temperature and filter.
-
Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound hydrochloride.
This method has been reported to provide the desired product in an 80% yield.[2]
Applications in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity towards a variety of nucleophiles, enabling the formation of new carbon-heteroatom bonds. These reactions are typically performed under basic conditions to deprotonate the nucleophile, facilitating its attack on the electrophilic chloromethyl group.
Formation of Pyridazin-3-ylmethyl Ethers (C-O Bond Formation)
The reaction of this compound with phenols and alcohols provides access to aryl and alkyl pyridazin-3-ylmethyl ethers. While specific examples with this compound are not extensively documented in readily available literature, the analogous reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has been reported, suggesting the feasibility of this transformation.[3]
Formation of Pyridazin-3-ylmethyl Amines (C-N Bond Formation)
Similarly, N-alkylation of primary and secondary amines with this compound can be expected to yield the corresponding pyridazin-3-ylmethyl amines. These reactions are fundamental in the synthesis of a wide range of biologically active compounds.
Formation of Pyridazin-3-ylmethyl Thioethers (C-S Bond Formation)
Thiols are excellent nucleophiles and are expected to react readily with this compound to form pyridazin-3-ylmethyl thioethers. These reactions are often high-yielding and proceed under mild conditions.
Comparative Analysis with Alternative Reagents and Methods
While this compound is a valuable reagent, it is essential to consider alternative strategies for introducing the pyridazin-3-ylmethyl group, as they may offer advantages in terms of reactivity, milder reaction conditions, or substrate scope.
Alternative Halogenated Pyridazines: The Case for 3-(Bromomethyl)pyridazine
In nucleophilic substitution reactions, the reactivity of alkyl halides generally follows the trend I > Br > Cl > F. Consequently, 3-(bromomethyl)pyridazine would be expected to be a more reactive alkylating agent than its chloro-analogue. This increased reactivity could translate to shorter reaction times, lower reaction temperatures, and potentially higher yields, especially with less reactive nucleophiles. While the synthesis of 3-bromopyridazine is well-documented, the direct synthesis and comparative reactivity data for 3-(bromomethyl)pyridazine are not as readily available in the searched literature.[4]
The Mitsunobu Reaction: A Milder Alternative for C-O and C-N Bond Formation
The Mitsunobu reaction offers a powerful and versatile alternative for the formation of ethers and the N-alkylation of amines from the corresponding alcohol, in this case, 3-(hydroxymethyl)pyridazine .[5][6][7][8][9] This reaction proceeds under mild, neutral conditions using a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
A key advantage of the Mitsunobu reaction is that it avoids the need for a separate activation step of the alcohol (e.g., conversion to a halide) and often proceeds with high inversion of stereochemistry at the alcohol carbon, which can be crucial in the synthesis of complex molecules.
Data Presentation: Comparison of Synthetic Methods for Pyridazin-3-ylmethyl Ethers
| Method | Reagent | Nucleophile | Conditions | Yield | Reference |
| Direct Alkylation | This compound | Phenol | Base, Solvent, Heat | Data not available | - |
| Mitsunobu Reaction | 3-(Hydroxymethyl)pyridazine | Phenol | PPh₃, DIAD, THF, rt | 46% (for a similar system) | [5] |
Experimental Workflows and Diagrams
To visualize the synthetic pathways discussed, the following diagrams have been generated.
Synthesis of this compound
Caption: Synthesis of this compound Hydrochloride.
Comparative Routes to Pyridazin-3-ylmethyl Ethers
Caption: Comparison of Direct Alkylation vs. Mitsunobu Reaction.
Conclusion
This compound serves as a valuable and readily accessible reagent for the introduction of the pyridazin-3-ylmethyl moiety into a variety of molecular scaffolds. Its synthesis is straightforward and high-yielding. For standard nucleophilic substitutions, it represents a reliable choice. However, for sensitive substrates or when milder reaction conditions are required, the Mitsunobu reaction using 3-(hydroxymethyl)pyridazine presents a compelling alternative. Furthermore, while direct comparative data is scarce, the use of 3-(bromomethyl)pyridazine should be considered for reactions involving less reactive nucleophiles due to its anticipated higher reactivity. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, the nature of the nucleophile, and the desired reaction conditions.
References
- ResearchGate. Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
- The Synthetic Inspector. Mitsunobu Reaction - Common Conditions. [Link]
- ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]
- Chemical Reviews.
- National Institutes of Health.
- MDPI. A One-Pot Approach to Novel Pyridazine C-Nucleosides. [Link]
- Organic Synthesis. Mitsunobu reaction. [Link]
- Liberty University.
- National Institutes of Health.
- Universidade do Minho.
- ResearchGate. Recent advances in pyridazine chemistry. [Link]
- National Institutes of Health. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
- WUR E-depot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
- Organic Chemistry Portal.
- MDPI. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. [Link]
- National Institutes of Health.
- DeepDyve. Pyridazines. L. Syntheses and reactions of phenyl(3‐pyridazinyl)
- MDPI. Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine, 3-bromo- (9CI) | 88491-61-6 [chemicalbook.com]
- 5. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
The Tale of Two Diazines: A Comparative Guide to the Biological Activity of Pyridazine and Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that dictates the future biological activity of a novel therapeutic agent. Among the most prominent are the diazines, six-membered aromatic rings containing two nitrogen atoms. This guide provides an in-depth, objective comparison of two of these key isomers: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). By examining their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data, this document aims to inform and guide strategic decisions in medicinal chemistry.
At a Glance: Structural Nuances Dictate Biological Fates
The seemingly subtle shift of a nitrogen atom from position 2 to 3 in the aromatic ring fundamentally alters the electronic and steric properties of pyridazine and pyrimidine. This difference in nitrogen atom placement has profound implications for how these molecules interact with biological targets.
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a unique electron-deficient region, influencing its hydrogen bonding capabilities and dipole moment. This arrangement can be particularly advantageous for targeting enzymes and receptors where specific hydrogen bond donor-acceptor patterns are crucial for recognition.[1]
-
Pyrimidine (1,3-Diazine): With nitrogen atoms at positions 1 and 3, pyrimidine is a cornerstone of life itself, forming the basis for nucleobases like cytosine, thymine, and uracil.[2] This inherent biological relevance has made it a "privileged scaffold" in drug discovery, with a vast number of derivatives exhibiting a wide spectrum of pharmacological activities.[2][3]
Head-to-Head Comparison: Biological Activity Across Key Therapeutic Areas
While both scaffolds are versatile, their derivatives often exhibit distinct advantages in specific therapeutic contexts. The following sections provide a comparative analysis supported by quantitative data.
Anticancer Activity: A Battle of Kinase Inhibition and Cytotoxicity
Both pyridazine and pyrimidine derivatives have demonstrated significant potential as anticancer agents, frequently by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[4][5]
Pyridazine derivatives have emerged as potent anticancer agents, with several compounds in clinical trials or already approved.[4] Their advantageous physicochemical properties make them a promising scaffold for drug development.[4] For instance, certain pyridazine-containing compounds have shown cytotoxic activity comparable to the reference drug imatinib on colon cancer cell lines (HCT-116).[6]
Pyrimidine derivatives, on the other hand, are one of the most studied heterocyclic families for their antiproliferative activity, particularly through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[5] Fused pyrimidine systems have been shown to be highly effective in inhibiting EGFR activity in cancer cells.[5]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Sulfonamide Hybrid | HCT-116 (Colon) | Comparable to Imatinib | [6] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | H1975 (Lung) | 0.002 | [5] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | FGFr Kinase | 0.060 | [7] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | PDGFr Kinase | >50 | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Antimicrobial Activity: Disrupting Microbial Defenses
The search for novel antimicrobial agents is a global health priority, and both pyridazine and pyrimidine derivatives have shown promise in this area.[8][9] Their mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Studies on pyridazine derivatives have highlighted their broad-spectrum antimicrobial and antifungal activities.[8][10] The spatial arrangement of substituents on the pyridazine ring, such as cis- and trans-isomers, has been shown to significantly impact their biological activity.[8][10] For example, some saturated pyrrolopyridazine derivatives are particularly active against Pseudomonas aeruginosa and Candida albicans.[8]
Similarly, pyrimidine derivatives have a long history of use as antimicrobial agents, with compounds like trimethoprim being widely used in clinical practice.[11] Fused pyrimidine systems have also demonstrated significant antibacterial and antifungal properties.[9]
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridazine | Hydrazone Derivative | Staphylococcus aureus | Not specified, but showed highest activity | [12] |
| Pyridazine | Pyridazinone Derivative | E. coli | Good Activity | [13] |
| Pyrimidine | Thienopyridine Derivative | E. coli | 19.5 | [14] |
| Pyrimidine | Thienopyridine Derivative | B. mycoides | < 4.8 | [14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, and both pyridazine and pyrimidine scaffolds have been successfully exploited to develop anti-inflammatory agents.[3][15][16] A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[3][15]
Pyrimidine derivatives are well-established as anti-inflammatory agents, with several drugs like tofacitinib and epirizole in clinical use.[3][15] Many pyrimidine-based compounds achieve their effect by selectively inhibiting COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[17]
Pyridazinone derivatives have also been reported to possess anti-inflammatory activity.[13] The structural features of these compounds allow them to interact with key inflammatory mediators, reducing the overall inflammatory response.[15][16]
| Compound Class | Target | Key Findings | Reference |
| Pyrimidine | COX-2 | High selectivity over COX-1, comparable to meloxicam. | [17] |
| Pyrimidine | Inflammatory Mediators | Inhibit PGE2, iNOS, TNF-α, NF-κB, and interleukins. | [15][16] |
| Pyridazine | General Anti-inflammatory | Reported to possess anti-inflammatory properties. | [13] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Workflow for determining the IC50 of cytotoxic compounds.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution for Antimicrobial MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Broth Microdilution Workflow for determining the MIC of antimicrobial agents.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Insights: A Look at Signaling Pathways
The biological effects of these compounds are ultimately determined by their interactions with cellular signaling pathways. For instance, many pyrimidine-based anticancer agents function as EGFR inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Conclusion: Informed Scaffold Selection for Future Drug Discovery
Both pyridazine and pyrimidine derivatives are undeniably powerful scaffolds in medicinal chemistry, each with a rich history and a promising future.
-
Pyrimidine derivatives benefit from their prevalence in nature, providing a "biologically-validated" starting point for many drug discovery programs. Their role as kinase inhibitors, particularly in oncology, is well-established and continues to be a fertile area of research.
-
Pyridazine derivatives , with their unique electronic properties, offer distinct opportunities for molecular recognition. They have shown significant promise across a range of applications, including anticancer and antimicrobial therapies, and represent a valuable, perhaps less explored, alternative to their 1,3-diazine counterparts.
Ultimately, the choice between a pyridazine and a pyrimidine core will depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational understanding of their comparative strengths, supported by experimental data, to empower researchers to make more informed decisions in the rational design of next-generation therapeutics.
References
- [Antimicrobial activity of new pyridazine derivatives]. PubMed.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J.
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing).
- [Antimicrobial activity of new pyridazine derivatives]. Semantic Scholar.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed.
- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.
- Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. PubMed.
- Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate.
- Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. R Discovery.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
A Cost-Benefit Analysis of Synthesis Methods for 3-(chloromethyl)pyridazine: A Guide for Researchers
Introduction
3-(Chloromethyl)pyridazine is a critical heterocyclic building block in the landscape of modern drug discovery and agrochemical development. Its pyridazine core, combined with the reactive chloromethyl handle, provides a versatile scaffold for introducing the pyridazine moiety into larger, more complex molecules through nucleophilic substitution reactions. The efficient and cost-effective synthesis of this intermediate is paramount for research and development pipelines. This guide provides a detailed cost-benefit analysis of the most prevalent synthetic routes to this compound, offering researchers the data and insights necessary to select the optimal method based on their specific needs regarding scale, budget, available starting materials, and safety infrastructure.
Method 1: Direct Free-Radical Chlorination of 3-Methylpyridazine
This approach is one of the most direct, converting the readily available starting material 3-methylpyridazine into the desired product in a single transformation. The most common reagent for this is Trichloroisocyanuric acid (TCCA).
Reaction Pathway & Mechanism
The reaction proceeds via a free-radical mechanism. Under reflux conditions, TCCA acts as a radical initiator, generating chlorine radicals. These radicals abstract a hydrogen atom from the methyl group of 3-methylpyridazine to form a stabilized pyridazinyl-methyl radical. This radical then reacts with another chlorine source in the mixture to yield the final product, this compound. The use of a non-polar solvent like chloroform is typical.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Chloromethyl)pyridazine
As laboratory professionals engaged in the fast-paced world of drug discovery and development, our commitment to safety is as paramount as our pursuit of scientific advancement. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Chloromethyl)pyridazine, a halogenated heterocyclic building block. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the best practices in chemical hygiene and waste management.
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound hydrochloride, a related salt, is classified with several hazard statements, indicating it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal operations must be conducted with the utmost care to prevent any contact or environmental release.
Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste disposal is meticulous segregation. This compound is a halogenated organic compound. It is imperative that waste containing this substance is collected separately from non-halogenated organic waste.[2] This segregation is crucial because many disposal facilities use incineration, and the presence of halogens requires specialized scrubbers to neutralize the resulting acidic gases like hydrogen chloride. Mixing waste streams can lead to dangerous reactions and complicates the disposal process.
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the process of safely managing this compound waste from the point of generation to its final handoff to certified waste management professionals.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Safe disposal begins with protecting yourself. Given the hazardous nature of this compound, the following PPE is mandatory when handling the compound or its waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.[2][3] | Prevents skin contact, which can cause severe burns and allergic reactions.[1] Nitrile gloves may not offer sufficient protection.[3] |
| Body Protection | A fully-buttoned laboratory coat.[2] | Protects against accidental skin contact. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] | Prevents inhalation of dust or vapors.[1] |
Part 2: Managing Spills and Contamination
Accidents can happen, and a prepared response is key to mitigating risks. The approach to spill cleanup depends on the scale of the incident.
For Minor Spills (Solid or Liquid):
-
Alert Colleagues: Inform others in the immediate vicinity.
-
Ensure Proper Ventilation: Work within a fume hood if possible.[4]
-
Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to cover the spill.[5][6] Do not use combustible materials.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][7] Avoid generating dust.[1][8]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]
-
Label and Dispose: Label the container appropriately and dispose of it as halogenated organic waste.
For Major Spills:
-
Evacuate Immediately: Alert all personnel in the laboratory to evacuate the area.[5][6]
-
Isolate the Area: Close the doors to the affected area to contain vapors.[10]
-
Call for Emergency Assistance: Contact your institution's Environmental Health & Safety (EHS) office and, if necessary, the local fire department.[5][6]
-
Do Not Attempt to Clean Up: A major spill requires specialized equipment and training. Wait for the emergency response team.
Part 3: Waste Collection and Container Management
Systematic collection is crucial for safe and compliant disposal.
Waste Container Selection:
-
Use a designated, compatible, and clearly labeled waste container. A high-density polyethylene (HDPE) carboy is a suitable choice.[2]
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or the escape of vapors.[2]
-
The container must be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][3][4]
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."[6]
-
Clearly list all contents, including the full chemical name "this compound" and any solvents or other chemicals present in the mixture.[2]
-
Indicate the approximate percentages of each component.
The logical flow for handling this compound from use to disposal is illustrated below.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. nj.gov [nj.gov]
- 6. offices.austincc.edu [offices.austincc.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. activeagriscience.com [activeagriscience.com]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling 3-(Chloromethyl)pyridazine
Operational Guide: Safe Handling of 3-(Chloromethyl)pyridazine
This document provides essential procedural guidance for the safe handling, use, and disposal of this compound and its salts in a laboratory setting. As a halogenated heterocyclic compound, it presents significant health and safety risks that necessitate stringent adherence to the protocols outlined below. This guide is intended for researchers, chemists, and drug development professionals.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough understanding of its hazard profile is critical. The compound is classified with multiple hazards that demand respect and careful management. The primary risks include severe skin and eye damage, potential long-term genetic defects, and harm if ingested.[1][2] All handling procedures must be designed to mitigate these risks.
All laboratory activities involving this compound must be conducted in accordance with a current, site-specific Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5]
Table 1: GHS Hazard Profile for this compound Hydrochloride
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Corrosive to Metals (Category 1) | H290: May be corrosive to metals | |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Source: Synthesized from supplier Safety Data Sheets (SDS).[1][2]
Engineering Controls: Your First and Best Defense
Personal protective equipment (PPE) is the final line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary route of exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation. A well-ventilated area helps to dilute any fugitive emissions that might escape primary containment.
-
Safety Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area. Verify their functionality before starting any work.
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection and proper use of PPE are critical for preventing direct contact with this hazardous chemical. The following protocol is mandatory for all personnel handling this compound.
Hand Protection
-
Rationale: Due to the severe skin corrosion hazard (H314), robust hand protection is essential. A single glove layer is insufficient as it provides no protection against unnoticed tears or contamination during removal.
-
Protocol:
-
Inner Glove: Don a standard nitrile examination glove. This layer provides a clean base and secondary protection.
-
Outer Glove: Don a second, thicker, chemical-resistant glove over the first. Nitrile gloves provide good resistance to a range of chemicals, but for halogenated compounds, neoprene or butyl rubber gloves should be considered for extended operations.[7] Always consult a glove manufacturer's resistance chart for specific breakthrough times.
-
Integrity Check: Before use, visually inspect the outer gloves for any signs of degradation, punctures, or tears.
-
Regular Replacement: Change outer gloves immediately if contamination is suspected. For prolonged work, replace outer gloves every 1-2 hours, depending on the specific task.
-
Eye and Face Protection
-
Rationale: The compound causes severe eye damage (H314). Standard safety glasses do not provide adequate protection from splashes or fine particulates.
-
Protocol:
-
Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. They must fit snugly against the face to prevent ingress from the sides, top, and bottom.
-
Secondary Protection: In addition to goggles, a full-face shield must be worn over the goggles whenever there is a significant risk of splash or energetic reaction, such as when transferring solutions or working with reactions under pressure.[1][2]
-
Body Protection
-
Rationale: Accidental spills can quickly contaminate personal clothing, leading to prolonged skin contact.
-
Protocol:
-
Wear a flame-resistant laboratory coat with long sleeves and snug-fitting cuffs.
-
Ensure the lab coat is fully buttoned.
-
Wear long pants and fully enclosed shoes made of a non-porous material. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited.
-
Respiratory Protection
-
Rationale: While engineering controls are the primary means of preventing inhalation, respiratory protection may be required in specific situations.
-
Protocol:
-
Standard Operations: For routine work inside a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator will be necessary. A NIOSH-approved full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.[2]
-
Program Requirement: Use of a respirator requires prior medical clearance, fit-testing, and training under a formal Respiratory Protection Program, as specified by OSHA (29 CFR 1910.134).
-
Operational Workflow: From Receipt to Disposal
The following diagram and procedural steps outline the complete, safe lifecycle for handling this compound in the laboratory.
Caption: Safe handling workflow for this compound.
Step-by-Step Guidance
-
Preparation and Planning:
-
Receipt: Upon receipt, visually inspect the container for damage.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated, and designated area away from incompatible materials like strong oxidizing agents.[1][8] The storage cabinet should be clearly labeled as corrosive and toxic. Store locked up.[1]
-
Review: Before any handling, thoroughly review this guide and the supplier's Safety Data Sheet (SDS).
-
-
Handling Protocol (Inside a Chemical Fume Hood):
-
Don PPE: Before entering the fume hood, don all required PPE as specified in Section 3.
-
Weighing: Weigh the solid material carefully to avoid generating dust. Use a draft shield if necessary.
-
Transfers: Conduct all transfers of solids and solutions with care to prevent spills. Use a spatula for solids and appropriate glassware for liquids.
-
Reaction: During the reaction, keep the fume hood sash at the lowest practical height.
-
-
Spill Management:
-
Minor Spill (inside fume hood): Absorb the spill with an inert, dry material like vermiculite or sand.[8] Collect the contaminated absorbent into a designated, sealable hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Major Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Restrict access to the area. Only personnel trained and equipped for hazardous spill cleanup should respond.
-
-
Waste Disposal and Decontamination:
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated solvents, pipette tips, gloves, and absorbent materials, must be collected as hazardous waste.[9]
-
Container: Use a designated, properly labeled, and sealed hazardous waste container.[10] Do not mix with incompatible waste streams.
-
Glassware Decontamination: Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware thoroughly with soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
-
References
- OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
- The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
- OSHA Labor
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- OSHA Regulations and Guidance Applicable to Laboratories. National Institutes of Health Office of Science Policy. [Link]
- Gloves - Tables of Properties and Resistances.
- Material Safety Data Sheet: 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE.
- Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]
- Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
- Standard Operating Procedure for Pyridine.
- Chemical Resistance of Gloves. University of Wisconsin-Madison. [Link]
- Safety Data Sheet: Pyridine. Kanto Chemical Co., Inc. [Link]
- Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
- Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(クロロメチル)ピリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. compliancy-group.com [compliancy-group.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



pyridazine)
